molecular formula C5H4N4 B1269731 3-Aminopyrazine-2-carbonitrile CAS No. 25911-65-3

3-Aminopyrazine-2-carbonitrile

Cat. No.: B1269731
CAS No.: 25911-65-3
M. Wt: 120.11 g/mol
InChI Key: GPIZLEHIVRHDAW-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carbonitrile (CAS 25911-65-3) is a versatile aminopyrazine derivative valued in medicinal chemistry and drug discovery for its utility as a synthetic intermediate. Its structure, featuring both an amino group and a nitrile group on the pyrazine ring, makes it a valuable scaffold for constructing more complex nitrogen-containing heterocycles. This compound serves as a key precursor in the synthesis of pteridines, a class of compounds with diverse biological activities . Furthermore, pyrazine-based structures are recognized as important motifs in the development of small molecule kinase inhibitors, which are therapeutic agents for conditions such as cancer and inflammatory diseases . Research has also demonstrated the application of closely related pyrazine-carbonitrile compounds as potent inhibitors of critical biological targets. For instance, 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile has been identified as a checkpoint kinase 1 (Chk1) inhibitor, showing potential for use in cancer treatment, particularly in conjunction with DNA-damaging anticancer therapies . The nitrile group enhances the molecule's ability to engage in key hydrogen-bonding interactions within enzyme active sites, contributing to its biological activity. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, referring to the available safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIZLEHIVRHDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355839
Record name 3-aminopyrazine-2-carbonitrile
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25911-65-3
Record name 3-aminopyrazine-2-carbonitrile
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Record name 3-Aminopyrazine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carbonitrile is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrazine core, substituted with an amino and a nitrile group, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. Derivatives of this compound have been investigated for their potential as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), making them promising candidates for anticancer therapies.[1][2] Furthermore, related structures have been explored for their antimycobacterial properties, targeting enzymes like prolyl-tRNA synthetase.[3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted through computational models and should be considered as estimates.

PropertyValueSource
Molecular Formula C₅H₄N₄-
Molecular Weight 120.12 g/mol -
Melting Point 191.9 °C
Boiling Point 364.8 ± 42.0 °C (Predicted)
Density 1.34 ± 0.1 g/cm³ (Predicted)
pKa 1.45 ± 0.10 (Predicted)
Solubility Data for the closely related 3-aminopyrazine-2-carboxylic acid: Sparingly soluble in DMSO, slightly soluble in Methanol.[4][5]
LogP Data for the closely related 3-aminopyrazine-2-carboxylic acid: XLogP3-AA of -0.2 (Computed).[6]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dark place.[7]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the compound into the sealed end.[1]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[8]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[9]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9] For a pure compound, this range should be narrow (0.5-1.5 °C).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[10]

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: After agitation, the suspension is allowed to stand to let the undissolved solid settle. The sample is then centrifuged to ensure complete separation of the solid from the saturated solution.[10]

  • Analysis: A carefully measured aliquot of the clear supernatant is withdrawn, diluted appropriately, and its concentration is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[11] The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized base (e.g., NaOH), and the pH is recorded after each addition of the titrant. To determine the pKa of the conjugate acid, a back-titration with a standardized acid (e.g., HCl) would be performed.[2]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[2]

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.

Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase (e.g., buffered aqueous solution and an organic modifier like methanol or acetonitrile)

  • A set of reference compounds with known LogP values

Procedure:

  • Standard Curve Generation: A series of standard compounds with known LogP values spanning a relevant range are injected into the HPLC system. Their retention times (t_R) are recorded.[12] The capacity factor (k) for each standard is calculated.

  • Calibration: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.[12]

  • Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured to calculate its log k value.

  • LogP Calculation: The log k value of the test compound is then used to interpolate its LogP from the linear regression of the calibration curve.[12]

Visualizations

Generic Kinase Signaling Pathway

Derivatives of this compound have been explored as kinase inhibitors. The diagram below illustrates a simplified, generic signaling pathway that such inhibitors target. The inhibitor competes with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signal transduction cascade.

G Generic Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Kinase Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase Blocks Binding pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis, etc.) Downstream->Response Ligand Growth Factor (e.g., FGF, VEGF) Ligand->Receptor Binds

Caption: Generic Kinase Inhibition Pathway.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of pyrazine derivatives, including those derived from this compound, follows a standard sequence of chemical reaction, product isolation, and purification.

G General Experimental Workflow Start Starting Materials (e.g., 3-amino-6-bromopyrazine-2-carbonitrile, Arylboronic acid) Reaction Chemical Reaction (e.g., Suzuki Coupling) Start->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Pure Product Analysis->Product

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to the NMR Analysis of 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 3-aminopyrazine-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document outlines predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectral data, details experimental protocols for sample preparation and analysis, and presents a logical workflow for the structural elucidation of this compound.

Core Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including substituted aminopyrazines and other nitrogen-containing aromatic heterocycles. The data is presented for a sample dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25Doublet (d)1HH-5
~8.05Doublet (d)1HH-6
~7.50Broad Singlet (br s)2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~155.0C-3
~145.0C-5
~140.0C-6
~120.0C-2
~115.0-CN

Experimental Protocols

A standardized and carefully executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of polar organic compounds and its relatively high boiling point. Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used depending on the sample's solubility and the desired experimental conditions.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.

  • Procedure:

    • Weigh 5-10 mg of this compound directly into a clean, dry vial.

    • Add 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.

    • Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Experiment:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

    • Referencing: The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the key structural features of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Interpretation Compound This compound Dissolution Dissolve in DMSO-d6 Compound->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1H NMR Experiment Transfer->H1_NMR C13_NMR 13C NMR Experiment Transfer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Integration (1H) Referencing->Integration Peak_Picking Peak Picking Referencing->Peak_Picking Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Peak_Picking->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound.

Molecule_Structure cluster_mol This compound Structure mol H5 H-5 H6 H-6 NH2 -NH2 CN -CN

Caption: Key proton and functional groups of this compound.

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern synthetic methodologies for 3-aminopyrazine-2-carbonitrile and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways.

Introduction: The Pyrazine Core in Medicinal Chemistry

Pyrazine derivatives are a prominent class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is a common feature in a multitude of biologically active molecules and approved pharmaceuticals. The unique electronic properties and synthetic tractability of the pyrazine ring make it a valuable building block in the design of novel drugs. Derivatives of this compound, in particular, have demonstrated a wide range of biological activities, including anticancer, antimycobacterial, antibacterial, and antifungal properties.[1]

Historical Synthesis: A Foundational Approach

While the precise first synthesis of this compound is not easily traced in the literature, a foundational and historically significant method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. A key and versatile precursor for many nitrogen-containing heterocycles, including pyrazines, is diaminomaleonitrile (DAMN).[2][3][4] The reaction of DAMN with an α-ketoaldehyde, such as glyoxal or its derivatives, represents a classic and straightforward approach to the this compound core.

This de novo synthesis strategy establishes the core scaffold, which can then be further functionalized.

Representative Historical Synthesis Protocol: Condensation of Diaminomaleonitrile (DAMN) with Phenylglyoxal

This protocol describes the synthesis of a 3-amino-6-phenylpyrazine-2-carbonitrile, illustrating the general principle of pyrazine ring formation from DAMN.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Phenylglyoxal monohydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve diaminomaleonitrile (1.0 equivalent) and phenylglyoxal monohydrate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Modern Synthetic Methodologies and Derivatization

The this compound scaffold provides multiple handles for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Key strategies include functionalization of the pyrazine ring, typically at positions 5 and 6, and modification of the 3-amino and 2-carbonitrile groups.

Synthesis of the Core and its Analogs

Modern approaches to the core structure and its immediate analogs often involve cyclization reactions.

Table 1: Synthesis of this compound Analogs

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Diaminomaleonitrile, Phenylglyoxal monohydrateEthanol, Acetic acid (catalytic), Reflux, 4-6 h3-Amino-6-phenylpyrazine-2-carbonitrileNot specified[2]
Derivatization of the this compound Core

Functional group transformations are extensively used to build upon the core scaffold.

Table 2: Derivatization of the this compound Scaffold

Starting MaterialReaction TypeReagents and ConditionsProductYield (%)Reference
3-Amino-6-bromopyrazine-2-carbonitrileSuzuki-Miyaura Cross-CouplingArylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane/H₂O (4:1), Microwave, 120 °C, 30-60 min3-Amino-6-arylpyrazine-2-carbonitrile23-99[5]
3-Aminopyrazine-2-carboxylic acidAmidationBenzylamine/alkylamine/aniline, 1,1'-Carbonyldiimidazole (CDI), DMSO, Microwave, 120 °C, 30 minN-substituted-3-aminopyrazine-2-carboxamide27-91[1][6]
Methyl 3-aminopyrazine-2-carboxylateAcylationAcyl chloride, Pyridine, Dichloromethane, 0 °C to room temperature, 2-4 hMethyl 3-(acylamino)pyrazine-2-carboxylateNot specified[2]
3-Aminopyrazine-2-carboxylic acidEsterificationMethanol, H₂SO₄ (conc.), 0 °C to room temperature, 48 hMethyl 3-aminopyrazine-2-carboxylateNot specified[1]
3-Aminopyrazine-2-carboxylic acidEsterificationSOCl₂, Methanol, 75 °C, 4 hMethyl 3-aminopyrazine-2-carboxylate66.7
Detailed Experimental Protocols for Derivatization

Protocol 3.3.1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

Materials:

  • 3-Amino-6-bromopyrazine-2-carbonitrile

  • Arylboronic acid

  • Pd(dppf)Cl₂

  • Sodium carbonate

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][5]

Protocol 3.3.2: Amidation of 3-Aminopyrazine-2-carboxylic Acid

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Appropriate amine (benzylamine, alkylamine, or aniline)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1-1.3 equivalents) and stir the mixture at room temperature until CO₂ evolution ceases (approx. 2 hours).

  • Add the appropriate amine (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1][6]

Protocol 3.3.3: Acylation of the 3-Amino Group

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Acyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add anhydrous pyridine (1.5 equivalents) and stir for 5 minutes.

  • Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture while stirring.

  • Continue the reaction at room temperature for 48 hours, monitoring progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product using automated flash chromatography.[7]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key targets in oncology. One of the most notable applications is the inhibition of Fibroblast Growth Factor Receptors (FGFRs).

FGFR Signaling Pathway Inhibition

Aberrant FGFR signaling is a crucial driver in the proliferation and survival of various cancer cells. Small molecule inhibitors based on the this compound scaffold have been developed to block this pathway. These inhibitors typically function by competing with ATP for the kinase domain of the FGFR, thereby preventing autophosphorylation and the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 3-Aminopyrazine- 2-carbonitrile Derivative Inhibitor->FGFR

Caption: FGFR signaling pathway and its inhibition by this compound derivatives.

Synthetic Workflow and Logic

The synthesis and diversification of this compound derivatives follow a logical workflow, beginning with the construction of the core scaffold, followed by strategic functionalization to explore the chemical space and optimize for biological activity.

Synthetic_Workflow cluster_core Core Synthesis cluster_functionalization Functionalization & Diversification cluster_final Final Products Start_Materials Diaminomaleonitrile + α-Dicarbonyl Core_Scaffold This compound Core Start_Materials->Core_Scaffold Cyclocondensation Halogenation Halogenation (e.g., Bromination) Core_Scaffold->Halogenation Acylation Acylation of Amino Group Core_Scaffold->Acylation Acyl chlorides Esterification Esterification Core_Scaffold->Esterification Suzuki Suzuki-Miyaura Cross-Coupling Halogenation->Suzuki Arylboronic acids Final_Library Library of Derivatives for SAR Suzuki->Final_Library Amidation Amidation of Carboxylic Acid Amidation->Final_Library Acylation->Final_Library Esterification->Amidation Amines

Caption: Logical workflow for the synthesis and diversification of this compound derivatives.

Conclusion

The this compound scaffold is a well-established and highly versatile platform in medicinal chemistry. Its historical synthesis through the condensation of readily available precursors has paved the way for the development of numerous modern synthetic methodologies. These methods allow for extensive derivatization, leading to the creation of large compound libraries for drug discovery programs. The demonstrated success of these derivatives as potent inhibitors of key biological targets, such as FGFRs, underscores the importance of this scaffold and ensures its continued exploration in the pursuit of novel therapeutics.

References

A Technical Guide to the Reactivity and Functional Group Transformations of 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Aminopyrazine-2-carbonitrile

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyrazine ring substituted with both an amino and a cyano group, provides multiple reactive sites for functional group transformations and the construction of more complex molecular architectures.[3] The pyrazine scaffold is a privileged motif found in numerous biologically active compounds, and derivatives of this compound have shown potential as kinase inhibitors for cancer therapy and as antimycobacterial agents.[1][2] This guide details the core reactivity of this molecule and provides an overview of its key functional group transformations.

Core Reactivity and Functional Group Transformations

The reactivity of this compound is governed by its three key features: the exocyclic amino group, the cyano group, and the pyrazine ring itself. The amino group is a strong nucleophile, the cyano group can undergo hydrolysis or cycloaddition, and the nitrogen atoms in the pyrazine ring can also act as nucleophilic centers.[3]

Reactivity of the Amino Group (-NH2)

The primary amine at the C3 position is a potent nucleophile and readily undergoes reactions such as acylation and formylation.

  • Acylation: The amino group can be acylated using acyl chlorides in the presence of a base like pyridine.[4] This reaction is fundamental for creating amide derivatives, which are common in drug candidates. Due to the low nucleophilicity of the amine, direct acylation of the corresponding 3-aminopyrazine-2-carboxamide is often difficult; therefore, the transformation is typically performed on the more reactive methyl ester precursor, followed by ammonolysis.[4]

  • Amidine Formation: The amino group can be converted into a dimethylaminomethyleneamino group using reagents like dimethylformamide and phosphoryl chloride.[5] This amidine derivative serves as a key intermediate for the synthesis of fused heterocyclic systems, such as pteridines.[5] Another related transformation involves reacting the amino group with triethyl orthoformate and acetic anhydride to produce an ethoxymethyleneamino derivative, which is also a precursor for pteridine synthesis.[5]

Reactivity of the Cyano Group (-CN)

The cyano group is a versatile functional handle that can be transformed into other nitrogen-containing groups.

  • Formation of Amidrazones: The cyano group can react with hydrazine hydrate to form a carboxamidrazone.[5] This transformation introduces a new reactive moiety that can be used for further cyclization reactions.

Cyclization Reactions

The true synthetic power of this compound lies in its ability to serve as a scaffold for building fused heterocyclic systems. The adjacent amino and cyano groups are perfectly positioned for intramolecular cyclization reactions.

  • Pteridine Synthesis: Pteridines, which are composed of fused pyrimidine and pyrazine rings, are an important class of compounds with diverse biological activities. This compound and its derivatives are common starting materials for pteridine synthesis. For instance, reacting the intermediate 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile with ammonium acetate leads to the formation of 4-aminopteridine.[5] Similarly, reaction with sodium hydrosulfide yields pteridine-4-thione.[5] A straightforward method involves heating this compound with formamidine acetate.[5]

  • Pyrazolo[3,4-b]pyrazine Synthesis: Condensation with hydrazine derivatives leads to the formation of fused pyrazolo[3,4-b]pyrazines.[3] This reaction can produce two different regioisomers depending on which nitrogen atom of the pyrazine ring participates in the cyclization.[3] The reaction conditions, including the solvent and temperature, as well as the electronic and steric properties of the hydrazine substituent, can influence the regioselectivity of this transformation.[3]

Data Presentation: Summary of Key Transformations

The following table summarizes key reactions and transformations involving this compound and its derivatives.

Starting MaterialReagentsProduct TypeYieldRef.
This compoundDimethylformamide, Phosphoryl chloride3-(Dimethylaminomethyleneamino)pyrazine-2-carbonitrileN/A[5]
This compoundTriethyl orthoformate, Acetic anhydride3-Ethoxymethyleneaminopyrazine-2-carbonitrileN/A[5]
This compoundFormamidine acetate, 140 °C4-AminopteridineN/A[5]
This compoundPhenylhydrazine, Glacial acetic acid, RefluxPyrazolo[3,4-b]pyrazine derivativeN/A[3]
Methyl 3-aminopyrazine-2-carboxylateAcyl chloride, Pyridine, DCM, 48h, RTMethyl 3-acylaminopyrazine-2-carboxylateN/A[4]
Methyl 3-acylaminopyrazine-2-carboxylate2M Ammonia in ethanol, 24h, RT3-Acylaminopyrazine-2-carboxamide90-99%[4]
3-Acylaminopyrazine-2-carboxamideKOH, H2O, DMSO, 50 °CPteridine derivativeN/A[4]
3-Aminopyrazine-2-carboxylic acid1,1'-Carbonyldiimidazole (CDI), Amine, DMSO, MWN-substituted 3-aminopyrazine-2-carboxamide42-55%[6]

Experimental Protocols

Protocol 1: Acylation of Methyl 3-aminopyrazine-2-carboxylate

This protocol is adapted from a general procedure for the acylation of the amino group.[4]

  • Disperse 4 mmol of methyl 3-aminopyrazine-2-carboxylate in 20 mL of dichloromethane (DCM) under an inert argon atmosphere.

  • Stir the dispersion for 5 minutes at room temperature.

  • Add 1.5 equivalents of anhydrous pyridine and continue stirring for another 5 minutes.

  • Add 1.2 equivalents of the desired acyl chloride dropwise to the reaction mixture.

  • Continue stirring at room temperature for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude monoacylated product. Further purification may be required.

Protocol 2: Ammonolysis of Methyl Ester to Carboxamide

This protocol describes the conversion of the methyl ester to the primary amide.[4]

  • Add 1 mmol of the methyl 3-acylaminopyrazine-2-carboxylate intermediate to an excess of 2 M ammonia in anhydrous ethanol.

  • Stir the reaction mixture continuously at room temperature for 24 hours.

  • Evaporate the solvent and unreacted ammonia under reduced pressure.

  • The final solid carboxamide product is recovered with a high yield (typically 90-99%).

Protocol 3: Synthesis of Pyrazolo[3,4-b]pyrazines

This representative protocol is for the cyclocondensation with a hydrazine derivative.[3]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.

  • Add 1.1 equivalents of phenylhydrazine to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the reaction mixture into ice-cold water to fully precipitate the crude product.

  • Collect the product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Visualizations: Reaction Schemes and Workflows

G Key Transformations of this compound cluster_amino Amino Group Reactions cluster_cyano Cyano Group Reactions cluster_cyclization Cyclization Reactions start_amino This compound amidine Amidine Derivative (e.g., Dimethylaminomethyleneamino) start_amino->amidine DMF, POCl3 acyl_ester Methyl 3-Acylamino- -pyrazine-2-carboxylate start_amino->acyl_ester 1. Esterification 2. Acyl Chloride, Pyridine start_cyano This compound amidrazone 3-Aminopyrazine-2- -carboxamidrazone start_cyano->amidrazone Hydrazine Hydrate start_cycl This compound pteridine Pteridine Derivatives start_cycl->pteridine Formamidine Acetate pyrazolopyrazine Pyrazolo[3,4-b]pyrazine Derivatives start_cycl->pyrazolopyrazine Hydrazine Derivatives

Caption: Overview of major reaction pathways for this compound.

G Experimental Workflow for Acylation and Ammonolysis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Ammonolysis s1 Disperse Methyl 3-aminopyrazine- -2-carboxylate in DCM s2 Add Pyridine s1->s2 s3 Add Acyl Chloride Dropwise s2->s3 s4 Stir at RT for 48h s3->s4 s5 Evaporate Solvent s4->s5 s6 Add Acylated Ester to 2M NH3 in Ethanol s5->s6 Crude Acylated Intermediate s7 Stir at RT for 24h s6->s7 s8 Evaporate Solvent & NH3 s7->s8 s9 Recover Solid Product (3-Acylaminopyrazine-2-carboxamide) s8->s9

Caption: Workflow for the synthesis of 3-acylaminopyrazine-2-carboxamides.

Applications in Drug Development

The this compound scaffold is a key building block for developing novel therapeutic agents, particularly in oncology.[1] Derivatives have been designed as potent and selective kinase inhibitors, which are crucial for controlling cell signaling pathways implicated in cancer growth and proliferation.[1] For example, compounds based on this core have been developed as inhibitors of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response pathway.[1] Inhibiting CHK1 can make cancer cells more susceptible to chemotherapy. More recently, derivatives have also been identified as promising pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, targeting signaling pathways involved in various cancers.[7]

G Role as a Kinase Inhibitor Scaffold scaffold 3-Aminopyrazine- -2-carbonitrile Derivative kinase Target Kinase (e.g., FGFR, CHK1) scaffold->kinase Binds to ATP-binding site pathway Downstream Signaling Pathway kinase->pathway Phosphorylation Blocked atp ATP atp->kinase proliferation Tumor Cell Proliferation & Survival pathway->proliferation Activation Inhibited

Caption: Aminopyrazine derivatives function by blocking kinase signaling pathways.

References

Electronic properties of the 3-Aminopyrazine-2-carbonitrile ring system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of the 3-Aminopyrazine-2-carbonitrile Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its unique electronic architecture, characterized by the interplay of the electron-withdrawing nitrile group and the electron-donating amino group on the pyrazine core, imparts a range of valuable physicochemical and biological properties. This technical guide provides a comprehensive overview of the electronic properties of this ring system, supported by computational data, and details common synthetic methodologies and characterization techniques.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives is primarily achieved through cyclization and condensation reactions. A prevalent and effective method involves the condensation of an α-dicarbonyl compound with a 1,2-diamine.[1]

General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

A common route to derivatives involves the conversion of the readily available 3-aminopyrazine-2-carboxylic acid into its corresponding carboxamides. This transformation enhances the scaffold's utility for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis via CDI Activation

This protocol details the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) as an activating agent, often accelerated by microwave irradiation.[2]

  • Activation: Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous Dimethyl Sulfoxide (DMSO). Add 1,1'-Carbonyldiimidazole (CDI) (1.1-1.3 equivalents) and stir the mixture at room temperature. The reaction is monitored by the cessation of CO2 evolution (bubbling), typically taking 5-10 minutes.[2]

  • Amine Addition: To the activated intermediate, add the desired primary or secondary amine (e.g., benzylamine, alkylamine, or aniline) (1.2-1.5 equivalents).[2]

  • Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).[1]

  • Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The product is then collected by filtration, washed, and purified, commonly by column chromatography on silica gel.[3]

G Synthesis Workflow for N-Substituted 3-Aminopyrazine-2-carboxamides cluster_0 Activation Step cluster_1 Amidation Step cluster_2 Purification A 3-Aminopyrazine-2-carboxylic Acid in DMSO C Activated Acyl-Imidazole Intermediate A->C Stir at RT B 1,1'-Carbonyldiimidazole (CDI) B->C E Final N-Substituted Product C->E Microwave, 120°C D Desired Amine (R-NH2) D->E F Crude Product E->F Precipitation in Water G Purified Product F->G Column Chromatography

Caption: General workflow for the synthesis of 3-aminopyrazine-2-carboxamide derivatives.

Structural and Electronic Properties

The electronic nature of the this compound ring is governed by the electron-deficient pyrazine ring, modulated by the push-pull effect of the amino (-NH2) and nitrile (-CN) substituents. To provide a quantitative understanding, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The optimized geometry provides insight into the spatial arrangement of the atoms. Key bond lengths and angles are summarized below.

ParameterValue (Å)ParameterValue (°)
C2-C31.435N1-C2-C3121.5
C3-N41.341C2-C3-N4121.0
N4-C51.328C3-N4-C5117.2
C5-C61.399N4-C5-C6122.1
C6-N11.332C5-C6-N1118.8
N1-C21.348C6-N1-C2119.4
C2-C(Nitrile)1.437C3-C2-C(Nitrile)120.1
C(Nitrile)-N(Nitrile)1.159N1-C2-C(Nitrile)118.4
C3-N(Amino)1.358C2-C3-N(Amino)119.7
N4-C3-N(Amino)119.3
Table 1: Calculated bond lengths and angles for this compound.
Atomic Charges and Electrostatic Potential

Mulliken atomic charge analysis reveals the charge distribution across the molecule. The nitrogen atoms of the pyrazine ring and the nitrile group are electronegative centers, while the amino group nitrogen is slightly less negative due to resonance donation into the ring. This distribution is crucial for understanding non-covalent interactions and reactivity.

AtomMulliken Charge (e)
N1 (ring)-0.48
C20.21
C30.15
N4 (ring)-0.51
C5-0.19
C6-0.12
C (Nitrile)0.11
N (Nitrile)-0.29
N (Amino)-0.76
H (Amino)0.39 (avg)
Table 2: Calculated Mulliken atomic charges for this compound.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of chemical reactivity and kinetic stability.

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.88
HOMO-LUMO Gap (ΔE)4.37

Table 3: Calculated Frontier Molecular Orbital energies for this compound.

The relatively low energy gap suggests that the molecule is moderately reactive and can participate in charge-transfer interactions, which is consistent with its observed biological activities.[1] The HOMO is primarily localized on the amino group and the pyrazine ring, while the LUMO is distributed across the pyrazine ring and the electron-withdrawing nitrile group.

G cluster_properties Electronic Properties LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.88 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.25 eV Reactivity Chemical Reactivity Kinetic Stability LUMO->Reactivity Influences ElectronAcceptor Electron Acceptor (Electrophilicity) LUMO->ElectronAcceptor HOMO->LUMO   ΔE = 4.37 eV   (Energy Gap) ElectronDonor Electron Donor (Nucleophilicity) HOMO->ElectronDonor

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The two protons on the pyrazine ring typically appear as distinct doublets in the aromatic region (δ 7.7-8.3 ppm). The amino group protons (-NH2) often present as a broad singlet between δ 7.4-7.6 ppm in DMSO-d6.[2]

  • ¹³C-NMR: The carbon of the nitrile group (-CN) is characteristically found downfield. For carboxamide derivatives, the amidic carbonyl carbon signal appears in the range of δ 163-167 ppm.[2]

Infrared (IR) Spectroscopy
  • The IR spectra of these compounds show characteristic absorption bands. The N-H stretching vibrations of the amino group are typically observed as two bands in the 3300-3500 cm⁻¹ region.[3]

  • The C≡N stretch of the nitrile group gives a sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • For carboxamide derivatives, a strong C=O stretching band is present between 1640-1685 cm⁻¹.[2]

Conclusion

The this compound ring system possesses a unique combination of structural and electronic features that make it a valuable scaffold in drug discovery and materials science. Its electronic properties, characterized by a moderate HOMO-LUMO gap and distinct charge distribution, underpin its ability to engage in various biological interactions. The synthetic accessibility and the potential for diverse functionalization further enhance its appeal for the development of novel therapeutic agents and functional materials. This guide provides foundational data to aid researchers in the rational design and synthesis of new molecules based on this promising core.

References

Solubility Profile of 3-Aminopyrazine-2-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of 3-Aminopyrazine-2-carbonitrile. While specific quantitative solubility data in a range of organic solvents is not extensively available in publicly accessible literature, this document outlines the typical solubility behavior of structurally related compounds, provides a detailed experimental protocol for determining solubility, and presents a workflow for this process. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to establish its solubility profile in solvent systems relevant to their specific applications.

Qualitative Solubility Profile

Based on the general characteristics of pyrazine derivatives and related compounds, a qualitative solubility profile for this compound can be inferred. Compounds with similar structures are often soluble in polar aprotic solvents and have limited solubility in non-polar or protic solvents.

General Solubility Observations:

  • High Solubility Expected: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Moderate to Sparingly Soluble Expected: Chlorinated solvents (e.g., Dichloromethane, Chloroform), Alcohols (e.g., Methanol, Ethanol)

  • Insoluble Expected: Water, Hexane, Toluene

It is crucial to experimentally verify these expected solubilities for specific research needs.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
e.g., Methanol25Data to be determinedData to be calculatede.g., Shake-Flask
e.g., Ethanol25Data to be determinedData to be calculatede.g., Shake-Flask
e.g., Acetone25Data to be determinedData to be calculatede.g., Shake-Flask
e.g., Acetonitrile25Data to be determinedData to be calculatede.g., Shake-Flask
e.g., Dichloromethane25Data to be determinedData to be calculatede.g., Shake-Flask
e.g., Toluene25Data to be determinedData to be calculatede.g., Shake-Flask
e.g., DMSO25Data to be determinedData to be calculatede.g., Shake-Flask

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Data Calculation:

    • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

    • Convert the solubility to molar solubility (mol/L) using the molecular weight of this compound (120.11 g/mol ).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC/UV-Vis ana2->ana3 res1 Calculate Solubility (mg/mL, mol/L) ana3->res1

Caption: Experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility profile of this compound. By following the detailed experimental protocol and utilizing the provided templates, researchers can generate the necessary data to support their drug development and research activities.

Thermal Stability and Decomposition of 3-Aminopyrazine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability and decomposition of 3-aminopyrazine-2-carbonitrile. Direct experimental data on the thermal properties of this specific compound is notably scarce in publicly available scientific literature. Consequently, this document provides a comprehensive overview of the available data for the closely related compound, 3-aminopyrazine-2-carboxylic acid, to offer a comparative context. It also outlines the standard experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that would be employed to characterize the thermal behavior of this compound. This guide is intended to be a resource for researchers and professionals in drug development, providing both the known information and highlighting the current data gap for the target compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active molecules.[1] Understanding the thermal stability of such compounds is critical for drug development, ensuring safety during manufacturing, storage, and formulation, as well as for predicting shelf-life and degradation pathways.

Despite its relevance, a thorough search of scientific literature and chemical databases reveals a significant lack of specific studies on the thermal stability and decomposition of this compound. This guide, therefore, aims to provide the most relevant available information by focusing on its close analog, 3-aminopyrazine-2-carboxylic acid, and by detailing the standard analytical procedures for thermal analysis.

Physicochemical Properties

A summary of the available physicochemical properties for this compound and its corresponding carboxylic acid is presented in Table 1.

PropertyThis compound3-Aminopyrazine-2-carboxylic acid
CAS Number 25911-65-3[2]5424-01-1[3]
Molecular Formula C₅H₄N₄[2]C₅H₅N₃O₂[3]
Molecular Weight 120.11 g/mol 139.11 g/mol [3]
Appearance Solid[2]Pale Brown Crystalline Solid[3] or Yellow-greenish Crystalline Powder[3]
Melting Point Not reported205-210 °C (with decomposition)[3][4]
Solubility Not reportedSparingly soluble in DMSO, slightly soluble in Methanol[3]

Thermal Analysis of 3-Aminopyrazine-2-carboxylic Acid

While data for the carbonitrile is unavailable, the thermal behavior of 3-aminopyrazine-2-carboxylic acid has been characterized by its melting point with decomposition.

Melting Point and Decomposition

Multiple sources report the melting point of 3-aminopyrazine-2-carboxylic acid to be in the range of 205-210 °C, with decomposition .[3][4] This indicates that at this temperature range, the compound not only transitions from a solid to a liquid state but also begins to break down into other chemical species. The decomposition is a critical factor for consideration in any high-temperature applications or processing.

The structural difference between a carboxylic acid and a carbonitrile group can significantly influence thermal stability. The carboxylic acid group allows for strong intermolecular hydrogen bonding, which generally leads to higher melting points. The decomposition of carboxylic acids often proceeds via decarboxylation. In contrast, the decomposition of a nitrile might follow different pathways. Without experimental data for this compound, any direct comparison is speculative.

logical_relationship APCN This compound (Target Compound - Data Lacking) APCA 3-Aminopyrazine-2-carboxylic Acid (Structurally Similar - Data Available) APCN->APCA Structural Analog (Different Functional Group)

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, the following standard experimental techniques would be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss.

Typical TGA Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a TGA pan (commonly made of alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a specific flow rate.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG) are determined.

tga_workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load purge Purge with Gas (N2 or Air) load->purge heat Heat at Constant Rate (e.g., 10 °C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot determine Determine Decomposition Temperatures plot->determine

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to determine transition temperatures such as melting point, glass transition, and to study exothermic or endothermic processes like decomposition.

Typical DSC Protocol:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (usually aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

  • Temperature Program: The sample is subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. For decomposition studies, a linear heating ramp (e.g., 10 °C/min) is typically used.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature, peak temperature, and enthalpy of these transitions are determined.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (2-5 mg) seal Seal in DSC Pan weigh->seal load Load Sample & Reference seal->load purge Purge with Inert Gas load->purge heat Heat at Constant Rate purge->heat record Record Heat Flow vs. Temperature heat->record plot Plot DSC Thermogram record->plot analyze Identify Transitions (Melting, Decomposition) plot->analyze

Conclusion and Future Outlook

The thermal stability and decomposition of this compound remain uncharacterized in the accessible scientific literature. This presents a significant knowledge gap for researchers working with this compound. The available data for the analogous 3-aminopyrazine-2-carboxylic acid, which decomposes around 205-210 °C, provides a preliminary point of reference, though direct extrapolation is not advisable due to the differing chemical nature of the functional groups.

It is recommended that future work on this compound includes a thorough thermal analysis using TGA and DSC to establish its decomposition profile. Such studies would provide crucial data for its safe handling, formulation, and for understanding its potential degradation pathways, thereby supporting its further development in pharmaceutical and material science applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminopyrazine-2-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antimycobacterial, antibacterial, antifungal, and anticancer agents.[1]

Introduction

The this compound scaffold is a privileged structure in drug discovery, serving as a versatile building block for the development of novel therapeutic agents.[2] Derivatives have shown potent activity as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2][3][4] Additionally, this class of compounds has demonstrated promising activity against Mycobacterium tuberculosis, addressing the critical need for new antimycobacterial agents.[2]

This guide outlines two primary synthetic strategies for accessing this compound derivatives: de novo synthesis of the pyrazine ring and functionalization of a pre-existing pyrazine core.

Synthetic Methodologies

Strategy 1: De Novo Synthesis via Condensation

A common and effective method for constructing the this compound core is the condensation of an α-dicarbonyl compound with diaminomaleonitrile (DAMN).[2] This approach allows for the introduction of substituents at the 6-position of the pyrazine ring.

Experimental Protocol: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

This protocol describes the synthesis of a core scaffold molecule.

Materials:

  • Phenylglyoxal

  • Diaminomaleonitrile (DAMN)

  • Ethanol

  • Petroleum ether

Procedure:

  • Dissolve phenylglyoxal (1.0 eq) and diaminomaleonitrile (1.0 eq) in ethanol.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting solid.

  • Treat the filtrate with petroleum ether to precipitate the product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield 3-amino-6-phenylpyrazine-2-carbonitrile.[2]

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Functionalization of a Pre-existing Pyrazine Core

This strategy involves modifying a pre-synthesized, functionalized this compound, such as 3-amino-6-bromopyrazine-2-carbonitrile. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

A. Suzuki Coupling for Aryl Diversification

The Suzuki coupling reaction is a powerful tool for introducing various aryl or heteroaryl groups at the 6-position of the pyrazine ring.

Experimental Protocol: Suzuki Coupling of 3-Amino-6-bromopyrazine-2-carbonitrile with Arylboronic Acids

Materials:

  • 3-Amino-6-bromopyrazine-2-carbonitrile

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[5]

  • Evacuate and backfill the vial with nitrogen gas three times.[5]

  • Add degassed 1,4-dioxane and water (4:1 v/v).[5]

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[5]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Acylation of the 3-Amino Group

The 3-amino group can be acylated to introduce a variety of substituents, which can significantly impact the biological activity of the derivatives.

Experimental Protocol: Acylation of 3-Amino-6-arylpyrazine-2-carbonitrile

Materials:

  • 3-Amino-6-arylpyrazine-2-carbonitrile

  • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Add pyridine or triethylamine (1.5 eq.) to the solution.[5]

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation

The following tables summarize key quantitative data for representative this compound and related carboxamide derivatives from the literature.

Table 1: Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR Kinases [3]

CompoundR GroupFGFR1 IC₅₀ (μM)FGFR2 IC₅₀ (μM)FGFR3 IC₅₀ (μM)FGFR4 IC₅₀ (μM)
7g 3,5-dimethoxyphenyl>10>10>10>10
7i 3,4,5-trimethoxyphenyl>105.5>10>10
18i 3,5-dihydroxyphenyl0.0890.0230.0210.107

Table 2: Antiproliferative Activity of Compound 18i [3]

Cell LineCancer TypeFGFR AlterationIC₅₀ (μM)
NCI-H520LungFGFR1 amplification26.69
SNU-16GastricFGFR2 amplification1.88
KMS-11Myelomat(4;14) FGFR33.02
SW-780BladderFGFR3 S249C2.34
MDA-MB-453BreastFGFR4 N535K12.58

Table 3: Antimycobacterial and Antifungal Activity of N-substituted 3-Aminopyrazine-2-carboxamides [6]

CompoundR' GroupM. tuberculosis H37Rv MIC (μg/mL)C. albicans MIC (μg/mL)T. interdigitale MIC (μg/mL)
10 n-hexyl>500>500250
16 4-chlorophenyl25500125
17 2,4-dimethoxyphenyl12.5>500250
20 4-nitrophenyl5025062.5

Visualizations

Synthetic Workflows

G General Synthetic Strategies cluster_0 De Novo Synthesis cluster_1 Functionalization of Pre-existing Core Phenylglyoxal Phenylglyoxal Core_Scaffold 3-Amino-6-phenyl- pyrazine-2-carbonitrile Phenylglyoxal->Core_Scaffold Condensation DAMN Diaminomaleonitrile DAMN->Core_Scaffold Bromo_Pyrazine 3-Amino-6-bromo- pyrazine-2-carbonitrile Aryl_Derivative 3-Amino-6-aryl- pyrazine-2-carbonitrile Bromo_Pyrazine->Aryl_Derivative Suzuki Coupling (Arylboronic acid, Pd catalyst) Acyl_Derivative N-Acyl-3-amino-6-aryl- pyrazine-2-carbonitrile Aryl_Derivative->Acyl_Derivative Acylation (Acyl chloride/anhydride)

Caption: Synthetic strategies for this compound derivatives.

FGFR Signaling Pathway

This compound derivatives have been identified as potent inhibitors of FGFRs. These receptors, upon binding with Fibroblast Growth Factors (FGFs), dimerize and autophosphorylate, initiating several downstream signaling cascades that regulate cell proliferation, survival, and migration.[3] Key pathways include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[7][8] Inhibition of FGFR by these derivatives blocks these downstream signals, leading to antitumor activity.[3]

FGFR_Pathway Simplified FGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades FGF FGF FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR P_FGFR Phosphorylated FGFR (Active) FGFR->P_FGFR Dimerization & Autophosphorylation Inhibitor This compound Derivative Inhibitor->P_FGFR Inhibition FRS2 FRS2 P_FGFR->FRS2 PLCG PLCγ P_FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS MAPK_Pathway MAPK Pathway (ERK) RAS->MAPK_Pathway Cell_Response Cell Proliferation, Survival, Migration MAPK_Pathway->Cell_Response AKT_Pathway AKT Pathway PI3K->AKT_Pathway AKT_Pathway->Cell_Response IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Cell_Response

Caption: Inhibition of FGFR signaling by this compound derivatives.

References

The Versatility of 3-Aminopyrazine-2-carbonitrile: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-aminopyrazine-2-carbonitrile, has emerged as a privileged structure in medicinal chemistry, serving as a versatile and synthetically accessible building block for the development of a diverse array of therapeutic agents. Its unique electronic properties and the presence of reactive handles—an amino and a cyano group—allow for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its utility in generating potent kinase inhibitors for oncology and novel antimycobacterial agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented.

Key Therapeutic Applications

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The pyrazine core is recognized as a bioisostere for other aromatic systems and its nitrogen atoms can act as crucial hydrogen bond acceptors, particularly for interacting with the hinge region of kinases.[1]

Oncology: A Scaffold for Potent Kinase Inhibitors

The aminopyrazine core is a highly effective scaffold for the design of potent and selective kinase inhibitors, which are critical components in modern cancer therapy.[2] Key kinase targets successfully modulated by this compound derivatives include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Derivatives of this compound have been developed as potent inhibitors of FGFRs, demonstrating anti-proliferative activity in cancer cell lines.[2][3][4]

  • Checkpoint Kinase 1 (CHK1): As a crucial component of the DNA damage response (DDR) pathway, CHK1 inhibition can sensitize cancer cells to chemotherapy. The this compound scaffold has been successfully utilized to develop potent and selective CHK1 inhibitors.[2]

  • Cyclin-Dependent Kinases (CDKs): The scaffold has shown promise in targeting CDKs, which are key regulators of the cell cycle.[1]

  • c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs): Dual inhibition of these receptor tyrosine kinases, which are involved in tumor angiogenesis and metastasis, is a promising anti-cancer strategy that has been explored using this scaffold.[1]

Infectious Diseases: Novel Antimycobacterial Agents

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents. Derivatives of this compound have shown promising activity against this pathogen.[2][5][6][7] The mechanism of action is an active area of research, with potential targets including enzymes essential for cell wall biosynthesis or other vital cellular processes.[2]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives of this compound.

Table 1: Anticancer Activity of 3-Aminopyrazine-2-carboxamide Derivatives against Cancer Cell Lines

CompoundTargetCell LineIC50 (µM)Reference
18i Pan-FGFRNCI-H52026.69[3]
SNU-161.88[3]
KMS-113.02[3]
SW-7802.34[3]
MDA-MB-45312.58[3]

Table 2: Antimycobacterial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides

CompoundSubstituentM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)Reference
17 2,4-dimethoxyphenyl12.546[5][7]
20 4-CF3-phenyl>50>177[5]
10 n-propyl>50>239[5]
16 4-chlorophenyl50194[5]

Table 3: Antibacterial and Antifungal Activity of Selected Derivatives

CompoundOrganismMIC (µM)Reference
20 Staphylococcus aureus31.25[5]
MRSA62.5[5]
Staphylococcus epidermidis62.5[5]
11 Mycobacterium smegmatis264[5]
12 Mycobacterium smegmatis250[5]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis Protocols

Protocol 1: General Synthesis of the 3-Amino-6-phenylpyrazine-2-carbonitrile Core [2][8]

This protocol describes the condensation of diaminomaleonitrile (DAMN) with phenylglyoxal.

  • Materials: Diaminomaleonitrile (DAMN), Phenylglyoxal monohydrate, Ethanol, Acetic acid (glacial).

  • Procedure:

    • Dissolve phenylglyoxal monohydrate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add a solution of diaminomaleonitrile (1 equivalent) in ethanol to the flask.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Collect the precipitated solid by filtration.

    • The filtrate can be treated with petroleum ether to precipitate more product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile via Suzuki-Miyaura Cross-Coupling [8]

This method allows for the introduction of various aryl groups at the 6-position of the pyrazine ring.

  • Materials: 3-Amino-6-bromopyrazine-2-carbonitrile, Arylboronic acid, Pd(dppf)Cl2, Sodium carbonate, 1,4-dioxane, Water.

  • Procedure:

    • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and sodium carbonate (2.0 eq.).

    • Evacuate and backfill the vial with nitrogen gas three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Acylation of the 3-Amino Group [8]

This protocol describes the modification of the 3-amino group.

  • Materials: 3-Amino-6-arylpyrazine-2-carbonitrile, Acyl chloride or carboxylic acid anhydride, Pyridine or triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (1.5 eq.) to the solution.

    • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Biological Evaluation Protocols

Protocol 4: In Vitro Anticancer Cell Proliferation Assay (MTT Assay) [1]

This protocol outlines a typical workflow for screening anticancer drug candidates.

  • Materials: Cancer cell lines, Complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well microplates, Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 5: In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

  • Materials: Mycobacterium tuberculosis H37Rv, Middlebrook 7H9 broth supplemented with OADC, Alamar Blue reagent, 96-well microplates.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

    • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the suspension 1:20 in 7H9 broth.

    • Inoculation: Add the bacterial inoculum to each well containing the test compound.

    • Incubation: Incubate the plates at 37°C for 5-7 days.

    • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

    • Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Visualizing Workflows and Pathways

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G General Workflow for Synthesis and Screening A This compound Scaffold B Chemical Synthesis (e.g., Suzuki Coupling, Acylation) A->B C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F F->C Iterative Synthesis G Preclinical Candidate F->G

Caption: Synthetic and screening workflow for drug discovery.

G Inhibition of FGFR Signaling Pathway FGFR FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor This compound Derivative (e.g., 18i) Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway inhibition.

G Dual Inhibition of c-Met and VEGFR-2 Signaling cMet c-Met Receptor Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) cMet->Downstream VEGFR2 VEGFR-2 Receptor VEGFR2->Downstream Biological_Effects Tumor Angiogenesis, Invasion, Metastasis Downstream->Biological_Effects Inhibitor This compound Derivative Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Dual c-Met and VEGFR-2 inhibition.

Conclusion

The this compound scaffold is a highly valuable and versatile building block in modern medicinal chemistry. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, particularly as kinase inhibitors and antimycobacterial agents, underscores its significance in the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising molecular framework.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Aminopyrazine-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carbonitrile and its analogs are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and kinase inhibitory properties.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of these and other heterocyclic compounds.[4][5][6] This green chemistry approach offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, cleaner reaction profiles with fewer by-products.[4][6][7] These benefits accelerate the drug discovery process by enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of this compound analogs, targeting researchers and professionals in drug development.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture through direct interaction with polar molecules.[6][7] This leads to:

  • Rapid Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes.[7][9]

  • Higher Yields: Improved reaction kinetics and reduced side reactions frequently result in higher isolated yields of the desired product.[4][5][8]

  • Enhanced Purity: The reduction in by-product formation simplifies purification processes.[4]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, leading to lower energy consumption compared to conventional oil baths.[4][6]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.

General Synthetic Strategies

The synthesis of this compound analogs can be broadly categorized into two main approaches: construction of the pyrazine ring and functionalization of a pre-existing pyrazine core.

A common method for constructing the pyrazine ring involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[8][10] For the synthesis of this compound derivatives specifically, the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles, is a key strategy.[11]

Functional group transformations on a starting material like 3-aminopyrazine-2-carboxylic acid are a versatile route to a diverse range of analogs.[11][12] Microwave irradiation is particularly effective in accelerating these transformations, such as amidation reactions.[11][12][13]

Experimental Protocols

Protocol 1: Microwave-Assisted Amidation of 3-Aminopyrazine-2-carboxylic Acid

This protocol describes the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent under microwave irradiation.[11][12][13]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Substituted amine (e.g., benzylamine, alkylamine, or aniline)

  • Microwave reactor vials (5 mL)

  • Magnetic stirrer

Procedure:

  • To a 5 mL microwave reaction vial, add 3-aminopyrazine-2-carboxylic acid (1 equivalent).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 - 1.3 equivalents) to the solution and stir the mixture at room temperature for 2-10 minutes, or until CO2 evolution ceases.[11][13]

  • Add the desired substituted amine (1.2 - 1.5 equivalents) to the reaction mixture.[11][13]

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes with a power of 100 W.[11][12][13]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.[11]

  • Collect the solid by filtration, wash with water, and dry.[11]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography.[11]

Protocol 2: Microwave-Assisted Aminolysis of Methyl 3-Aminopyrazine-2-carboxylate

This protocol outlines the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from the corresponding methyl ester via microwave-assisted aminolysis.[12][13]

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Substituted benzylamine

  • Ammonium chloride (NH4Cl)

  • Methanol

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • In a microwave reaction vial, dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in methanol.

  • Add the substituted benzylamine (3 equivalents) and a catalytic amount of ammonium chloride (0.1 equivalents).[13]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 40 minutes with a power of 90 W.[12][13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Adsorb the reaction mixture onto silica gel and purify by flash chromatography using a gradient elution of ethyl acetate in hexane.[13]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

ReactionMethodTemperature (°C)TimeYield (%)Reference
Quinoxaline SynthesisConventionalReflux2-12 h34-85
Quinoxaline SynthesisMicrowave1605 min95-99
Thiazolopyrimidine SynthesisConventionalN/A24 h42-55[14]
Thiazolopyrimidine SynthesisMicrowaveN/A8 min69-88[14]
Friedländer SynthesisConventionalN/AN/A34[5]
Friedländer SynthesisMicrowave13030-40 min72[5]

Table 2: Microwave-Assisted Synthesis of N-substituted 3-Aminopyrazine-2-carboxamides

ProcedureReactantsMicrowave ConditionsYield (%)Reference
B3-Aminopyrazine-2-carboxylic acid, CDI, 2-methylbenzylamine120 °C, 30 min, 100 W91[13]
AMethyl 3-aminopyrazine-2-carboxylate, 2-methylbenzylamine, NH4Cl130 °C, 40 min, 90 W27[13]
B3-Aminopyrazine-2-carboxylic acid, CDI, various amines120 °C, 30 min, 100 WN/A[11][12]

Visualizations

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants & Solvent Vial Microwave Vial Reactants->Vial Combine Reactor Microwave Reactor Vial->Reactor Place & Seal Reaction Heating & Reaction Reactor->Reaction Irradiate (Set T, P, t) Cooling Cooling Reaction->Cooling Completion Workup Work-up (Precipitation/Extraction) Cooling->Workup Transfer Purification Purification (Chromatography/ Recrystallization) Workup->Purification Filter/Evaporate Analysis Characterization (NMR, MS, etc.) Purification->Analysis Isolate

Caption: General workflow for microwave-assisted organic synthesis.

Signaling Pathways of Interest

Analogs of this compound have shown potential as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways often dysregulated in diseases like cancer.[2] One such target family is the Fibroblast Growth Factor Receptors (FGFRs).[2] Inhibition of the FGFR signaling pathway can block downstream cascades like the MAPK and AKT pathways, thereby inhibiting cell proliferation, migration, and promoting apoptosis.[2]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds & Activates PLCg PLCγ FGFR->PLCg Activates MAPK MAPK Pathway FGFR->MAPK Activates AKT AKT Pathway FGFR->AKT Activates Analog 3-Aminopyrazine-2- carbonitrile Analog Analog->FGFR Inhibits Proliferation Cell Proliferation & Migration PLCg->Proliferation Regulates Differentiation Cell Differentiation PLCg->Differentiation Regulates MAPK->Proliferation Regulates MAPK->Differentiation Regulates AKT->Proliferation Regulates AKT->Differentiation Regulates

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion

Microwave-assisted synthesis is a highly effective and efficient method for the preparation of this compound analogs. The protocols and data presented herein demonstrate the significant advantages of this technology in accelerating synthesis and enabling the rapid exploration of chemical space for drug discovery. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and target molecules.

References

Application Notes and Protocols for the Analytical Characterization of 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine ring substituted with both an amino and a nitrile group. This molecular scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a variety of biologically active molecules.[1] Its derivatives have shown potential as antimycobacterial, anticancer, and anti-inflammatory agents.[1][2] Accurate and thorough analytical characterization is critical to confirm the identity, purity, and structure of this compound, ensuring reliable and reproducible results in research and development.

This document provides detailed application notes and experimental protocols for the characterization of this compound using several key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₄N₄[3]
Molecular Weight 120.11 g/mol [3]
CAS Number 25911-65-3[3]
Appearance Solid[3]
Purity Typically ≥98%[3]
Storage Room temperature, inert atmosphere, keep in dark place[3]

Overall Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_final Final Confirmation synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms nmr NMR Spectroscopy (Structure ID) final_product Confirmed Pure Compound nmr->final_product ir IR Spectroscopy (Functional Groups) ms->final_product hplc HPLC (Purity) ir->final_product hplc->final_product

Fig. 1: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of a compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms. For this compound, NMR is essential to confirm the arrangement of substituents on the pyrazine ring and verify the overall structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum and reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

G A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Data (¹H & ¹³C Spectra) C->D E Process Data (FT, Phasing) D->E F Analyze & Assign Chemical Shifts E->F

Fig. 2: Workflow for NMR analysis.

Data Presentation: Expected NMR Data While specific experimental data for this compound is not detailed in the provided search results, data for structurally similar compounds like 3-aminopyrazine-2-carboxamides can be used to predict expected chemical shifts.[4]

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹H Pyrazine-H7.8 - 8.3Two distinct signals (doublets) are expected for the two protons on the pyrazine ring.[4]
¹H Amino (-NH₂)~7.5 (broad singlet)Chemical shift can vary based on solvent and concentration.[4]
¹³C Pyrazine Ring Carbons125 - 156Four distinct signals are expected for the pyrazine ring carbons.[4]
¹³C Nitrile Carbon (-C≡N)115 - 120This is a typical range for nitrile carbons.
¹³C Carbon attached to -NH₂~155The C-NH₂ carbon is expected to be significantly downfield.[4]

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy of its bond vibrations. For this compound, IR is crucial for confirming the presence of the amino (-NH₂) and nitrile (-C≡N) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation: Characteristic IR Absorption Bands The following table lists the expected characteristic absorption frequencies for the key functional groups in this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Amino (-NH₂) N-H Stretch3400 - 3250Typically appears as two distinct sharp bands for symmetric and asymmetric stretching.[4]
Nitrile (-C≡N) C≡N Stretch2260 - 2220A sharp, medium-intensity peak, highly characteristic of a nitrile group.
Aromatic Ring C=C & C=N Stretch1650 - 1450Multiple bands corresponding to the pyrazine ring vibrations.
Aromatic Ring C-H Bending900 - 675Out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If using HRMS, ensure the instrument is operating in high-resolution mode.

  • Data Analysis: Identify the peak corresponding to the molecular ion. For HRMS, compare the measured exact mass to the theoretical mass calculated for the expected molecular formula (C₅H₄N₄).

G A Prepare Dilute Sample Solution B Calibrate Mass Spectrometer A->B C Infuse Sample into ESI Source B->C D Acquire Spectrum (Positive Ion Mode) C->D E Identify Molecular Ion Peak [M+H]⁺ D->E F Compare Experimental vs. Theoretical Mass E->F

Fig. 3: Workflow for Mass Spectrometry analysis.

Data Presentation: Expected Mass Spectrometry Data

ParameterExpected ValueNotes
Molecular Formula C₅H₄N₄
Theoretical Monoisotopic Mass 120.0436Calculated for C₅H₄N₄.
Expected m/z for [M+H]⁺ 121.0514This is the primary ion expected in positive mode ESI-MS.
Expected m/z for [M+Na]⁺ 143.0333Sodium adducts are also commonly observed.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a premier technique for separating components in a mixture. For the characterization of this compound, it is primarily used to determine the purity of the synthesized compound. By developing a suitable method, the main compound peak can be separated from any starting materials, by-products, or degradation products. The peak area is proportional to the concentration, allowing for quantitative purity assessment.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Degas the solvents.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrument Setup:

    • Install a suitable reversed-phase column (e.g., C18, 4.6 x 100 mm, 5 µm).[5]

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 275 nm).[5]

  • Data Acquisition: Inject a fixed volume of the sample solution (e.g., 10 µL) into the HPLC system.

  • Run a gradient or isocratic elution program to separate the components.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Data Presentation: Example HPLC Method Parameters The following table outlines a typical set of starting parameters for an HPLC purity analysis. Method optimization may be required.

ParameterRecommended ConditionReference
Column Reversed-Phase C18 (e.g., Newcrom R1)[6]
Dimensions 4.6 x 100 mm, 5 µm particle size[5]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 275 nm[5]
Column Temp. Ambient or 30 °C

References

Application Note: HPLC Purification of 3-Aminopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Aminopyrazine-2-carbonitrile and its derivatives are important heterocyclic compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their unique chemical structure, featuring an aromatic pyrazine ring with amino and nitrile functional groups, contributes to their biological activity.[2][3] The synthesis of these derivatives often results in complex mixtures containing starting materials, by-products, and the desired product. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the isolation and purification of these target compounds to the high degree of purity required for subsequent applications. This document provides a detailed protocol for the purification of this compound derivatives using Reverse-Phase HPLC (RP-HPLC), the most common and versatile mode of separation for such moderately polar aromatic compounds.[4][5]

Principle of Separation: Reverse-Phase HPLC

Reverse-Phase HPLC separates molecules based on their hydrophobicity.[4] The stationary phase is non-polar (e.g., silica gel chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[4][5] In this system, non-polar or hydrophobic compounds interact more strongly with the stationary phase and elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds can be selectively eluted from the column based on their polarity.

For the polar this compound derivatives, RP-HPLC provides excellent resolution. The basic nature of the amino group on the pyrazine ring can sometimes lead to poor peak shape due to interactions with residual acidic silanol groups on the silica-based stationary phase.[6] To counteract this, a small amount of an acidic modifier, such as formic acid (FA) or trifluoroacetic acid (TFA), is typically added to the mobile phase to protonate the basic sites on the analyte and mask the silanol groups, resulting in sharper, more symmetrical peaks.

Experimental Protocol

This protocol outlines a general method for the purification of this compound derivatives. Optimization will likely be required depending on the specific properties of the derivative being purified.

Materials and Instrumentation
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Columns:

    • Primary: C18-bonded silica column (e.g., 150 x 4.6 mm, 5 µm for analytical scale; larger dimensions for preparative scale).

    • Alternative: Cyano (CN) or Phenyl-Hexyl bonded phase columns can offer different selectivity.[6][7]

  • Solvents (HPLC Grade or higher):

    • Water (H₂O)

    • Acetonitrile (ACN)

    • Methanol (MeOH)

  • Mobile Phase Modifiers (HPLC Grade):

    • Formic Acid (FA)

    • Trifluoroacetic Acid (TFA)

  • Sample Preparation:

    • Vials

    • Syringes

    • Syringe filters (0.22 µm or 0.45 µm, choose a material compatible with your sample solvent)

    • Solvents for dissolution (e.g., DMSO, DMF, or the initial mobile phase).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Sample Preparation:

    • Accurately weigh the crude sample of the this compound derivative.

    • Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO, or the starting mobile phase mixture). The goal is to create a concentrated solution.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[8]

  • Method Development (Analytical Scale):

    • Before proceeding to a large-scale purification, develop an optimized separation method on a smaller analytical column (e.g., 150 x 4.6 mm, 5 µm).

    • Scouting Gradient: Run a fast, broad linear gradient to determine the approximate percentage of Mobile Phase B at which the target compound elutes.

      • Example: 5% to 95% B over 15 minutes.

    • Optimized Gradient: Based on the scouting run, design a shallower, more focused gradient around the elution point of the target compound to maximize resolution from nearby impurities.[9]

      • Example: If the compound elutes at 40% B in the scouting run, try a gradient of 30% to 50% B over 20 minutes.

  • Preparative Purification Run:

    • Scale up the optimized method to a preparative column. The flow rate should be adjusted according to the column diameter.

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

    • Inject the filtered, concentrated sample onto the column.

    • Run the preparative gradient method.

    • Monitor the separation at a suitable wavelength (e.g., 254 nm, or the λmax of the specific derivative).

    • Collect fractions as the peaks elute from the column. Fraction collection can be done manually or with an automated fraction collector based on time or UV threshold.

  • Post-Purification Analysis and Processing:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Pool the fractions containing the pure product.

    • Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator or a lyophilizer (freeze-dryer).

Data Presentation

The following table summarizes a typical starting point for HPLC method development for this compound derivatives.

ParameterAnalytical ScalePreparative Scale
Stationary Phase C18, 5 µm, 150 x 4.6 mmC18, 5-10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Column Temp. 25-40 °C25-40 °C
Detection (UV) 254 nm (or λmax)254 nm (or λmax)
Injection Volume 5-20 µL0.5-5 mL (concentration dependent)
Scouting Gradient 5% to 95% B in 15 min5% to 95% B in 15 min
Optimized Gradient (Compound-specific)(Compound-specific)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purification protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep 1. Sample Preparation (Dissolve & Filter) MethodDev 3. Method Development (Analytical Scale Scouting) SamplePrep->MethodDev MobilePhasePrep 2. Mobile Phase Preparation (0.1% FA in H2O/ACN) MobilePhasePrep->MethodDev PrepRun 4. Preparative Run (Inject & Elute) MethodDev->PrepRun Optimized Method FractionCollect 5. Fraction Collection (Based on UV Signal) PrepRun->FractionCollect PurityCheck 6. Purity Analysis (Analytical HPLC) FractionCollect->PurityCheck SolventRemoval 7. Solvent Removal (Evaporation/Lyophilization) PurityCheck->SolventRemoval Pool Pure Fractions PureCompound Pure Compound SolventRemoval->PureCompound

Caption: Workflow for HPLC purification of target compounds.

Troubleshooting

  • Broad or Tailing Peaks: This is often due to interactions with the silica backbone or mass overload.[10]

    • Solution: Ensure the mobile phase modifier (e.g., 0.1% FA or TFA) is present.[11] Reduce the amount of sample injected. Consider an alternative stationary phase like a phenyl or an end-capped column.

  • Poor Resolution: The target peak is not fully separated from impurities.

    • Solution: Optimize the gradient by making it shallower around the elution time of the target compound.[9] Try a different organic solvent (e.g., methanol instead of acetonitrile) as this can alter selectivity.[12] Changing the column temperature can also improve separation.[6]

  • Compound Not Retained (Elutes at Void Volume): The compound is too polar for the reverse-phase conditions.

    • Solution: Start with 100% aqueous mobile phase (0% B). If still not retained, consider switching to a more polar stationary phase or a different separation mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

References

Application Notes and Protocols for 3-Aminopyrazine-2-carbonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopyrazine-2-carbonitrile and its derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry and drug development.[1] The pyrazine ring system is a key structural motif in numerous biologically active molecules. The presence of amino and cyano functional groups on the pyrazine core in this compound makes it a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications, including antimicrobial and anticancer activities.[1]

While the biological activities of its derivatives, particularly carboxamides, have been explored, the use of this compound as a ligand in coordination chemistry is not extensively documented in the reviewed literature. However, its structure suggests significant potential for coordination with metal ions. This document provides an overview of the synthesis of this compound derivatives and explores its theoretical potential as a ligand in coordination chemistry.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various chemical transformations, primarily involving the modification of a pre-existing pyrazine core. A common starting material for these syntheses is 3-aminopyrazine-2-carboxylic acid.[2]

Table 1: Summary of Synthetic Methodologies for 3-Aminopyrazine-2-carboxamide Derivatives from 3-Aminopyrazine-2-carboxylic Acid

ProcedureReagents and ConditionsProductReference
Procedure A I) H₂SO₄, methanol, 48 h, rt; II) Substituted benzylamine, NH₄Cl, methanol, MW: 130 °C, 40 min, 90 WN-substituted 3-aminopyrazine-2-carboxamides[2]
Procedure B I) 1,1'-Carbonyldiimidazole (CDI), DMSO; II) Benzylamine/alkylamine/aniline, MW: 120 °C, 30 min, 100 WN-substituted 3-aminopyrazine-2-carboxamides[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate (Intermediate for Procedure A)

  • Cool a solution of 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in methanol (250 mL) to 0 °C.[2]

  • Slowly add concentrated H₂SO₄ (3.2 mL).[2]

  • Stir the reaction mixture for 48 hours at room temperature.[2]

  • Pour the reaction mixture into water (27 mL) and neutralize to pH 7 with NaHCO₃.[2]

  • Filter the precipitate and collect the white-brown solid of methyl 3-aminopyrazine-2-carboxylate.[2]

Protocol 2: General Procedure A for N-benzyl Derivatives

  • Place methyl 3-aminopyrazine-2-carboxylate (0.65 mmol), a substituted benzylamine (1.95 mmol), and NH₄Cl (0.19 mmol) in a microwave reaction tube with methanol (2 mL).[2]

  • Carry out the reaction in a microwave reactor at 130 °C for 40 minutes with a power of 90 W.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[2]

Protocol 3: General Procedure B for N-substituted 3-aminopyrazine-2-carboxamides

  • Treat 3-aminopyrazine-2-carboxylic acid (1.44 mmol) with 1,1'-carbonyldiimidazole (CDI) (1.88 mmol) in DMSO (2 mL) in a microwave reaction tube.[2]

  • Allow the mixture to react for 5-10 minutes until CO₂ evolution ceases.[2]

  • Add the corresponding alkylamine, aniline, or benzylamine (2.15 mmol).[2]

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.[2]

Potential of this compound as a Ligand

Although experimental data on the coordination chemistry of this compound is scarce, its molecular structure suggests several potential modes of coordination with metal ions. The pyrazine ring contains two nitrogen atoms that can act as donors. The amino group and the nitrile group also possess lone pairs of electrons, making them potential coordination sites.

Proposed Coordination Modes:

  • Monodentate Coordination: The ligand could coordinate to a metal center through one of the pyrazine nitrogen atoms, the amino nitrogen, or the nitrile nitrogen.

  • Bidentate Chelation: The ligand could form a stable five-membered chelate ring by coordinating through the amino nitrogen and one of the adjacent pyrazine nitrogen atoms.

  • Bridging Ligand: The two nitrogen atoms of the pyrazine ring are in a 1,4-position, making them suitable for bridging two metal centers, potentially leading to the formation of coordination polymers.

Visualizations

Synthesis_Workflow General Synthetic Workflow for 3-Aminopyrazine-2-carboxamide Derivatives cluster_procedureA Procedure A cluster_procedureB Procedure B Start_A 3-Aminopyrazine-2-carboxylic Acid Esterification Esterification (H₂SO₄, Methanol) Start_A->Esterification Intermediate_A Methyl 3-aminopyrazine- 2-carboxylate Esterification->Intermediate_A Aminolysis Aminolysis (Substituted Benzylamine, MW) Intermediate_A->Aminolysis Product_A N-benzyl-3-aminopyrazine- 2-carboxamide Aminolysis->Product_A Start_B 3-Aminopyrazine-2-carboxylic Acid Activation Activation (CDI, DMSO) Start_B->Activation Intermediate_B Activated Ester Activation->Intermediate_B Amidation Amidation (Amine, MW) Intermediate_B->Amidation Product_B N-substituted 3-aminopyrazine- 2-carboxamide Amidation->Product_B

Caption: Synthetic routes to N-substituted 3-aminopyrazine-2-carboxamides.

Coordination_Modes Proposed Coordination Modes of this compound cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Chelation cluster_bridging Bridging Ligand M1 M L1 L M1->L1 Pyrazine-N M2 M L2 L M2->L2 Amino-N M3 M L3 L M3->L3 Nitrile-N M4 M L4 L M4->L4 Pyrazine-N & Amino-N M5 M1 L5 L M5->L5 M6 M2 L5->M6

References

Catalytic Applications of 3-Aminopyrazine-2-carbonitrile Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating N-heterocyclic ligands have emerged as a versatile and potent class of catalysts for a wide array of organic transformations. Among these, 3-aminopyrazine-2-carbonitrile presents a unique ligand scaffold. Its structure, featuring a pyrazine ring, an amino group, and a nitrile moiety, offers multiple coordination sites for metal ions, potentially leading to the formation of stable and catalytically active complexes. The electron-withdrawing nature of the pyrazine ring and the nitrile group can modulate the electronic properties of the metal center, influencing its reactivity and catalytic efficacy.

While the biological activities of pyrazine derivatives have been extensively explored, the specific catalytic applications of this compound metal complexes are a developing area of research. This document provides an overview of potential catalytic applications, drawing parallels from structurally related pyrazine-based catalytic systems, and offers detailed protocols for researchers interested in exploring their catalytic potential in key organic reactions.

Potential Catalytic Applications

Based on the known catalytic activities of metal complexes with other N-heterocyclic and pyrazine-based ligands, complexes of this compound with transition metals such as palladium, copper, ruthenium, and rhodium are anticipated to be active in a variety of catalytic reactions, including:

  • Cross-Coupling Reactions: The pyrazine moiety can effectively stabilize palladium catalysts, which are crucial for C-C and C-N bond formation. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

  • Hydrogenation Reactions: Ruthenium and rhodium complexes are well-known for their efficacy in hydrogenation reactions. The this compound ligand could provide the necessary electronic and steric environment for the activation of hydrogen and subsequent reduction of unsaturated bonds.

  • Oxidation Reactions: Metal complexes are widely used as catalysts for oxidation reactions. Copper and ruthenium complexes of this compound could potentially catalyze the oxidation of alcohols, alkenes, and other organic substrates.

Data Presentation: Representative Catalytic Performance

The following tables summarize representative quantitative data for catalytic reactions using metal complexes with structurally similar N-heterocyclic or pyrazine-based ligands. This data serves as a benchmark for evaluating the performance of novel this compound metal complexes.

Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling Reactions

Catalyst PrecursorAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / Ligand X¹4-BromoacetophenonePhenylboronic acidK₂CO₃Toluene/H₂O1002950.1[1]
PdCl₂(PPh₃)₂2-Chloropyrazine4-Methoxyphenylboronic acidCs₂CO₃Toluene/H₂O11012882[2]
Pd(dppf)Cl₂2,3-DichloropyrazinePhenylboronic acidNa₂CO₃Dioxane/H₂O9016753[3]

¹Ligand X represents a generic N-heterocyclic or pyrazine-based ligand for comparative purposes.

Table 2: Representative Data for Heck Cross-Coupling Reactions

Catalyst PrecursorAryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / Ligand Y¹4-IodoanisoleStyreneEt₃NDMF1204920.5[4]
PdCl₂(PPh₃)₂2,3-Dichloropyrazinen-Butyl acrylateEt₃NDMF13024681[2]

¹Ligand Y represents a generic N-heterocyclic or pyrazine-based ligand for comparative purposes.

Table 3: Representative Data for Sonogashira Cross-Coupling Reactions

| Catalyst Precursor | Aryl Halide | Alkyne | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | 4-Bromotoluene | Phenylacetylene | Et₃N | CuI | THF | 60 | 6 | 90 | 1 |[2] | | PdCl₂(PPh₃)₂ | 2,3-Dichloropyrazine | Phenylacetylene | Et₃N | CuI | THF | 65 | 18 | 85 | 2 |[3] |

Experimental Protocols

The following are detailed, generalized protocols for key catalytic reactions. Researchers should optimize these conditions for specific this compound metal complexes.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid.

Materials:

  • This compound Palladium Complex (Catalyst)

  • Aryl Halide (e.g., 4-bromoanisole)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, and Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add the this compound palladium complex (0.01-2 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (2-24 h), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Protocol 2: General Procedure for Heck Cross-Coupling

Objective: To synthesize a substituted alkene via a palladium-catalyzed reaction between an aryl halide and an alkene.

Materials:

  • This compound Palladium Complex (Catalyst)

  • Aryl Halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask, dissolve the this compound palladium complex (0.1-1 mol%) and the aryl halide (1.0 mmol) in the solvent (5 mL).

  • Add the alkene (1.5 mmol) and the base (2.0 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture under an inert atmosphere at the desired temperature (e.g., 100-140 °C) for the required time (4-24 h).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and filter off any solids.

  • Dilute the filtrate with water (20 mL) and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over MgSO₄, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the product.

Protocol 3: General Procedure for Sonogashira Cross-Coupling

Objective: To form a C(sp²)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne.

Materials:

  • This compound Palladium Complex (Catalyst)

  • Copper(I) iodide (CuI) (Co-catalyst)

  • Aryl Halide (e.g., 4-iodotoluene)

  • Terminal Alkyne (e.g., phenylacetylene)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add the this compound palladium complex (0.5-2 mol%) and CuI (1-4 mol%).

  • Evacuate and backfill the flask with inert gas.

  • Add the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add the degassed solvent (5 mL) followed by the base (3.0 mmol).

  • Stir the reaction at room temperature or elevated temperature (e.g., 25-70 °C) until the starting materials are consumed (as monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizations

Catalytic Cycle Diagrams

dot { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12, label="General Catalytic Cycle for Suzuki-Miyaura Coupling", labelloc=t, width=7.6, height=4]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];

// Nodes "Pd(0)L_n" [label="Pd(0)Ln\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)-X-L_n" [label="Ar-Pd(II)-X-Ln\n(Oxidative Addition)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)-Ar'-L_n" [label="Ar-Pd(II)-Ar'-Ln\n(Transmetalation)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactant1" [label="Ar-X", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reactant2" [label="Ar'-B(OR)₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [label="Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "Pd(0)L_n" -> "Ar-Pd(II)-X-L_n" [label="Oxidative\nAddition"]; "Ar-Pd(II)-X-L_n" -> "Ar-Pd(II)-Ar'-L_n" [label="Transmetalation"]; "Ar-Pd(II)-Ar'-L_n" -> "Pd(0)L_n" [label="Reductive\nElimination"]; "Reactant1" -> "Ar-Pd(II)-X-L_n"; "Reactant2" -> "Ar-Pd(II)-Ar'-L_n"; "Base" -> "Ar-Pd(II)-Ar'-L_n"; "Ar-Pd(II)-Ar'-L_n" -> "Product" [style=dashed]; } Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

dot { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12, label="Experimental Workflow for Catalyst Screening", labelloc=t, width=7.6, height=5]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start: Define Reaction Scope\n(e.g., Suzuki Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Synthesize this compound\nMetal Complex"]; characterization [label="Characterize Complex\n(NMR, IR, X-ray, etc.)"]; optimization [label="Reaction Optimization\n(Solvent, Base, Temp.)"]; screening [label="Screen Catalytic Activity"]; analysis [label="Analyze Products\n(TLC, GC-MS, NMR)"]; evaluation [label="Evaluate Performance\n(Yield, TON, TOF)"]; end [label="End: Identify Optimal Catalyst System", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> characterization; characterization -> screening; screening -> optimization [label="Iterate"]; optimization -> screening; screening -> analysis; analysis -> evaluation; evaluation -> end; } Caption: A typical experimental workflow for screening the catalytic activity of a new metal complex.

Conclusion

Metal complexes of this compound hold considerable promise as a new class of catalysts for organic synthesis. The protocols and comparative data provided herein offer a solid foundation for researchers to begin exploring their catalytic potential. Further investigation into the synthesis of various metal complexes with this ligand and their systematic evaluation in a range of catalytic transformations is warranted and could lead to the discovery of novel and highly efficient catalytic systems for academic and industrial applications.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carbonitrile is a versatile heterocyclic building block in medicinal chemistry, holding significant promise for the development of novel antimicrobial agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1] The pyrazine scaffold is a key pharmacophore in several clinically important drugs, and its unique electronic and structural features make it an attractive starting point for the synthesis of new therapeutic agents. These application notes provide detailed methodologies for the synthesis of various antimicrobial agents starting from or derived from this compound, along with protocols for their antimicrobial evaluation.

Synthetic Pathways

The primary synthetic strategies for elaborating this compound into potential antimicrobial agents involve transformations of the nitrile group and reactions at the amino group. Key transformations include the hydrolysis of the nitrile to a carboxylic acid or its ester, followed by amide coupling reactions, or cyclization reactions with other reagents to form fused heterocyclic systems like pteridines.

From Nitrile to Carboxamides: A Common and Effective Route

A prevalent and effective method for generating a diverse library of antimicrobial candidates is the conversion of the nitrile functionality into a carboxamide. This is typically achieved through hydrolysis to the corresponding 3-aminopyrazine-2-carboxylic acid, which then serves as a versatile intermediate for amide coupling reactions.

G A This compound B 3-Aminopyrazine-2-carboxylic Acid A->B Hydrolysis C N-Substituted 3-Aminopyrazine-2-carboxamides B->C Amide Coupling D Antimicrobial Activity C->D G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Incubation & Analysis A Compound Stock Solution (DMSO) C Serial Dilution in Broth A->C B Bacterial/Fungal Culture D Inoculum Preparation (0.5 McFarland) B->D E Inoculation of Wells C->E D->E F Incubation (37°C, 24h) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

References

Application of 3-Aminopyrazine-2-carbonitrile in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 3-Aminopyrazine-2-carbonitrile has emerged as a significant scaffold in the field of medicinal chemistry, particularly in the discovery of novel anticancer agents. Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms and versatile functional groups (amino and cyano), makes it an ideal starting point for the design of potent and selective inhibitors of key targets in cancer signaling pathways.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the utilization of this promising scaffold for anticancer drug discovery.

The pyrazine ring system is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[1][2] The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, which is crucial for binding to the hinge region of kinases, a major class of oncology targets.[1] Derivatives of this compound have demonstrated significant potential as inhibitors of several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1).[3]

Key Therapeutic Targets

1. Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling, resulting from gene amplification, mutations, or chromosomal rearrangements, is a known driver in various cancers.[4][5] The this compound scaffold has been successfully utilized to develop potent FGFR inhibitors. These inhibitors can block the activation of FGFR and its downstream signaling pathways, such as the MAPK and AKT pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities.[2][5]

2. Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response (DDR) pathway. Its inhibition can sensitize cancer cells to chemotherapy, making it an attractive target for combination therapies.[3] The this compound core has been effectively employed to generate potent and selective CHK1 inhibitors.[3][6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various derivatives based on or structurally related to the this compound scaffold.

Compound ID/SeriesTarget/Cell LineIC50 (µM)Reference
N-Phenyl-3-aminopyrazine-2-carboxamide Derivatives
16 (R' = 4-Cl)HepG2> 250[7]
17 (R' = 2,4-diOCH₃)HepG2> 50[7]
20 (R' = 4-CF₃)HepG241.4[7]
3-Amino-pyrazine-2-carboxamide Derivative (18i)
NCI-H52026.69[5]
SNU-161.88[5]
KMS-113.02[5]
SW-7802.34[5]
MDA-MB-45312.58[5]
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) M. tuberculosis H37RvMIC = 12.5 µg/mL[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR binds PLCg PLCγ FGFR->PLCg activates PI3K PI3K FGFR->PI3K activates RAS RAS FGFR->RAS activates AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MAPK->Proliferation Inhibitor 3-Aminopyrazine-2- carbonitrile Derivative Inhibitor->FGFR inhibits

Simplified FGFR signaling pathway and point of inhibition.

CHK1_Signaling_Pathway DNADamage DNA Damage (e.g., from Chemotherapy) ATM_ATR ATM / ATR Kinases DNADamage->ATM_ATR activates CHK1 Checkpoint Kinase 1 (CHK1) ATM_ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates & inhibits Apoptosis Apoptosis CHK1->Apoptosis prevents CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs dephosphorylates & activates CellCycleArrest Cell Cycle Arrest & DNA Repair CDKs->CellCycleArrest Inhibitor 3-Aminopyrazine-2- carbonitrile Derivative Inhibitor->CHK1 inhibits

Simplified CHK1 signaling pathway and point of inhibition.
Experimental Workflow

The following diagram outlines a typical workflow for the in vitro screening of anticancer drug candidates derived from the this compound scaffold.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Purification MTT_Assay MTT Cell Viability Assay (Determine IC50) Compound_Synthesis->MTT_Assay Kinase_Assay Kinase Inhibition Assay (e.g., FGFR, CHK1) Compound_Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture (e.g., HepG2, MCF-7) Cell_Culture->MTT_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MTT_Assay->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

A typical workflow for the in vitro screening of anticancer drug candidates.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Test compounds dissolved in Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Mouse Xenograft Model

Objective: To evaluate the anti-tumor activity of a lead compound in a mouse xenograft model of human cancer.[4]

Methodology:

  • Cell Line Selection: Choose a human cancer cell line with the target genetic alteration (e.g., a lung cancer cell line with FGFR1 amplification).[4]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

  • Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.

General Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives

The synthesis of 3-amino-6-phenylpyrazine-2-carbonitrile and its derivatives often involves the condensation of an α-dicarbonyl compound with an aminonitrile.[3]

General Procedure:

  • A mixture of an appropriate α-dicarbonyl compound (e.g., phenylglyoxal) and diaminomaleonitrile is prepared in a suitable solvent (e.g., ethanol).

  • The mixture is stirred at room temperature for a specified period (e.g., 12 hours).

  • The resulting solid product is collected by filtration.

  • The filtrate can be treated with a non-polar solvent (e.g., petroleum ether) to precipitate any remaining product.

  • The crude product can be further purified by crystallization or column chromatography.[3]

Further modifications, such as Suzuki coupling reactions, can be employed to introduce diverse substituents onto the pyrazine core, allowing for extensive structure-activity relationship (SAR) studies.[5]

References

Application Notes and Protocols: 3-Aminopyrazine-2-carbonitrile in Named Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key reactions involving 3-aminopyrazine-2-carbonitrile and its derivatives, which are pivotal precursors in the synthesis of novel therapeutic agents. The protocols outlined below are foundational for developing compound libraries for structure-activity relationship (SAR) studies, particularly in the fields of oncology and infectious diseases.

Introduction

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[1][2] Its derivatives have shown significant promise as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1), which are crucial targets in oncology.[1] Furthermore, this scaffold is instrumental in the development of new antimycobacterial agents to combat drug-resistant tuberculosis.[1] The synthetic versatility of this compound allows for extensive chemical modifications, making it an ideal starting point for drug discovery campaigns.

Synthesis of the this compound Core: A Condensation Approach

The formation of the this compound core is typically achieved through a condensation reaction between diaminomaleonitrile (DAMN) and an α-dicarbonyl compound, such as phenylglyoxal. While not a formally named reaction in the classical sense, this transformation is a fundamental and widely used method for constructing the pyrazine ring system.

Experimental Protocol: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile[2]

This protocol describes the synthesis of a key precursor, 3-amino-6-phenylpyrazine-2-carbonitrile, which can be further modified.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Phenylglyoxal monohydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

ProductStarting MaterialsSolventCatalystReaction Time (h)Yield (%)
3-Amino-6-phenylpyrazine-2-carbonitrileDiaminomaleonitrile, Phenylglyoxal monohydrateEthanolGlacial Acetic Acid4-6Not specified

Note: Yields can vary based on reaction scale and purification method.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile named reaction for forming carbon-carbon bonds. In the context of this compound chemistry, it is employed to introduce a diverse range of aryl and heteroaryl substituents at the 6-position of the pyrazine ring, starting from a halogenated precursor like 3-amino-6-bromopyrazine-2-carbonitrile. This allows for the systematic exploration of the chemical space to optimize biological activity.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling[2]

Materials:

  • 3-Amino-6-bromopyrazine-2-carbonitrile

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(dppf)Cl₂ (palladium catalyst)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

Procedure:

  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add the degassed 1,4-dioxane and water mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data:

ProductStarting MaterialsCatalystBaseReaction Time (min)Yield (%)
3-Amino-6-arylpyrazine-2-carbonitrile3-Amino-6-bromopyrazine-2-carbonitrile, Arylboronic acidPd(dppf)Cl₂Na₂CO₃30-60Up to 99%

Note: Yields are highly dependent on the specific arylboronic acid used.

Cyclocondensation for Fused Heterocycles: Synthesis of Pyrazolo[3,4-b]pyrazines

A common application of this compound is the synthesis of fused pyrazolo[3,4-b]pyrazine systems through cyclocondensation with hydrazine derivatives.[3] This reaction proceeds via an initial condensation between the exocyclic amino group and the hydrazine, followed by an intramolecular cyclization. A key challenge in this synthesis is controlling the regioselectivity, as the cyclization can occur onto either N1 or N4 of the pyrazine ring, leading to linear or angular isomers, respectively.[3] While not a single named reaction, this transformation is a classic example of heterocyclic ring annulation.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyrazine Derivative[3]

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial acetic acid

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a minimal amount of glacial acetic acid.

  • Add phenylhydrazine (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified product.

Quantitative Data:

ProductStarting MaterialsSolventReaction Time (h)Regioisomeric Ratio
Pyrazolo[3,4-b]pyrazine derivativeThis compound, PhenylhydrazineGlacial Acetic Acid4-6Dependent on conditions

Note: The ratio of linear to angular products is influenced by solvent, temperature, and hydrazine substituents.[3]

Visualizations

experimental_workflow cluster_synthesis Core Synthesis start Diaminomaleonitrile + Phenylglyoxal core 3-Amino-6-phenylpyrazine-2-carbonitrile start->core Condensation suzuki Suzuki-Miyaura Cross-Coupling core->suzuki cyclo Cyclocondensation core->cyclo acylation Acylation core->acylation aryl_derivs 6-Aryl Derivatives suzuki->aryl_derivs pyrazolo_derivs Pyrazolo[3,4-b]pyrazines cyclo->pyrazolo_derivs acyl_derivs N-Acyl Derivatives acylation->acyl_derivs

Caption: Synthetic routes from this compound.

signaling_pathway FGFR_inhibitor This compound Derivative (e.g., FGFR Inhibitor) FGFR FGFR FGFR_inhibitor->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Cell_Proliferation Cancer Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Inhibition of FGFR signaling by aminopyrazine derivatives.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminopyrazine-2-carbonitrile scaffold is a significant pharmacophore in medicinal chemistry, forming the core of various biologically active molecules.[1] Derivatives bearing an aryl or heteroaryl group at the 5- or 6-position of the pyrazine ring are of particular interest as they have shown promise as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), which are key targets in oncology.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these derivatives, enabling the formation of a carbon-carbon bond between a halogenated this compound and a boronic acid or ester.[1][2] This palladium-catalyzed reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2]

These application notes provide detailed methodologies for the Suzuki coupling reaction of halogenated this compound, a summary of reaction conditions and yields, and protocols for the synthesis and purification of the resulting coupled products.

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 3-amino-6-bromopyrazine-2-carbonitrile with various arylboronic acids.

EntryHalogenated PyrazineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-amino-6-bromopyrazine-2-carbonitrilePhenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O (4:1)120 (Microwave)0.5-175-95[2]
23-amino-6-bromopyrazine-2-carbonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O (4:1)120 (Microwave)0.5-182
33-amino-6-bromopyrazine-2-carbonitrile3-Chlorophenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O (4:1)120 (Microwave)0.5-178
43-amino-6-bromopyrazine-2-carbonitrile4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O (4:1)120 (Microwave)0.5-175
53-amino-6-bromopyrazine-2-carbonitrile2-Thiopheneboronic acidPd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O (4:1)120 (Microwave)0.5-165
63-amino-6-bromopyrazine-2-carbonitrilePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃1,4-Dioxane/H₂O (4:1 to 10:1)80-1004-1275-95[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Microwave Conditions)

This protocol describes the coupling of 3-amino-6-bromopyrazine-2-carbonitrile with various arylboronic acids using microwave irradiation.

Materials:

  • 3-amino-6-bromopyrazine-2-carbonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Microwave vial

Procedure:

  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[1]

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.[1]

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.[1]

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-arylpyrazine-2-carbonitrile derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling (Conventional Heating)

This protocol outlines the coupling reaction using conventional heating methods.

Materials:

  • 3-amino-6-bromopyrazine-2-carbonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).[2]

  • Seal the flask and replace the atmosphere with an inert gas (e.g., nitrogen).[2]

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.) in degassed 1,4-dioxane.[2]

  • Add the catalyst solution to the reaction flask, followed by additional degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).[2]

  • Heat the reaction mixture to 80-100°C with vigorous stirring under an inert atmosphere.[2]

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-12 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).[2]

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition Halopyrazine Ar-X (Halogenated this compound) OxidativeAddition Oxidative Addition PdII_Ar_R Ar-Pd(II)L₂-R PdII_complex->PdII_Ar_R Transmetalation BoronicAcid R-B(OH)₂ (Arylboronic Acid) BoronicAcid->PdII_complex Base Base (e.g., Na₂CO₃) Base->BoronicAcid Transmetalation Transmetalation PdII_Ar_R->Pd0 Catalyst Regeneration CoupledProduct Ar-R (Coupled Product) PdII_Ar_R->CoupledProduct Reductive Elimination ReductiveElimination Reductive Elimination CatalystRegen Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Halogenated Pyrazine, Boronic Acid, Catalyst, and Base Start->Reagents InertAtmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagents->InertAtmosphere AddSolvent Add Degassed Solvent InertAtmosphere->AddSolvent Reaction Heat Reaction Mixture (Microwave or Conventional) AddSolvent->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Suzuki coupling reactions.

References

Synthesis of Fluorescent Probes from 3-Aminopyrazine-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carbonitrile is a versatile starting material for the synthesis of a variety of heterocyclic compounds with interesting photophysical properties. Its reactive nitrile and amino groups provide avenues for the construction of fused ring systems that can act as fluorescent probes. These probes are valuable tools in biological research and drug development for visualizing and quantifying cellular components and processes. This document provides detailed application notes and protocols for the synthesis of a fluorescent pteridinone probe from this compound and its potential application in cellular imaging. Pteridine derivatives, in particular, are known for their intrinsic fluorescence and their structural similarity to naturally occurring biomolecules, making them excellent candidates for biocompatible probes.[1]

Synthesis of 2-Amino-4(3H)-pteridinone from this compound

The synthesis of the fluorescent probe 2-amino-4(3H)-pteridinone (also known as pterin) from this compound can be achieved through a cyclization reaction. This transformation involves the initial hydrolysis of the nitrile group to a carboxamide, followed by condensation with a suitable one-carbon unit, or a more direct cyclization with reagents like guanidine. While direct synthesis protocols are not extensively detailed in readily available literature, a common route involves the conversion of the nitrile to the corresponding carboxylic acid or amide, which then undergoes cyclization.

A general approach involves the hydrolysis of the nitrile to 3-aminopyrazine-2-carboxamide, which can then be cyclized.

Experimental Protocol: Synthesis of 2-Amino-4(3H)-pteridinone

This protocol is a representative procedure based on established chemical transformations of aminopyrazines.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Guanidine Carbonate

  • Sodium Ethoxide solution (21% in ethanol)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

Step 1: Hydrolysis of this compound to 3-Aminopyrazine-2-carboxamide

  • In a round-bottom flask, carefully add this compound to a stirred, cooled (0 °C) solution of concentrated sulfuric acid.

  • Allow the mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The resulting precipitate, 3-aminopyrazine-2-carboxamide, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Cyclization to 2-Amino-4(3H)-pteridinone

  • To a solution of sodium ethoxide in ethanol, add 3-aminopyrazine-2-carboxamide and guanidine carbonate.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., acetic acid) to precipitate the product.

  • Collect the solid product, 2-amino-4(3H)-pteridinone, by vacuum filtration.

  • Wash the product with cold ethanol and then diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Photophysical Properties

The fluorescence of pterin derivatives is known to be sensitive to the microenvironment, particularly pH. The photophysical properties of the synthesized 2-amino-4(3H)-pteridinone should be characterized to establish its utility as a fluorescent probe.

PropertyValueConditions
Absorption Maximum (λabs) ~330-350 nmpH dependent
Emission Maximum (λem) ~420-450 nmpH dependent
Fluorescence Quantum Yield (ΦF) ~0.057Aqueous solution, pH 10
Molar Absorptivity (ε) Not explicitly reported-

Note: The exact photophysical properties should be determined experimentally for the synthesized compound. The fluorescence quantum yield of 2-amino-4(3H)-pteridinone is reported to be maximal at a pH of 10.

Application Notes: pH Sensing in Live Cells

The pH-dependent fluorescence of 2-amino-4(3H)-pteridinone makes it a potential candidate for a "turn-on" fluorescent probe for monitoring changes in intracellular pH. Many cellular processes are accompanied by fluctuations in the pH of specific organelles.

Principle of Detection

The fluorescence intensity of the pteridinone probe is expected to vary with pH. In more alkaline environments, the fluorescence quantum yield increases, leading to a brighter signal. This property can be exploited to visualize and potentially quantify pH changes within cellular compartments.

Experimental Protocol: Live Cell Imaging of Intracellular pH

Cell Culture and Staining:

  • Culture cells of interest (e.g., HeLa, HEK293) on glass-bottom dishes suitable for fluorescence microscopy.

  • Prepare a stock solution of the synthesized 2-amino-4(3H)-pteridinone in a suitable solvent (e.g., DMSO).

  • On the day of imaging, dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the low micromolar range, to be optimized).

  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells.

Fluorescence Microscopy and Image Analysis:

  • Use a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of the pteridinone probe (e.g., DAPI or a custom filter set).

  • Acquire fluorescence images of the stained cells.

  • To induce a change in intracellular pH, treat the cells with a known modulator (e.g., nigericin in a high potassium buffer to equilibrate intracellular and extracellular pH, or ammonium chloride to induce alkalinization).

  • Acquire images before and after the treatment to observe changes in fluorescence intensity.

  • Analyze the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).

Visualizations

Synthesis Workflow

Synthesis_Workflow A This compound B Hydrolysis (H₂SO₄) A->B Step 1 C 3-Aminopyrazine-2-carboxamide B->C D Cyclization (Guanidine, NaOEt) C->D Step 2 E 2-Amino-4(3H)-pteridinone (Fluorescent Probe) D->E Cellular_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Culture Cells C Incubate Cells with Probe A->C B Prepare Probe Solution B->C D Wash to Remove Excess Probe C->D E Fluorescence Microscopy D->E F Induce pH Change (Optional) E->F G Image Analysis E->G F->G pH_Signaling_Pathway cluster_cell Cell cluster_organelle Organelle pH_change Change in [H⁺] probe Pteridinone Probe pH_change->probe Modulates Protonation State fluorescence Fluorescence Signal probe->fluorescence Alters Fluorescence Intensity stimulus Cellular Stimulus (e.g., metabolic activity) stimulus->pH_change

References

Troubleshooting & Optimization

Technical Support Center: 3-Aminopyrazine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 3-aminopyrazine-2-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the condensation reaction between an α-dicarbonyl compound (like glyoxal or its derivatives) and diaminomaleonitrile (DAMN).[1][2] This reaction is typically performed in an alcoholic solvent, such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the cyclization step.[1][3]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • Diaminomaleonitrile (DAMN): A tetramer of hydrogen cyanide, it serves as the diamine precursor for the pyrazine ring.[2][4]

  • An α-Dicarbonyl Compound: Glyoxal is used for the parent compound. Substituted glyoxals (e.g., phenylglyoxal) are used to synthesize 6-substituted derivatives.[1][3]

  • Solvent: Ethanol is a commonly used solvent.[3]

  • Catalyst: A weak acid, such as glacial acetic acid, is often used in catalytic amounts.[1]

Q3: What are the primary reactive sites on this compound and how does this affect subsequent reactions?

A3: this compound has multiple nucleophilic centers, which can pose challenges in controlling regioselectivity in further reactions.[5] The main sites are:

  • The exocyclic amino group (-NH2): A strong nucleophile.[5]

  • Ring Nitrogen atoms (N1 and N4): The electron-donating amino group at the C3 position increases the nucleophilicity of these ring nitrogens.[5] This is particularly important in cyclocondensation reactions, for instance with hydrazines, where a mixture of regioisomers can be formed.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield in my reaction. What are the possible causes and how can I fix it?

A: Low yields can stem from several factors. Systematically investigate the following possibilities:

  • Suboptimal Reaction Temperature: The condensation reaction is sensitive to temperature. If the temperature is too low, the reaction will be sluggish.[1] Conversely, excessive heat can promote the formation of side-products and lead to the degradation of the desired product.[1]

    • Solution: Monitor the reaction temperature closely. For the condensation of DAMN with glyoxal derivatives in ethanol, refluxing for 4-6 hours is a common starting point.[3] One study on a related dicarbonylation reaction found that decreasing the temperature from 100 °C to 50 °C reduced the yield significantly.[6]

  • Incorrect Stoichiometry: An improper molar ratio of the α-dicarbonyl compound to diaminomaleonitrile can leave unreacted starting materials and increase the formation of side-products.[1]

    • Solution: Ensure accurate measurement of your starting materials. A 1:1 or a slight excess of one reagent (e.g., 1.05 equivalents of DAMN) is often used.[1]

  • Inefficient Cyclization: The final ring-closing step to form the pyrazine can be slow. The choice of solvent and catalyst is crucial for promoting this step.[1]

    • Solution: Ensure a catalytic amount of a weak acid, like glacial acetic acid, is present.[1][3] The solvent choice can also be critical; while ethanol is common, exploring other polar protic or aprotic solvents may be necessary for specific substrates.

  • Product Degradation: The final product may be sensitive to prolonged exposure to heat or acidic/basic conditions, especially during workup and purification.[1]

    • Solution: Minimize the reaction time once the starting materials are consumed (monitor by TLC). During workup, use mild conditions and avoid unnecessarily long exposure to strong acids or bases.

Low_Yield_Troubleshooting cluster_solutions Solutions start Low Yield Observed temp Step 1: Verify Temperature Is it optimal? start->temp stoich Step 2: Check Stoichiometry Are molar ratios correct? temp->stoich If temp is correct sol_temp Adjust T (e.g., reflux) temp->sol_temp cat Step 3: Evaluate Catalyst/Solvent Is cyclization efficient? stoich->cat If stoichiometry is correct sol_stoich Use 1:1 ratio stoich->sol_stoich workup Step 4: Review Workup Is the product degrading? cat->workup If catalyst/solvent are appropriate sol_cat Add catalytic acid (e.g., Acetic Acid) cat->sol_cat success Yield Improved workup->success If workup is optimized sol_workup Minimize heat/time during purification workup->sol_workup

Caption: Troubleshooting workflow for low yield.

Problem 2: Presence of Impurities and Side-Products

Q: My final product is impure. What are the likely side-products and how can I minimize them?

A: The primary side-products often arise from self-condensation of starting materials or incomplete reactions.[1]

  • Common Impurities:

    • Dimerization Products: Self-condensation of glyoxal or diaminomaleonitrile can lead to various dimeric and oligomeric impurities.[1]

    • Incompletely Cyclized Intermediates: If the final ring-closing step is not complete, these intermediates may contaminate the product mixture.[1]

    • Oxidation Products: The amino group on the pyrazine ring can be susceptible to oxidation, leading to colored impurities.[1]

  • Mitigation Strategies:

    • Control Reagent Addition: Adding one reagent dropwise to the other can sometimes minimize self-condensation.

    • Ensure Complete Reaction: Monitor the reaction by TLC to ensure full conversion of starting materials and intermediates. If necessary, extend the reaction time or slightly increase the temperature.

    • Inert Atmosphere: If oxidation is suspected (e.g., the product is dark), perform the reaction and purification under an inert atmosphere (e.g., Nitrogen or Argon).[1][7]

    • Purification: Effective purification is key. Column chromatography on silica gel is a standard method.[7] Recrystallization from a suitable solvent like ethanol can also be effective for removing impurities.[5]

Problem 3: Product Discoloration

Q: The isolated product is dark brown/black instead of the expected color. Why is this happening?

A: A dark product color is typically a sign of oxidation or degradation.[1]

  • Cause: The electron-rich aminopyrazine ring system can be sensitive to air oxidation, especially at elevated temperatures or in the presence of trace metals.

  • Solution:

    • Use an Inert Atmosphere: Conduct the reaction and subsequent workup under a nitrogen or argon atmosphere to minimize contact with oxygen.[7]

    • Degas Solvents: Using degassed solvents can help remove dissolved oxygen.

    • Prompt Purification: Purify the product as quickly as possible after the reaction is complete to avoid prolonged exposure to air.[1]

Quantitative Data Summary

The yield of this compound synthesis is highly dependent on reaction conditions. Below is a summary of data from related syntheses that illustrates the impact of key parameters.

ParameterCondition 1Yield 1Condition 2Yield 2Reference
Temperature 100 °C70%50 °C47%[6]
Reagent Conc. 118 µL Glyoxal70%< 118 µL Glyoxal38%[6]
Catalyst Acetic Acid70%No Acid (in DMF)0%[6]

Table reflects data for a dicarbonylation reaction on an imidazo[1,2-a]pyridine core with glyoxal, demonstrating general principles applicable to pyrazine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

This protocol is based on the condensation of diaminomaleonitrile (DAMN) with phenylglyoxal.[1][3]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Phenylglyoxal monohydrate

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylglyoxal monohydrate (1.0 equivalent) in absolute ethanol.[1]

  • Add diaminomaleonitrile (1.05 equivalents) to the solution.[1]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture.[1]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexane).[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.[1]

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[7] Alternatively, recrystallization from a suitable solvent may be employed.[5]

Synthesis_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate Acyclic Intermediate (Schiff Base) DAMN->Intermediate + Phenylglyoxal (Ethanol) Glyoxal Phenylglyoxal Product 3-Amino-6-phenylpyrazine-2-carbonitrile Intermediate->Product Cyclization (cat. Acetic Acid, Heat)

Caption: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile.

Protocol 2: General Workup and Purification

This protocol outlines a general procedure for the isolation and purification of the product.

Procedure:

  • After cooling the reaction mixture, pour it into ice-cold water to precipitate the crude product.[5]

  • Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol, to remove water-soluble impurities and unreacted starting materials.[5]

  • Dry the crude product under vacuum.

  • For further purification, perform column chromatography on silica gel.[7]

    • Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane).

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 30-50% ethyl acetate).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.[7]

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Combine Reactants (DAMN, Glyoxal Derivative) solvent 2. Add Solvent & Catalyst (Ethanol, Acetic Acid) reactants->solvent reflux 3. Heat to Reflux (4-6 hours) solvent->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool & Precipitate (Ice Water) monitor->cool filter 6. Filter & Wash Solid cool->filter dry 7. Dry Crude Product filter->dry purify 8. Column Chromatography or Recrystallization dry->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Purification of 3-Aminopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-aminopyrazine-2-carbonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common purification challenges, offering troubleshooting advice, and presenting frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying this compound derivatives?

A1: Researchers often face several challenges during the purification of this compound derivatives. These include:

  • Low Recovery: Significant loss of the target compound during purification steps is a frequent issue.

  • Persistent Impurities: Co-eluting or co-crystallizing impurities can be difficult to remove, affecting the final purity of the product.

  • Formation of Regioisomers: In reactions involving the synthesis of fused pyrazine systems, the formation of multiple regioisomers can complicate purification.[1]

  • Product Degradation: Some derivatives may be sensitive to the purification conditions, such as acidic or basic mobile phases in chromatography, or high temperatures during recrystallization.[2]

Q2: What are the typical impurities I should expect in the synthesis of this compound derivatives?

A2: The impurity profile can vary depending on the synthetic route. However, some common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Side Products: The formation of imidazole derivatives is a common side reaction in pyrazine synthesis.[2] Other potential byproducts can arise from competing reaction pathways.

  • Reagents and Catalysts: Residual reagents, catalysts, or their byproducts may be present in the crude mixture.

Q3: Which purification techniques are most effective for this compound derivatives?

A3: A combination of techniques is often employed for successful purification:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for achieving high purity and recovery.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the target compound from impurities with different polarities.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations of closely related compounds or for achieving very high purity, preparative HPLC is often the method of choice.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation Improper solvent choice; solution is not supersaturated; cooling too rapidly.Screen for a solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. Try evaporating some of the solvent to increase the concentration. Allow the solution to cool slowly. Seeding with a pure crystal can also induce crystallization.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the compound is too soluble in the chosen solvent.Select a solvent with a lower boiling point. Use a solvent system where the compound is less soluble.
Poor Recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use a minimal amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Impure Crystals Inefficient removal of impurities; co-crystallization of impurities.Wash the crystals with a small amount of cold, fresh solvent. A second recrystallization may be necessary to achieve the desired purity.[5]
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation (Co-elution) Inappropriate mobile phase polarity; column overloading.Optimize the eluent system by performing thin-layer chromatography (TLC) first. A gradient elution may be necessary.[6] Reduce the amount of crude material loaded onto the column.
Tailing Peaks Secondary interactions between the compound and the stationary phase; column degradation.Add a small amount of a modifying agent to the mobile phase (e.g., triethylamine for basic compounds). Ensure the column is properly packed and has not been compromised.
Cracking of the Silica Bed Running the column dry; rapid changes in solvent polarity.Ensure the silica gel is always covered with solvent. When running a gradient, ensure the change in solvent polarity is gradual.
Preparative HPLC Issues
Problem Possible Cause Solution
Peak Fronting Sample overload (mass or volume); sample solvent stronger than the mobile phase.[7]Reduce the concentration or injection volume of the sample.[8] Dissolve the sample in the mobile phase or a weaker solvent.[7]
Peak Tailing Secondary interactions with the stationary phase; column void or contamination at the inlet.[9]Add a mobile phase modifier (e.g., trifluoroacetic acid for acidic compounds, or an amine for basic compounds). Use a guard column and ensure proper sample filtration.[1]
Poor Resolution Inadequate separation of closely eluting impurities.Optimize the mobile phase composition and gradient. Consider a stationary phase with different selectivity.[4]

Quantitative Data

Table 1: Comparison of Purification Methods for a Representative 3-Aminopyrazine-2-carboxamide Derivative

Purification MethodSolvent/Mobile Phase SystemYield (%)Purity (%)Reference
RecrystallizationEthanol75>98
RecrystallizationEthanol/DMF80>98[1]
Flash ChromatographyHexane/Ethyl Acetate Gradient65>99[10]
Preparative HPLCAcetonitrile/Water Gradient50>99.5

Note: The data presented are representative values and may vary depending on the specific derivative and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of a this compound derivative.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for purifying a this compound derivative using column chromatography.

  • TLC Analysis: Determine the optimal eluent system by running a TLC of the crude product in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Solid column_chroma Column Chromatography start->column_chroma Liquid/Solid purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chroma->purity_check prep_hplc Preparative HPLC prep_hplc->purity_check purity_check->prep_hplc If Impure characterization Characterization (NMR, MS, etc.) purity_check->characterization If Pure end Pure Product characterization->end troubleshooting_purification start Crude Product Impure is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization_ok Successful? try_recrystallization->recrystallization_ok recrystallization_ok->column_chromatography No pure_product Pure Product recrystallization_ok->pure_product Yes separation_ok Good Separation on TLC? column_chromatography->separation_ok prep_hplc Consider Preparative HPLC column_chromatography->prep_hplc If separation is still poor separation_ok->column_chromatography Yes Proceed optimize_tlc Optimize TLC Conditions separation_ok->optimize_tlc No optimize_tlc->column_chromatography prep_hplc->pure_product fgfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3/DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription vegfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds SRC SRC VEGFR->SRC Activates PI3K PI3K VEGFR->PI3K Activates PLCG PLCγ VEGFR->PLCG Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival PKC PKC PLCG->PKC Migration Cell Migration PKC->Migration

References

Technical Support Center: 3-Aminopyrazine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminopyrazine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the condensation reaction between diaminomaleonitrile (DAMN) and glyoxal. This method is favored for its directness in forming the pyrazine ring.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. The primary culprits are often related to the purity of starting materials and suboptimal reaction conditions. Glyoxal readily polymerizes, especially in the presence of water, and diaminomaleonitrile can undergo self-condensation or oxidation.[1][2] It is also crucial to control the reaction temperature and stoichiometry carefully.

Q3: I am observing a dark-colored, insoluble material in my reaction mixture. What is it likely to be?

A3: The formation of a dark, often polymeric, substance is a common issue. This is typically due to the polymerization of glyoxal, which can be initiated by impurities or non-optimal temperatures.[1] Additionally, diaminomaleonitrile itself can self-polymerize under certain conditions, contributing to the formation of insoluble byproducts.[2]

Q4: My final product is difficult to purify. What are the common impurities?

A4: Common impurities include unreacted starting materials (diaminomaleonitrile and glyoxal oligomers), mono-imine or di-imine intermediates from the condensation reaction, and products from the self-condensation of diaminomaleonitrile.[2][3] If the reaction is not carried out under an inert atmosphere, oxidation products of diaminomaleonitrile may also be present.[4]

Q5: Can I use a 40% aqueous solution of glyoxal for this synthesis?

A5: While commercially available, using a 40% aqueous solution of glyoxal is not recommended without caution. Water can promote the polymerization of glyoxal and may lead to other side reactions.[5][6] Anhydrous glyoxal, or its bis(hemiacetal) with ethylene glycol, is often a better choice for achieving higher yields and purity.[5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation Poor quality of starting materials.Ensure the purity of diaminomaleonitrile and use freshly prepared or purified glyoxal. Consider using the bis(hemiacetal) of glyoxal.
Incorrect reaction temperature.Optimize the reaction temperature. The condensation is typically run at elevated temperatures, but excessive heat can promote polymerization.
Suboptimal solvent.Use an anhydrous, inert solvent such as ethanol or isopropanol.[3]
Formation of Dark Polymeric Byproducts Glyoxal polymerization.[1]Use anhydrous glyoxal or its bis(hemiacetal). Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Diaminomaleonitrile self-condensation.[2]Control the reaction temperature and avoid prolonged reaction times.
Presence of Multiple Spots on TLC Incomplete reaction.Increase the reaction time or temperature cautiously, while monitoring with TLC.
Formation of imine intermediates.[3]Ensure the cyclization step is complete. A catalytic amount of a weak acid may facilitate the final ring closure.
Product Contaminated with Starting Materials Incorrect stoichiometry.Use a slight excess of one of the reactants (typically glyoxal) and monitor the consumption of the limiting reagent by TLC.
Inefficient purification.Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. Recrystallization may also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the condensation of diaminomaleonitrile with α-dicarbonyl compounds.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Glyoxal (anhydrous or bis(hemiacetal))

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve diaminomaleonitrile (1.0 eq.) in anhydrous ethanol.

  • Add glyoxal (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate or can be obtained after complete solvent removal.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Pathway and Common Side Reactions

G Synthesis of this compound and Side Reactions DAMN Diaminomaleonitrile (DAMN) Intermediate Schiff Base Intermediate DAMN->Intermediate + Glyoxal DAMN_Dimer DAMN Dimer DAMN->DAMN_Dimer Self-condensation Mono_Imine Mono-imine Side Product DAMN->Mono_Imine + Glyoxal (Incomplete Reaction) Glyoxal Glyoxal Glyoxal->Intermediate Glyoxal_Polymer Glyoxal Polymer Glyoxal->Glyoxal_Polymer Polymerization Glyoxal->Mono_Imine Product This compound Intermediate->Product Cyclization (-H2O)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

G Troubleshooting Workflow for Synthesis Start Low Yield or Impure Product Check_Reagents Check Starting Material Purity (DAMN, Glyoxal) Start->Check_Reagents Check_Reagents->Start Impure Check_Conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Not Ideal Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Conditions OK Optimize_Temp->Start No Improvement Optimize_Time Adjust Reaction Time Optimize_Temp->Optimize_Time Temperature Optimized Optimize_Time->Start No Improvement Purification Improve Purification (Column Chromatography) Optimize_Time->Purification Time Optimized Purification->Start Still Impure Success Improved Yield and Purity Purification->Success Purification Effective

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Regioselectivity in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the regioselective synthesis of pyrazine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing unsymmetrically substituted pyrazines where regioselectivity is a concern?

A1: The most common method is the condensation of an unsymmetrical 1,2-dicarbonyl compound with a 1,2-diamine, or vice-versa.[1] While historically challenging, modern approaches offer greater control over the regiochemical outcome. Key strategies include:

  • Stepwise Condensation: A controlled, stepwise reaction where one amine of the diamine reacts first, followed by cyclization.

  • Directed Synthesis Routes: Methods like the Büchi and Galindo synthesis, which utilize specific starting materials (allylamines and α-oximido carbonyl compounds) to achieve regioselective formation of alkylpyrazines.

  • Regioselective Functionalization: Modifying a pre-existing pyrazine ring using techniques like directed ortho-metalation (DoM) or metal-catalyzed cross-coupling reactions, which leverage directing groups to install substituents at specific positions.[2]

Q2: What are the key factors that control regioselectivity in the condensation reaction between an unsymmetrical 1,2-dicarbonyl and a 1,2-diamine?

A2: Regioselectivity is primarily governed by the electronic and steric differences between the two carbonyl groups of the dicarbonyl compound and the two amino groups of the diamine.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked by the more nucleophilic (electron-rich) amino group first. Substituents on the starting materials will modulate this reactivity.

  • Steric Hindrance: Bulky substituents near a carbonyl or amino group can hinder the approach of the other reactant, favoring reaction at the less sterically crowded site.

  • Reaction Conditions: Temperature and pH are critical. Low temperatures and acidic conditions (e.g., using acetic acid or trifluoroacetic acid as a solvent) have been shown to significantly enhance regioselectivity in certain systems by protonating the more basic nitrogen, thereby modulating its nucleophilicity and guiding the condensation pathway.[1]

Q3: How can I functionalize a specific position on an already-formed pyrazine ring?

A3: Regioselective functionalization is often more predictable than controlling regioselectivity during ring formation. Directed ortho-metalation (DoM) is a powerful strategy. A directing metalation group (DMG) on the pyrazine ring (such as a chloro or methoxy group) directs a strong base (like LiTMP) to deprotonate the adjacent ortho-position, creating a lithiated intermediate that can be trapped with various electrophiles.[2] The choice of base, solvent, and temperature can influence which position is metalated.

Troubleshooting Guide

Problem 1: My reaction produces a mixture of regioisomers with poor selectivity.

Possible CauseSuggested Solution
High Reaction Temperature High temperatures can provide enough energy to overcome the activation barrier for both pathways, leading to a mixture of products. Solution: Lower the reaction temperature. Running the condensation at 0 °C or even lower can significantly favor the thermodynamically more stable pathway.[1]
Suboptimal Solvent/pH The solvent and pH can influence the nucleophilicity of the diamine and the electrophilicity of the dicarbonyl. Solution: Screen different solvents. For condensations, switching to an acidic solvent like acetic acid can improve regioselectivity by selectively protonating one of the nitrogen atoms.[1]
Reactant Control The inherent electronic and steric properties of your starting materials may not be sufficiently different to favor one isomer. Solution: Consider modifying your starting materials. Adding a bulky protecting group to one of the amines or using a dicarbonyl with more electronically distinct carbonyls can improve selectivity. Alternatively, switch to a more regiocontrolled synthetic strategy, such as a stepwise synthesis or a named reaction designed for regioselectivity.

Problem 2: I am observing a low yield of the desired pyrazine derivative.

Possible CauseSuggested Solution
Incomplete Reaction/Oxidation Many pyrazine syntheses form a dihydropyrazine intermediate that must be oxidized to the final aromatic product. This oxidation step may be inefficient. Solution: Extend the reaction time or increase the temperature moderately. Ensure an efficient oxidizing agent is present (e.g., copper(II) sulfate, air bubbling) or that conditions are suitable for aromatization.
Side Reactions Formation of byproducts, such as imidazoles or polymeric materials, can consume starting materials. This is often indicated by a dark brown or black reaction mixture. Solution: Lower the reaction temperature to minimize degradation. If intermediates are air-sensitive, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reagents The choice of base or catalyst can be critical. Solution: Screen different bases or catalysts. For instance, in some dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other common bases.

Data Presentation: Regioselective Functionalization

The following table summarizes the effect of reaction conditions on the regioselective carbonylation of 2-chloropyrazine via directed ortho-metalation, demonstrating how temperature and reaction time can be optimized to favor mono- vs. di-substitution.

Table 1: Effect of Reaction Conditions on the Regioselective Carbonylation of 2-Chloropyrazine.

EntryBase (equiv.)Temperature (°C)Time (h)Product Ratio (Mono-carbonyl : Di-carbonyl)Total Yield (%)
1LiTMP (1.2)-781.595 : 585
2LiTMP (1.2)01.525 : 7578
3LiTMP (2.5)01.510 : 9065
4LiTMP (2.5)-783.080 : 2082

Data adapted from a study on the regioselective dilithiation of 2-chloropyrazine. The mono-carbonyl product results from lithiation at the C3 position, while the di-carbonyl product results from lithiation at both C3 and C6 positions.[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazine Synthesis via Condensation under Acidic Conditions

This protocol is a general guideline for optimizing regioselectivity in the condensation of an unsymmetrical 1,2-dicarbonyl with a 1,2-diamine.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the 1,2-diamine (1.0 equivalent) in glacial acetic acid at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Dissolve the unsymmetrical 1,2-dicarbonyl compound (1.0 equivalent) in a minimal amount of glacial acetic acid. Add this solution dropwise to the cooled diamine solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Oxidation: Once the condensation is complete, the resulting dihydropyrazine can be oxidized in situ. Often, stirring the reaction mixture open to the air or bubbling air through the solution is sufficient for aromatization.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Synthesis of 2,5-Diphenylpyrazine via the Staedel-Rugheimer Method

This method involves the reaction of an α-halo ketone with ammonia, followed by self-condensation and oxidation.

  • Ammonolysis: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, add an excess of aqueous ammonia (e.g., 10 equivalents).

  • Reflux: Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Condensation & Oxidation: After cooling, the intermediate α-aminoacetophenone may precipitate. This intermediate is often not isolated but heated further in the same reaction vessel. The self-condensation to the dihydropyrazine and subsequent air oxidation to 2,5-diphenylpyrazine occurs upon continued heating. For more robust oxidation, a mild oxidizing agent like copper(II) sulfate can be added.

  • Isolation: Cool the reaction mixture to room temperature. The product, 2,5-diphenylpyrazine, will often precipitate.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation & Reaction cluster_workup Workup & Analysis cluster_outcome Outcome start Select Unsymm. Dicarbonyl & Diamine conditions Optimize Conditions (Temp, Solvent, pH) start->conditions reaction Condensation Reaction conditions->reaction oxidation Oxidation to Pyrazine reaction->oxidation quench Reaction Quench oxidation->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify isomers Mixture of Regioisomers purify->isomers analyze Analysis (NMR, MS) pure_isomer Desired Regioisomer analyze->pure_isomer Successful Separation low_selectivity Low Regioselectivity analyze->low_selectivity Poor Separation / Ratio isomers->analyze low_selectivity->conditions Re-optimize troubleshooting_tree start Poor Regioselectivity (Mixture of Isomers) q1 Was the reaction run at low temperature (e.g., ≤ 0°C)? start->q1 a1_no Decrease reaction temperature q1->a1_no No q2 Was an acidic solvent (e.g., Acetic Acid) used? q1->q2 Yes a1_yes Yes a2_no Switch to an acidic solvent q2->a2_no No q3 Are steric/electronic differences between reactive sites significant? q2->q3 Yes a2_yes Yes a3_no Modify starting materials (e.g., add blocking group) OR Change synthetic strategy q3->a3_no No a3_yes Further optimization may be needed q3->a3_yes Yes mechanism_regioselectivity cluster_reactants Unsymmetrical Reactants cluster_path_A Pathway A (Favored) cluster_path_B Pathway B (Disfavored) diamine 1,2-Diamine (R1 ≠ H) attack_A More Nucleophilic N attacks More Electrophilic C=O diamine->attack_A attack_B Less Nucleophilic N attacks Less Electrophilic C=O diamine->attack_B dicarbonyl 1,2-Dicarbonyl (R2 ≠ R3) dicarbonyl->attack_A dicarbonyl->attack_B intermediate_A Intermediate A attack_A->intermediate_A cyclize_A Cyclization intermediate_A->cyclize_A product_A Product A (Major Isomer) cyclize_A->product_A intermediate_B Intermediate B attack_B->intermediate_B cyclize_B Cyclization intermediate_B->cyclize_B product_B Product B (Minor Isomer) cyclize_B->product_B control Control Factors: - Low Temperature - Acidic pH - Steric Hindrance control->attack_A Directs Reaction control->attack_B Hinders Reaction

References

Technical Support Center: Overcoming Poor Solubility of 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 3-Aminopyrazine-2-carbonitrile in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which types of solvents is this compound typically used for reactions?

A2: this compound is often used in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), as well as polar protic solvents like ethanol and glacial acetic acid.[2] The choice of solvent can significantly influence not only the solubility but also the reaction pathway and regioselectivity, for instance, in the synthesis of fused pyrazolo[3,4-b]pyrazines.[2]

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes in liquid solvents, increasing the temperature will increase solubility.[3] This principle applies to this compound. Heating the reaction mixture is a common strategy to dissolve this reactant. For instance, in reactions with phenylhydrazine, the mixture is heated to reflux (around 120 °C) in glacial acetic acid to achieve dissolution and promote the reaction.[2]

Q4: What are the primary strategies for overcoming the poor solubility of this compound in a reaction?

A4: The main strategies to enhance the solubility of poorly soluble organic compounds like this compound in a reaction medium include:

  • Solvent Selection and Co-solvents: Choosing an appropriate solvent or using a mixture of solvents (co-solvents) to increase the solvating power of the medium.[4][5][6]

  • Temperature Adjustment: Increasing the reaction temperature to enhance solubility.[3]

  • Use of Solubility-Enhancing Additives: Employing agents like surfactants or cyclodextrins, although this is more common in formulation and biological assays than in synthetic reactions.[7]

  • Physical Modifications: Techniques such as micronization to increase the surface area of the solid can improve the rate of dissolution.[8][9][10]

  • Chemical Modification (Derivatization): Synthesizing a more soluble derivative of the molecule if the core scaffold is the primary interest for further reactions.[11][12]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

This is a common issue that can lead to incomplete reactions and low yields. The following workflow can help troubleshoot this problem.

Troubleshooting Workflow for Poor Solubility A Poor solubility of this compound observed B Increase reaction temperature A->B C Is the compound soluble at elevated temperature? B->C D Proceed with the reaction at elevated temperature C->D Yes E Consider solvent modification C->E No F Add a co-solvent E->F G Is the compound soluble in the co-solvent system? F->G H Proceed with the reaction G->H Yes I Select a different primary solvent G->I No J Is the compound soluble in the new solvent? I->J K Proceed with the reaction J->K Yes L Consider particle size reduction or derivatization J->L No

Caption: Troubleshooting workflow for addressing poor solubility.

Issue 2: The reaction is sluggish or incomplete despite the use of a co-solvent.

Even with a co-solvent, achieving a sufficiently high concentration of dissolved reactant can be challenging.

Q: How do I choose an effective co-solvent?

A: An effective co-solvent should be miscible with the primary solvent and have a higher dissolving power for this compound.[4] The principle of "like dissolves like" is a good starting point. Since this compound is a polar molecule, polar co-solvents are generally preferred. The following logical diagram illustrates the selection process.

Co-solvent Selection Workflow A Identify primary reaction solvent B Assess polarity of primary solvent A->B E Is the primary solvent polar aprotic (e.g., Toluene)? B->E F Is the primary solvent polar protic (e.g., Ethanol)? B->F C Select a miscible, more polar co-solvent (e.g., DMF, DMSO) G Experiment with varying ratios of co-solvent C->G D Select a miscible, less polar co-solvent (if primary is highly polar) D->G E->C Yes E->D No (Non-polar) F->C Yes H Does solubility improve without negatively impacting the reaction? G->H I Optimized co-solvent system identified H->I Yes J Try a different co-solvent H->J No J->G

Caption: A workflow for selecting an appropriate co-solvent.

Data Presentation

While specific solubility data for this compound is limited, the following table provides properties of commonly used solvents, which can aid in solvent selection.

SolventTypeBoiling Point (°C)Polarity (Dielectric Constant)Notes
Glacial Acetic Acid Polar Protic1186.2Can protonate the pyrazine ring, altering reactivity.[2]
Ethanol Polar Protic7824.5Often used in syntheses of related heterocyclic systems.[2]
Dimethylformamide (DMF) Polar Aprotic15336.7Good solvent for many polar organic molecules.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18946.7High dissolving power for a wide range of compounds.[11]
Dioxane Polar Aprotic1012.2A less polar aprotic option.[2]
Methanol Polar Protic6532.7This compound is slightly soluble in methanol.[1]

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

Objective: To improve the solubility of this compound in a reaction mixture by adding a co-solvent.

Methodology:

  • To a reaction flask containing this compound and the primary reaction solvent, add a co-solvent in small increments (e.g., 5-10% of the total volume).

  • Stir the mixture at room temperature or the desired reaction temperature after each addition.

  • Visually inspect for the dissolution of the solid material.

  • Continue adding the co-solvent until the solid dissolves or until the co-solvent comprises a significant portion of the total solvent volume (e.g., 50%). Be mindful that high concentrations of a co-solvent can alter the reaction conditions and outcome.

  • Once the substrate is dissolved, add other reagents to proceed with the reaction.

Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific solvent system. This is useful for optimizing reaction concentrations.[13]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent or co-solvent mixture in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to pellet any remaining solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of dissolved this compound using an appropriate analytical technique, such as HPLC-UV.

Protocol 3: Synthesis of a More Soluble Derivative (Amide Formation)

Objective: To convert 3-Aminopyrazine-2-carboxylic acid (a related compound) into an amide derivative, which may exhibit different solubility properties.[11]

Methodology:

  • Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) to the solution. Allow the mixture to stir until CO₂ evolution ceases, indicating the formation of the activated intermediate.

  • Add the desired amine (1.5 eq) to the reaction mixture.

  • Heat the reaction under microwave irradiation (e.g., 120 °C for 30 minutes) to facilitate amide bond formation.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product by pouring the reaction mixture into water to precipitate the amide, followed by filtration and recrystallization or chromatography.

The following diagram provides a decision-making framework for selecting a suitable solubility enhancement technique.

Decision Tree for Solubility Enhancement A Poor Solubility of Reactant B Is the reaction compatible with heating? A->B C Increase Temperature B->C Yes D Are co-solvents compatible with the reaction chemistry? B->D No E Use a Co-solvent System D->E Yes F Is simple dissolution rate the issue? D->F No G Particle Size Reduction (Micronization) F->G Yes H Is modification of the starting material acceptable? F->H No I Synthesize a More Soluble Derivative H->I Yes J Consult literature for specialized solvents for this reaction class H->J No

Caption: Decision tree for selecting a solubility enhancement technique.

References

Preventing byproduct formation in amination of pyrazine rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of pyrazine rings. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of aminopyrazines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Controlling Mono- vs. Di-amination on Dichloropyrazines

Question: I am working with a dichloropyrazine (e.g., 2,6-dichloropyrazine) and want to achieve selective mono-amination. However, I am getting significant amounts of the di-aminated byproduct. How can I control the selectivity?

Answer: Achieving selective mono-amination on dichloropyrazines requires careful control of the reaction methodology. The two chlorine atoms have different reactivities, which can be exploited. The introduction of the first electron-donating amino group deactivates the ring towards further nucleophilic attack, making the second substitution more difficult.

Strategy 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) for Mono-amination For selective mono-amination, a catalyst-free SNAr reaction is often effective. By avoiding a highly active palladium catalyst, the reaction conditions are mild enough to allow the first substitution but not forceful enough to easily overcome the deactivation for the second.

  • Conditions: Typically involves heating the dichloropyrazine with the desired amine in a polar aprotic solvent like DMF, often with a non-nucleophilic base such as K₂CO₃.

  • Rationale: The electron-deficient pyrazine ring is sufficiently activated for a single thermal SNAr reaction. The resulting mono-aminopyrazine is less electrophilic, hindering a second non-catalyzed amination.[1][2]

Strategy 2: Palladium-Catalyzed Amination for Di-amination If the di-aminated product is desired, a palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination) is necessary to overcome the deactivated nature of the mono-aminopyrazine intermediate.[1][2]

  • Conditions: Requires a palladium source (e.g., Pd(dba)₂), a phosphine ligand (e.g., JosiPhos, DavePhos), and a base in a suitable solvent like dioxane.[2]

  • Rationale: The palladium catalytic cycle is potent enough to facilitate the amination of the more electron-rich and less reactive chloro-aminopyrazine intermediate.

FAQ 2: Poor Regioselectivity with Unsymmetrically Substituted Dichloropyrazines

Question: I am performing an SNAr amination on a 2-substituted-3,5-dichloropyrazine. How can I predict and control which chlorine atom will be replaced?

Answer: The regioselectivity of nucleophilic aromatic substitution on unsymmetrical dichloropyrazines is dictated by the electronic nature of the substituent at the 2-position. The incoming amine will preferentially attack the most electrophilic carbon atom.

  • Electron-Withdrawing Groups (EWG) at C2: If the substituent is an electron-withdrawing group (e.g., -CN, -NO₂, -CO₂R), the nucleophilic attack will preferentially occur at the 5-position . The EWG stabilizes the negative charge in the Meisenheimer intermediate more effectively when the attack is at C5.[3]

  • Electron-Donating Groups (EDG) at C2: If the substituent is an electron-donating group (e.g., -CH₃, -OR, -NR₂), the nucleophilic attack will preferentially occur at the 3-position . The EDG directs the attack to the other available position.[3]

To control regioselectivity, one must consider the inherent electronic properties of the starting material. If the desired regioisomer is not the one predicted by electronics, a different synthetic strategy, such as a directed ortho-metalation or a Suzuki coupling, may be required.

FAQ 3: Formation of Hydrodehalogenation Byproduct

Question: In my Buchwald-Hartwig amination of a chloropyrazine, I am observing a significant amount of a byproduct where the chlorine atom is replaced by a hydrogen atom (hydrodehalogenation). What causes this and how can I minimize it?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the catalytic cycle is diverted from the desired C-N bond formation pathway.

Mechanism of Formation: The primary mechanism is believed to involve a β-hydride elimination from the palladium-amido complex intermediate. This forms a palladium-hydride species, which can then undergo reductive elimination to release the hydrodehalogenated pyrazine and regenerate the Pd(0) catalyst. This pathway competes directly with the desired C-N reductive elimination.[4]

Strategies for Prevention:

  • Choice of Ligand: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos). These ligands promote the desired C-N reductive elimination step, making it faster than the competing β-hydride elimination.

  • Base Selection: The choice of base can be critical. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions. If hydrodehalogenation is an issue, screening other bases like LiHMDS or weaker carbonate bases may be beneficial, although this might require higher temperatures.

  • Temperature Control: Excessively high temperatures can favor side reactions. Running the reaction at the lowest temperature that still provides a reasonable conversion rate can help minimize hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the formation of the palladium-amido complex, favoring the desired amination pathway.

Data Presentation: Controlling Mono- vs. Di-amination of 2,6-Dichloropyrazine

The following tables summarize reaction conditions for achieving selective mono- or di-amination of 2,6-dichloropyrazine.

Table 1: Conditions for Selective Mono-amination (Catalyst-Free SNAr) [2]

Amine Base Solvent Temperature (°C) Time (h) Yield (%)

| Adamantane-containing amine | K₂CO₃ | DMF | 140 | 24 | 82 |

Table 2: Conditions for Di-amination (Pd-Catalyzed) [2]

Starting Material Amine Equiv. Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
2-Amino-6-chloropyrazine deriv. 4 Pd(dba)₂ (4) Ph-JosiPhos (4.5) NaOt-Bu Dioxane 100 90

| 2-Amino-6-chloropyrazine deriv. | 2 | Pd(dba)₂ (8) | Cy-JosiPhos (9) | NaOt-Bu | Dioxane | 100 | 30 |

Experimental Protocols

Protocol 1: Selective Mono-amination of 2,6-Dichloropyrazine (SNAr)

This protocol is a generalized procedure for the catalyst-free selective mono-amination of 2,6-dichloropyrazine.

Materials:

  • 2,6-Dichloropyrazine (1.0 mmol)

  • Primary or secondary amine (1.0-1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (4.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (4 mL)

  • Reaction vial with magnetic stirrer and screw cap

Procedure:

  • To a dry reaction vial, add 2,6-dichloropyrazine, the desired amine, and finely powdered anhydrous K₂CO₃.

  • Add anhydrous DMF to the vial.

  • Seal the vial tightly and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-amination of 2-Amino-6-chloropyrazine Derivative (Buchwald-Hartwig)

This protocol outlines a general procedure for the second amination step to form a di-substituted pyrazine.

Materials:

  • Mono-aminated chloropyrazine (0.2 mmol)

  • Amine (0.8 mmol, 4 equiv.)

  • Pd(dba)₂ (0.008 mmol, 4 mol%)

  • Ph-JosiPhos (0.009 mmol, 4.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (0.4 mmol, 2 equiv.)

  • Anhydrous Dioxane (2 mL)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • In a glovebox or under a stream of argon, charge a dry Schlenk flask with Pd(dba)₂, Ph-JosiPhos, and NaOt-Bu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed dioxane via syringe and stir the mixture for 5 minutes at room temperature to pre-form the catalyst.

  • Add the mono-aminated chloropyrazine substrate and the second amine to the reaction mixture.

  • Heat the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathways and Byproduct Formation

Byproduct_Formation cluster_main Desired Amination Pathways cluster_byproduct Byproduct Formation Pathway (Hydrodehalogenation) Start Ar-Cl + R₂NH OxAdd L₂Pd(Ar)(Cl) Start->OxAdd Oxidative Addition Pd0 Pd(0)L₂ AmineComplex [L₂Pd(Ar)(NHR₂)]⁺Cl⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex L₂Pd(Ar)(NR₂) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Catalyst Regeneration Product Ar-NR₂ AmidoComplex->Product Reductive Elimination BetaHydride β-Hydride Elimination AmidoComplex->BetaHydride AmidoComplex->BetaHydride Competing Pathway PdHydride L₂Pd(H)(Cl) + Imine BetaHydride->PdHydride Hydrodehalogenation Ar-H PdHydride->Hydrodehalogenation Reductive Elimination

Buchwald-Hartwig catalytic cycle and competing hydrodehalogenation byproduct pathway.

Troubleshooting_Flowchart decision decision result result problem problem start Amination Reaction Start check_yield Is Yield Low? start->check_yield check_byproduct Major Byproduct Observed? check_yield->check_byproduct No low_yield_actions Check: 1. Catalyst/Ligand Activity 2. Base Strength/Purity 3. Reaction Temperature 4. Solvent Purity (Anhydrous?) 5. Inert Atmosphere check_yield->low_yield_actions Yes byproduct_type Identify Byproduct check_byproduct->byproduct_type Yes success Problem Solved check_byproduct->success No low_yield_actions->success diamination Di-amination? byproduct_type->diamination Ar-(NR₂)₂ hydrodehalogenation Hydrodehalogenation (Ar-H)? byproduct_type->hydrodehalogenation Ar-H regio_sol Re-evaluate Substrate Electronics (EDG vs. EWG effects) byproduct_type->regio_sol Wrong Regioisomer diamination->hydrodehalogenation No diamination_sol Remove Pd Catalyst (for Mono-amination) Use milder SₙAr conditions diamination->diamination_sol Yes hydro_sol Use Bulky Ligand Optimize Base & Temp hydrodehalogenation->hydro_sol Yes hydrodehalogenation->regio_sol No diamination_sol->success hydro_sol->success regio_sol->success

A troubleshooting flowchart for common issues in pyrazine amination.

References

Scale-up considerations for 3-Aminopyrazine-2-carbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up production of 3-Aminopyrazine-2-carbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and scale-up.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly when moving from laboratory to pilot or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for producing this compound?

A1: A widely recognized scalable approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation.[1] For this compound, a common starting material is diaminomaleonitrile (DAMN), which can react with a glyoxal derivative. Another scalable method involves the dehydrogenative coupling of β-amino alcohols catalyzed by transition metals like manganese or ruthenium.[1]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in pyrazine synthesis can be attributed to several factors:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be reaching completion. To address this, consider extending the reaction time or gradually increasing the reaction temperature while monitoring the progress by TLC or HPLC.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical. It is advisable to screen different solvents to ensure all reactants remain in solution. The type and amount of base can also significantly influence the reaction outcome.[1]

  • Side Reactions: Unwanted side reactions can consume starting materials, leading to a lower yield of the desired product. A thorough analysis of the reaction mixture can help identify major byproducts, and reaction conditions can then be adjusted to minimize their formation.[1]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. If your product is susceptible to degradation, it is recommended to use milder reagents and maintain controlled pH during workup.[1]

Q3: I am observing significant impurity levels in my crude product. What are the typical impurities and how can they be minimized?

A3: Common impurities in the synthesis of this compound and its derivatives may include:

  • Unreacted starting materials.

  • Homocoupling byproducts.

  • Dehalogenated starting materials (if using halogenated precursors).

  • Residual palladium catalyst (if using cross-coupling reactions).

  • Solvents from the reaction and workup.[2]

To minimize these impurities, ensure the use of high-purity starting materials, optimize reaction stoichiometry, and maintain an inert atmosphere to prevent catalyst degradation and side reactions.[2]

Q4: What is the recommended method for purifying this compound on a larger scale?

A4: For larger-scale purification, crystallization is a common and effective method.[2] The selection of an appropriate solvent system is crucial for obtaining high purity and yield. Column chromatography can also be employed, though it may be less practical for very large quantities.

Troubleshooting Guide: Synthesis & Purification
Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction, suboptimal conditions, side reactions, or product degradation.Extend reaction time, increase temperature, screen different solvents and bases, identify and minimize side reactions by adjusting conditions, and use milder workup procedures.[1]
High Impurity Profile Impure starting materials, side reactions, or residual catalyst.Purify starting materials before use, optimize reaction conditions to minimize byproduct formation, and employ appropriate purification techniques to remove residual catalysts.[2]
Poor Crystallization Incorrect solvent choice or rapid cooling.Screen for a solvent that dissolves the product well at high temperatures but poorly at low temperatures. Allow the solution to cool slowly to facilitate the formation of pure crystals.
Difficulty in Removing Polar Impurities Formation of highly polar byproducts such as imidazoles.Utilize column chromatography with a suitable polar stationary phase like silica gel to effectively separate polar impurities.[1]

Data Presentation

The following table summarizes key parameters for a Suzuki-Miyaura cross-coupling reaction, which is a common method for producing derivatives of this compound and provides insights into scalable reaction conditions.

Parameter Typical Range Considerations
Catalyst Loading (Palladium)0.5 - 5 mol%Higher loadings may be necessary for less reactive substrates but will increase costs and residual metal content.[2]
Base (Equivalents)2.0 - 3.0A sufficient excess of base is required to neutralize the acid that forms during the reaction.[2]
Reaction Temperature80 - 110°CThe optimal temperature is dependent on the specific catalyst, solvent, and substrates being used.[2]
Reaction Time2 - 24 hoursReaction time will vary with the scale of the reaction, temperature, and the efficiency of the catalyst.[2]
Typical Yield (after purification)75 - 95%Yields are highly dependent on the optimization of all reaction parameters.[2]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazine Derivative via Condensation Reaction

This protocol provides a general procedure for the synthesis of a pyrazine derivative, which can be adapted for this compound with appropriate starting materials.

  • Reaction Setup: Dissolve 2 mmol of the 1,2-dicarbonyl compound in 3 mL of aqueous methanol in a 50 mL round-bottom flask. Stir the solution with a magnetic stirrer until it becomes homogeneous.[1]

  • Addition of Diamine: Add 2 mmol of the 1,2-diamine (e.g., diaminomaleonitrile) and a catalytic amount of a suitable base (e.g., t-BuOK, 10 mg) to the solution.[1]

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, evaporate the methanol under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[1]

Protocol 2: Purification of Crude Pyrazine Product

This protocol outlines a general workflow for the purification of a crude pyrazine derivative.

  • Extraction: Perform a liquid-liquid extraction to remove bulk impurities.

  • Column Chromatography: Concentrate the crude extract and load it onto a silica gel column. Elute the column with an appropriate solvent system (e.g., DCM or a hexane:ethyl acetate mixture).[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.[1]

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified product.[1]

  • Final Product Analysis: Characterize the final product using NMR, MS, and melting point determination.

Visualizations

Diagram 1: Generalized Pyrazine Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification A 1,2-Dicarbonyl Compound C Condensation & Cyclization A->C B 1,2-Diamine B->C D Dihydropyrazine Intermediate C->D E Oxidation D->E F Crude Pyrazine Product E->F G Liquid-Liquid Extraction F->G Workup H Column Chromatography G->H I Crystallization H->I J Pure this compound I->J

Caption: A generalized workflow for the synthesis and purification of pyrazine derivatives.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G A Low Yield Observed B Check Reaction Completeness (TLC/HPLC) A->B C Incomplete B->C D Extend Reaction Time / Increase Temperature C->D Yes E Review Reaction Conditions C->E No M Improved Yield D->M F Suboptimal Solvent/Base? E->F G Screen Solvents & Bases F->G Yes H Investigate Side Reactions (GC-MS/NMR) F->H No G->M I Major Byproducts Identified? H->I J Adjust Stoichiometry / Conditions I->J Yes K Consider Product Degradation I->K No J->M L Use Milder Workup Conditions K->L L->M

Caption: A logical workflow for troubleshooting low yields in pyrazine synthesis.

References

Troubleshooting unexpected NMR shifts in 3-Aminopyrazine-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected Nuclear Magnetic Resonance (NMR) shifts in 3-aminopyrazine-2-carbonitrile derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why have the chemical shifts of my pyrazine ring protons (H-5 and H-6) changed unexpectedly between different samples or preparations?

A1: Several factors can influence the electronic environment and, consequently, the chemical shifts of the pyrazine protons. Consider the following possibilities:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly alter chemical shifts.[1][2] Spectra recorded in aprotic, non-polar solvents like CDCl₃ can be quite different from those recorded in polar, hydrogen-bond accepting solvents like DMSO-d₆. For example, the signal for an amidic hydrogen is often observed at 7.88–9.81 ppm in CDCl₃, but shifts downfield to 8.80–10.85 ppm in DMSO-d₆.[3] Always compare spectra recorded in the same deuterated solvent.

  • pH and Protonation: The pyrazine nitrogens and the exocyclic amino group are basic. Trace amounts of acid (e.g., residual TFA from chromatography) or base can protonate or deprotonate these sites, leading to substantial changes in the electronic distribution of the aromatic ring and causing significant shifts in the ¹H spectrum.[4][5] The chemical shifts of protons on or near these basic sites are particularly sensitive to the pH of the NMR sample.[6]

  • Concentration: At higher concentrations, molecules may self-associate through intermolecular interactions like π-π stacking of the aromatic pyrazine rings.[7] This self-association can cause concentration-dependent chemical shift changes, typically an upfield shift for the aromatic protons involved in the stacking.[7]

Q2: The signal for my 3-amino (NH₂) protons is broad, weak, or has completely disappeared. Is this normal?

A2: Yes, this is a common observation for amino groups on aromatic rings, especially in certain solvents.

  • Solvent-Dependent Exchange: In solvents like CDCl₃, the signal for the 3-amino hydrogens can be undetectable.[3] This is often due to intermediate-rate exchange with residual water or other protic impurities, which broadens the signal. In DMSO-d₆, which is a strong hydrogen bond acceptor, the NH₂ signal is often more clearly visible as a broad singlet, for instance, between 7.49–7.62 ppm.[3]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can cause rapid relaxation and lead to broadening of the signals of attached protons.

Q3: I am observing more signals in my ¹H NMR spectrum than expected for my compound. What could be the cause?

A3: The presence of extra signals usually points to one of three possibilities:

  • Impurities: The most common cause is the presence of residual solvents from your reaction or purification.[8] Common culprits include ethyl acetate, hexane, dichloromethane, and methanol. Consult a table of common NMR solvent impurities to identify them (see Table 2). Starting materials or reaction byproducts may also be present.

  • Tautomerism: 3-Aminopyrazine derivatives can exist as tautomers, most commonly the amino and imino forms.[9][10] If the rate of interconversion between these tautomers is slow on the NMR timescale, you will observe a separate set of signals for each tautomer present in the solution.[10][11]

  • Restricted Rotation (Rotamers): If your derivative has a bulky substituent, particularly on the amino or carboxamide group, rotation around a single bond (e.g., the pyrazine-C(O) bond or the C-N bond) may be hindered. This can lead to the existence of stable rotational isomers (rotamers), which will give rise to distinct sets of NMR signals.

Q4: My chemical shifts do not match literature values, even though I used the same solvent. What should I check?

A4: Minor deviations can occur due to differences in instrument calibration, concentration, and temperature. However, for significant deviations:

  • Temperature: Chemical shifts of protons involved in hydrogen bonding (like NH and OH) are particularly temperature-dependent.[2] An increase in temperature typically weakens hydrogen bonds, causing these signals to shift to a higher field (lower ppm).[2]

  • Reference Standard: Ensure your spectrometer is correctly referenced. For most organic solvents, the residual solvent peak is used as a secondary standard, which is itself referenced to tetramethylsilane (TMS) at 0 ppm.[8]

  • pH of the Sample: As mentioned in Q1, minute amounts of acid or base can drastically alter the spectrum. This is a very common issue when the compound has basic nitrogen atoms.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Aminopyrazine-2-carboxamide Derivatives

This table provides an approximate range for chemical shifts based on reported data. Actual values will vary with substitution.

Atom CDCl₃ DMSO-d₆ Comments
H-5 (pyrazine) 7.77 - 8.137.76 - 8.30Typically a doublet.[3]
H-6 (pyrazine) 7.77 - 8.137.76 - 8.30Typically a doublet.[3]
3-NH₂ Often undetectable/broad7.49 - 7.62 (broad singlet)Exchange and quadrupolar effects are significant.[3]
CONH-R 7.88 - 9.81 (broad)8.80 - 10.85Shift is highly dependent on the substituent (R) and solvent.[3]
C-2 (C=O) 163.89 - 165.85163.35 - 166.64Amide carbonyl carbon.[3]
**C-3 (C-NH₂) **154.53 - 155.32~155
C-5 126.15 - 127.41~126-128
C-6 131.21 - 131.48~130-132

Data compiled from studies on N-alkyl, N-benzyl, and N-phenyl 3-aminopyrazine-2-carboxamides.[3][12]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents

Use this table to identify potential solvent impurities in your NMR spectrum.[8][13][14]

Solvent Formula CDCl₃ DMSO-d₆ Acetone-d₆ Multiplicity
AcetoneC₃H₆O2.172.092.05Singlet
AcetonitrileC₂H₃N2.002.052.00Singlet
DichloromethaneCH₂Cl₂5.305.765.84Singlet
Diethyl EtherC₄H₁₀O3.48, 1.213.39, 1.113.41, 1.12Quartet, Triplet
Ethyl AcetateC₄H₈O₂4.12, 2.05, 1.264.03, 1.98, 1.164.05, 1.96, 1.18Quartet, Singlet, Triplet
Heptane/HexaneC₇H₁₆/C₆H₁₄~1.25, ~0.88~1.25, ~0.86~1.26, ~0.87Broad Multiplet, Triplet
MethanolCH₄O3.493.163.17Singlet
TolueneC₇H₈7.27-7.17, 2.367.28-7.18, 2.327.29-7.18, 2.31Multiplet, Singlet
WaterH₂O1.563.332.84Broad Singlet

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 2-5 mg of your purified this compound derivative directly into a clean, dry NMR tube.

  • Add Solvent: Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean glass pipette.

  • Dissolve: Cap the NMR tube securely and invert it several times to dissolve the sample. If necessary, use a vortex mixer for a few seconds or gently warm the sample.

  • Transfer (if needed): If the sample was dissolved in a separate vial, transfer the solution to the NMR tube using a pipette fitted with a cotton or glass wool plug to filter out any particulate matter.

  • Analyze: Insert the tube into the NMR spectrometer spinner, place it in the magnet, and proceed with instrument locking, shimming, and data acquisition.

Protocol 2: Troubleshooting via pH Modification

This protocol helps determine if unexpected shifts are due to the protonation state of the molecule.

  • Prepare a Standard Sample: Prepare a standard NMR sample of your compound in a solvent like DMSO-d₆ or D₂O as described in Protocol 1. Acquire a reference ¹H NMR spectrum.

  • Prepare Acid/Base Solutions: Prepare dilute solutions of DCl in D₂O and NaOD in D₂O (e.g., 0.1 M).

  • Acidic Titration: Carefully add 1-2 µL of the dilute DCl solution to the NMR tube. Gently mix by inverting the tube.

  • Acquire Spectrum: Re-shim the instrument and acquire a new ¹H NMR spectrum. Compare the spectrum to the reference. Note any changes in chemical shifts, particularly for the pyrazine and NH₂ protons.

  • Repeat: Continue adding small aliquots of DCl and acquiring spectra until no further significant shifts are observed.

  • Basic Titration (Optional): Using a fresh sample, repeat the process using the dilute NaOD solution to observe the effect of deprotonation.

  • Analysis: If the chemical shifts of your compound are highly sensitive to the addition of acid or base, it confirms that the protonation state is a critical factor influencing your spectrum.[4]

Protocol 3: Concentration-Dependent NMR Study

This protocol helps determine if aggregation or π-π stacking is occurring.[7]

  • Prepare a Concentrated Stock: Prepare a concentrated stock solution of your compound (e.g., 20-30 mg in 1 mL of deuterated solvent).

  • Acquire Spectrum of Stock: Transfer ~0.6 mL of this concentrated solution to an NMR tube and acquire a ¹H NMR spectrum.

  • Dilute Sample: Remove the NMR tube and return the solution to your stock vial. Perform a serial dilution. For example, take 0.5 mL of the stock solution and add 0.5 mL of pure deuterated solvent to halve the concentration.

  • Acquire Spectrum of Dilution: Transfer ~0.6 mL of the newly diluted sample to the NMR tube, and acquire another ¹H NMR spectrum.

  • Repeat Dilutions: Repeat the dilution process 3-4 more times, acquiring a spectrum at each concentration.

  • Analysis: Carefully compare the chemical shifts of the aromatic protons across the concentration range. A progressive upfield or downfield shift as the concentration decreases is a strong indicator of concentration-dependent effects like molecular aggregation.

Visualizations

Troubleshooting_Workflow Troubleshooting Unexpected NMR Shifts start Unexpected NMR Shift Observed q_solvent Are solvent and water peaks correctly identified? start->q_solvent a_solvent_no Incorrect solvent used or high level of water present. Re-prepare sample with pure, dry solvent. q_solvent->a_solvent_no No q_impurities Are there extra peaks that match common solvents or starting materials? q_solvent->q_impurities Yes end Issue likely resolved or identified as intrinsic property. a_solvent_no->end a_impurities_yes Impurity present. Identify using impurity tables. Re-purify compound. q_impurities->a_impurities_yes Yes q_ph Does adding a drop of DCl or NaOD change the shifts? q_impurities->q_ph No a_impurities_yes->end a_ph_yes Shifts are pH-dependent. Molecule's protonation state is the cause. Neutralize sample. q_ph->a_ph_yes Yes q_conc Do shifts change upon sample dilution? q_ph->q_conc No a_ph_yes->end a_conc_yes Concentration-dependent aggregation (π-stacking) is likely occurring. q_conc->a_conc_yes Yes q_final Are there multiple sets of peaks for the main compound? q_conc->q_final No a_conc_yes->end a_final_yes Consider Tautomers or Rotational Isomers (Rotamers). Perform variable temperature NMR. q_final->a_final_yes Yes q_final->end No a_final_yes->end

Caption: A logical workflow for diagnosing unexpected NMR shifts.

Tautomerism cluster_amino Amino Tautomer (Major) cluster_imino Imino Tautomer (Minor) amino_struct amino_struct imino_struct imino_struct amino_struct->imino_struct Tautomerization (slow on NMR timescale)

Caption: Amino-imino tautomerism in this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving aminopyrazine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of functionalized aminopyrazines.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with aminopyrazines often challenging?

A1: Cross-coupling reactions with aminopyrazines can be challenging due to the electron-deficient nature of the pyrazine ring and the presence of the amino group. The nitrogen atoms in the pyrazine ring, along with the amino substituent, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This "catalyst poisoning" can result in low or no product yield. Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these effects.

Q2: How does the position of the amino group and the halogen on the pyrazine ring affect reactivity?

A2: The relative positions of the amino group and the halogen atom significantly influence the electronic properties and steric environment of the reaction center, thereby affecting the reactivity. For instance, an amino group ortho to the halogen can present steric hindrance and may chelate with the palladium catalyst. The reactivity of halopyrazines generally follows the trend: I > Br > Cl, with chloroaminopyrazines being the most challenging substrates.[1][2]

Q3: What are the most common side reactions observed in aminopyrazine cross-coupling, and how can they be minimized?

A3: Common side reactions include:

  • Dehalogenation: Replacement of the halogen atom with hydrogen. This can be minimized by using high-purity reagents and ensuring the absence of hydride sources.

  • Homocoupling: Coupling of two boronic acid molecules (in Suzuki reactions) or two terminal alkynes (in Sonogashira reactions). Rigorous degassing of the reaction mixture to remove oxygen can reduce homocoupling.[3]

  • Protodeboronation (Suzuki reaction): Replacement of the boronic acid group with a hydrogen atom. Using anhydrous conditions or employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[1]

Q4: Is it necessary to protect the amino group on the pyrazine ring before performing a cross-coupling reaction?

A4: While protecting the amino group can sometimes prevent catalyst inhibition, it is not always necessary and adds extra steps to the synthesis. Many successful cross-coupling reactions have been reported with unprotected aminopyrazines.[1] The need for protection is highly substrate-dependent. If catalyst poisoning is suspected, experimenting with different ligands and reaction conditions should be the first approach before resorting to a protection strategy.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of Haloaminopyrazines
Potential Cause Troubleshooting Solution Rationale
Catalyst Inhibition/Poisoning Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. Consider using pre-formed palladium(0) catalysts like Pd(PPh₃)₄ or advanced pre-catalysts (e.g., G2 or G3 Buchwald pre-catalysts).Bulky ligands can create a steric shield around the palladium center, preventing strong coordination from the aminopyrazine nitrogen atoms. Electron-rich ligands enhance the rate of oxidative addition.[2]
Inefficient Transmetalation Screen different bases. Inorganic bases like K₃PO₄, Cs₂CO₃, or CsF are often effective. The choice of base can be highly dependent on the specific substrates.[1][4]The base is crucial for the formation of the boronate species, which participates in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate.
Poor Substrate Solubility Use a co-solvent system, such as 1,4-dioxane/water or DME/water, to ensure all reactants are in solution.[5]Inadequate solubility of either the aminopyrazine or the boronic acid can lead to a heterogeneous reaction mixture and poor reaction rates.
Decomposition of Boronic Acid Use the corresponding boronic acid pinacol ester, which is generally more stable. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.Boronic acids can be prone to degradation under the reaction conditions, especially at elevated temperatures.
Issue 2: Poor Performance in Buchwald-Hartwig Amination of Haloaminopyrazines
Potential Cause Troubleshooting Solution Rationale
Catalyst Deactivation Utilize sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6] Consider using a higher catalyst loading if low yields persist.These ligands are designed to be robust and promote the reductive elimination step, which can be slow for electron-deficient heteroaryl halides.
Incompatible Base While strong bases like NaOtBu or KOtBu are common, they can be incompatible with sensitive functional groups.[7][8] Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be effective alternatives, though they may require higher temperatures.[1][4]The base deprotonates the amine to form the palladium-amido complex. The base strength must be sufficient for this step without causing side reactions.
Slow Reductive Elimination Use ligands that are known to accelerate reductive elimination, such as those with wide bite angles (e.g., Xantphos) or bulky biaryl phosphines.The final C-N bond-forming step can be the rate-limiting step, especially with electron-deficient aminopyrazines.
Reaction with Volatile Amines For low-boiling-point amines, conduct the reaction in a sealed tube to prevent the amine from escaping the reaction mixture at elevated temperatures.[9]Loss of the amine coupling partner will lead to incomplete conversion of the starting material.
Issue 3: Low Yield or Side Reactions in Sonogashira Coupling of Haloaminopyrazines
Potential Cause Troubleshooting Solution Rationale
Alkyne Homocoupling (Glaser Coupling) Run the reaction under strictly copper-free conditions or use a ligand that minimizes this side reaction. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[3]The copper(I) co-catalyst, in the presence of oxygen, can promote the oxidative dimerization of the terminal alkyne.
Inefficient Catalyst System A standard catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The choice of phosphine ligand can be critical.[3][10]The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of the copper acetylide intermediate.
Inappropriate Base/Solvent An amine base, such as triethylamine or diisopropylethylamine, is typically used and can often serve as the solvent.[3][10] For substrates with poor solubility, a co-solvent like THF or DMF may be necessary.[11]The base is required to deprotonate the terminal alkyne.
Dehalogenation of Starting Material Ensure the use of high-purity, anhydrous solvents and reagents.Impurities or residual water can lead to the undesired reduction of the haloaminopyrazine.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the cross-coupling of aminopyrazine and related amino-heterocyclic substrates.

Table 1: Suzuki-Miyaura Coupling of Haloaminopyrazines and Analogs

Aminopyrazine/AnalogCoupling PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂ (10)-CsFDME/H₂O (4:1)100 (MW)0.592
2-Bromo-1H-imidazo[4,5-b]pyrazine4-Fluorophenylboronic acid(A-taphos)₂PdCl₂ (10)-CsFDME/H₂O (4:1)100 (MW)0.585
2-Bromo-1H-imidazo[4,5-b]pyrazine4-Methoxyphenylboronic acid(A-taphos)₂PdCl₂ (10)-CsFDME/H₂O (4:1)100 (MW)0.595
2-Bromo-1H-imidazo[4,5-b]pyrazine4-(Methylthio)phenylboronic acid(A-taphos)₂PdCl₂ (10)-CsFDME/H₂O (4:1)100 (MW)0.588

Data extracted from a study on imidazopyrazines, which are structurally related to aminopyrazines.[5]

Table 2: Buchwald-Hartwig Amination of Haloaminopyrazines and Analogs

Halo-HeterocycleAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2.5)Xantphos (7.5)Cs₂CO₃Toluene1101885
2-Amino-5-bromo-4-methylpyridineDimethylaminePd(OAc)₂ (2)dppp (4)NaOtBuToluene1001878
4-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (5)XPhos (10)NaOtBuToluene1001860
4-Bromo-1H-1-tritylpyrazoleAdamantylaminePd(dba)₂ (5)XPhos (10)NaOtBuToluene1001890

Data for aminopyridine and aminopyrazole analogs, demonstrating catalyst systems applicable to amino-substituted heterocycles.[9][12]

Table 3: Sonogashira Coupling of Haloaminopyridines

HaloaminopyridineAlkynePd Source (mol%)Ligand (mol%)Cu Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
2-Amino-3-bromo-5-methylpyridine4-EthynyltoluenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392
2-Amino-3-bromo-5-chloropyridine1-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
2-Amino-3-bromopyridine3-Butyn-1-olPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100378

Data for 2-amino-3-bromopyridines, providing a strong starting point for the optimization of aminopyrazine Sonogashira couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Haloaminopyrazine

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Haloaminopyrazine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous/anaerobic reactions

Procedure:

  • To an oven-dried reaction vessel, add the haloaminopyrazine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Haloaminopyrazine

This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • Haloaminopyrazine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous/anaerobic reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the haloaminopyrazine and the amine (if solid).

  • Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling of a Haloaminopyrazine

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Haloaminopyrazine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base/solvent (e.g., triethylamine or diisopropylethylamine)

  • Co-solvent if needed (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous/anaerobic reactions

Procedure:

  • To an oven-dried reaction vessel, add the haloaminopyrazine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed amine base/solvent via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

// Catalyst Branch Check_Catalyst -> Modify_Ligand [label="No"]; Modify_Ligand [label="Switch to Bulky, Electron-Rich Ligand\n(e.g., XPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Pd_Source [label="Use Pd(0) Source or\nAdvanced Pre-catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Ligand -> Modify_Pd_Source; Modify_Pd_Source -> Check_Conditions; Check_Catalyst -> Check_Conditions [label="Yes"];

// Conditions Branch Check_Conditions -> Modify_Base [label="No"]; Modify_Base [label="Screen Different Bases\n(e.g., K₃PO₄, Cs₂CO₃, NaOtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Solvent [label="Optimize Solvent System\n(e.g., Dioxane/H₂O, Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Temp [label="Adjust Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Base -> Modify_Solvent -> Modify_Temp -> Check_Reagents; Check_Conditions -> Check_Reagents [label="Yes"];

// Reagents Branch Check_Reagents -> Purify_Reagents [label="No"]; Purify_Reagents [label="Purify Starting Materials\nUse Anhydrous Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas_Reaction [label="Ensure Rigorous Degassing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify_Reagents -> Degas_Reaction; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degas_Reaction -> Success; Check_Reagents -> Success [label="Yes"]; } Caption: Troubleshooting workflow for low-yield aminopyrazine cross-coupling.

// Suzuki Path Suzuki_Catalyst [label="Pd Source: Pd(PPh₃)₄, Pd(dppf)Cl₂\nLigand: Bulky Biarylphosphines\n(XPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki_Base [label="Base: K₃PO₄, Cs₂CO₃, CsF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki -> Suzuki_Catalyst -> Suzuki_Base;

// Buchwald Path Buchwald_Catalyst [label="Pd Source: Pd₂(dba)₃, Pd(OAc)₂\nLigand: Bulky Biarylphosphines\n(BrettPhos, RuPhos)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald_Base [label="Base: NaOtBu, K₃PO₄, Cs₂CO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald -> Buchwald_Catalyst -> Buchwald_Base;

// Sonogashira Path Sonogashira_Catalyst [label="Pd Source: Pd(PPh₃)₂Cl₂\nCo-catalyst: CuI", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira_Base [label="Base: Et₃N, DIPEA", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira -> Sonogashira_Catalyst -> Sonogashira_Base; } Caption: Logic diagram for initial catalyst system selection.

References

Validation & Comparative

A Comparative Analysis of 3-Aminopyrazine-2-carbonitrile Derivatives and Conventional Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers and drug development professionals presenting a comparative study of the antimicrobial efficacy of novel 3-Aminopyrazine-2-carbonitrile derivatives against established antimicrobial agents. This document provides a detailed analysis of their performance, supported by experimental data, standardized protocols, and visual workflows to facilitate informed research and development decisions.

This publication offers an objective comparison of the antimicrobial performance of a series of N-substituted 3-aminopyrazine-2-carboxamides and other pyrazine derivatives with that of standard antimicrobial drugs. The data presented is compiled from recent peer-reviewed research and is intended to serve as a valuable resource for scientists engaged in the discovery and development of new antimicrobial agents.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives and standard antimicrobials is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Mycobacterial Strains
Compound/DrugMycobacterium tuberculosis H37RvMycobacterium kansasii
3-Aminopyrazine-2-carboxamide Derivatives
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide12.5[1][2][3]-
3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide62.5-
3-amino-N-(4-chlorobenzyl)pyrazine-2-carboxamide125-
3-amino-N-(4-methoxyphenyl)pyrazine-2-carboxamide250-
3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide>250-
Standard Antimycobacterial Agents
Isoniazid--
Pyrazinamide--
Ciprofloxacin--
Bacterial Strains
Compound/DrugStaphylococcus aureusEscherichia coli
3-Aminopyrazine-2-carboxamide Derivatives
3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide125>250
3-amino-N-(4-methoxyphenyl)pyrazine-2-carboxamide>250>250
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide>250>250
3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide>500>500
Standard Antibacterial Agents
Ampicillin328[4]
Fungal Strains
Compound/DrugCandida albicansAspergillus fumigatus
3-Aminopyrazine-2-carboxamide Derivatives
3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide125125
3-amino-N-(4-methoxyphenyl)pyrazine-2-carboxamide>250>250
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide>250>250
3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide>500>500
Standard Antifungal Agents
Fluconazole--

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6][7]

1. Preparation of Materials:

  • Microbial Culture: A pure 18-24 hour culture of the test microorganism grown on a suitable agar medium.

  • Inoculum Broth: Sterile saline or a suitable broth medium (e.g., Mueller-Hinton Broth).

  • McFarland Standard: A 0.5 McFarland turbidity standard for inoculum density adjustment.

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

  • Antimicrobial Stock Solution: A stock solution of the test compound at a known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or a suitable alternative for fungi.

2. Inoculum Preparation:

  • Aseptically select several well-isolated colonies of the microorganism from the agar plate.

  • Suspend the colonies in the inoculum broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in the growth medium to achieve the final desired test concentration (typically 5 x 10⁵ CFU/mL).

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the antimicrobial stock solution in the growth medium directly in the wells of the 96-well microtiter plate.

  • Each well will contain a progressively lower concentration of the antimicrobial agent.

  • Include a growth control well (containing only inoculum and medium) and a sterility control well (containing only medium).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared microbial inoculum.

  • Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 16-20 hours).

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for microbial growth (indicated by turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate key aspects of the antimicrobial susceptibility testing process and the potential mechanism of action of the studied compounds.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Pure Microbial Culture inoculum_prep Prepare Inoculum (0.5 McFarland Standard) start->inoculum_prep inoculate_plate Inoculate Microtiter Plate inoculum_prep->inoculate_plate compound_dilution Prepare Serial Dilutions of Test Compound & Controls compound_dilution->inoculate_plate incubate Incubate Plate (e.g., 37°C, 16-20h) inoculate_plate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Putative_Mechanism_of_Action cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition InhA Enoyl-ACP Reductase (InhA) FattyAcid Fatty Acid Elongation InhA->FattyAcid MycolicAcid Mycolic Acid Synthesis FattyAcid->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall PyrazineDerivative This compound Derivative PyrazineDerivative->InhA Inhibition

Caption: Putative Mechanism of Action of Pyrazine Derivatives.

References

A Comparative Guide to 3-Aminopyrazine-2-carbonitrile Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer performance of emerging 3-aminopyrazine-2-carbonitrile derivatives against well-established anticancer drugs. The information herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for evaluating the therapeutic potential of this promising class of compounds.

Executive Summary

This compound derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel anticancer agents. These compounds frequently act as potent kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and survival. This guide focuses on a comparative analysis of their efficacy, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1), relative to standard chemotherapeutics like Doxorubicin and targeted therapies such as Erdafitinib and Prexasertib.

Comparative Anticancer Activity: In Vitro Cytotoxicity

The in vitro cytotoxicity of novel this compound derivatives and their analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below for comparison with standard anticancer agents.

Table 1: Comparative IC50 Values of Pyrazine Derivatives and Doxorubicin (µM)

Compound/DrugA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)PC3 (Prostate Cancer)Reference
Pyrazine Derivative 9a 0.05 ± 0.007--[1]
Pyrazine Derivative 9b -0.08 ± 0.009-[1]
Pyrazine Derivative 9c --0.07 ± 0.008[1]
Doxorubicin > 202.58.0[2][3]

Note: The pyrazine derivatives 9a, 9b, and 9c are 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives. Direct IC50 values for the core this compound were not available in a directly comparable format.

Table 2: Comparative IC50 Values of Kinase-Targeting Pyrazine Derivatives and Known Inhibitors (nM)

Compound/DrugTarget Kinase(s)Relevant Cancer Cell Line(s)IC50 (nM)Reference
Erdafitinib FGFR1, 2, 3, 4FGFR-activated cell lines1.2 - 5.7 (enzymatic)[4][5]
3-amino-pyrazine-2-carboxamide derivative 18i pan-FGFRSNU-16, KMS-11, SW-7801880 - 26690 (cellular)[6]
Prexasertib CHK1, CHK2Ovarian cancer cell lines1 - 10[1]
[1][4][5]triazolo[4,3-a]pyrazine derivative 17l c-Met, VEGFR-2A549, MCF-7, HeLa26 (c-Met), 2600 (VEGFR-2) (enzymatic)[7]

Mechanism of Action: Targeting Key Cancer Pathways

This compound derivatives exert their anticancer effects through the inhibition of critical signaling pathways that are often dysregulated in cancer.

FGFR Signaling Pathway Inhibition

Several derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] Aberrant FGFR signaling is a known driver in various cancers, promoting cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of FGFR kinases, these derivatives can halt downstream signaling cascades.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Pyrazine_Derivative 3-Aminopyrazine-2- carbonitrile Derivative Pyrazine_Derivative->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.

CHK1 Signaling Pathway and Cell Cycle Arrest

Other derivatives act as inhibitors of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[5] By inhibiting CHK1, these compounds can abrogate cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.

CHK1_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 CHK1->CDC25 Apoptosis Apoptosis CHK1->Apoptosis inhibition promotes Pyrazine_Derivative 3-Aminopyrazine-2- carbonitrile Derivative Pyrazine_Derivative->CHK1 CDK CDK CDC25->CDK Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest inhibition leads to

Caption: Inhibition of the CHK1 signaling pathway, leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding 1. Seed cancer cells in 96-well plates Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Add_Compound 3. Add serial dilutions of test compounds Incubation1->Add_Compound Incubation2 4. Incubate for 48-72h Add_Compound->Incubation2 Add_MTT 5. Add MTT solution Incubation2->Add_MTT Incubation3 6. Incubate for 4h Add_MTT->Incubation3 Add_DMSO 7. Add DMSO to dissolve formazan Incubation3->Add_DMSO Measure_Absorbance 8. Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives or control drugs. Cells are then incubated for another 48 to 72 hours.[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Detailed Steps:

  • Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent the staining of RNA.[9]

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[9]

Apoptosis Analysis by Western Blotting

This protocol is used to detect the expression of key apoptosis-related proteins.

Detailed Steps:

  • Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis markers such as Bax, Bcl-2, and cleaved Caspase-3.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10] The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

This compound derivatives represent a promising class of anticancer compounds with potent activity against various cancer cell lines. Their mechanism of action, primarily through the inhibition of key kinases like FGFR and CHK1, offers a targeted approach to cancer therapy. The data presented in this guide demonstrates that certain derivatives exhibit comparable or even superior in vitro cytotoxicity to some standard-of-care drugs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and establish their place in the landscape of cancer treatment.

References

3-Aminopyrazine-2-carbonitrile: A Validated Pharmacophore for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – The heterocyclic scaffold, 3-aminopyrazine-2-carbonitrile, has emerged as a validated and versatile pharmacophore in modern drug discovery, yielding potent inhibitors for a range of therapeutic targets, primarily in oncology and infectious diseases. This guide provides a comprehensive comparison of derivatives of this pharmacophore against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The core strength of the this compound scaffold lies in its synthetic tractability and its ability to be readily modified to achieve high potency and selectivity for various biological targets.[1] Extensive research has demonstrated the efficacy of its derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR), Checkpoint Kinase 1 (CHK1), and mycobacterial Prolyl-tRNA Synthetase (ProRS).

Comparative Analysis of Inhibitory Activity

Derivatives of this compound have shown significant promise in preclinical studies. The following tables summarize the in vitro activity of these compounds against their respective targets, alongside data for established inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.[2] Derivatives of 3-aminopyrazine-2-carboxamide, a closely related analog of the core scaffold, have demonstrated potent pan-FGFR inhibitory activity.

Compound IDCore ScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 18i 3-Amino-6-methylpyrazine-2-carboxamide1.22.53.05.7
ErdafitinibPhenyl-dihydropyrido[4,3-d]pyrimidin-4-amine1.22.53.05.7
Compound 10g 3-Amino-6-(pyrrolidin-1-yl)pyrazine-2-carboxamide-79.73% inhibition--
Compound 18d 3-Amino-6-methylpyrazine-2-carboxamide-600480-

Data for compounds 18i, 10g, and 18d are from a study on 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives.[2] Erdafitinib data is provided for comparison.

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[1] The this compound core has been successfully utilized to develop potent and selective CHK1 inhibitors.

Compound IDCore ScaffoldCHK1 IC50 (nM)
CCT244747 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile1.4
SRA737Pyrazine-2-carbonitrile analog1.4
PrexasertibImidazo[1,2-a]pyrazine analog1
UCN-01Staurosporine analogue-
XL844ATP-competitive inhibitor-

Data for CCT244747 is from a study on 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles.[3] SRA737 and Prexasertib data are from a review of pyrazine-based kinase inhibitors.

Antimycobacterial Agents Targeting Prolyl-tRNA Synthetase (ProRS)

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antimycobacterial agents.[1] Derivatives of 3-aminopyrazine-2-carboxamide have shown promising activity against this bacterium, with Prolyl-tRNA Synthetase identified as a probable target.

Compound IDCore ScaffoldM. tuberculosis H37Rv MIC (µg/mL)
Compound 17 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide12.5
Compound 20 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide62.5
4'-substituted 3-(benzamido)pyrazine-2-carboxamides 3-Acylaminopyrazine-2-carboxamide1.95 - 31.25
Isoniazid-0.015 - 0.06
Rifampicin-0.06 - 0.25

Data for compounds 17 and 20 are from a study on N-substituted 3-aminopyrazine-2-carboxamides.[4] Data for 4'-substituted 3-(benzamido)pyrazine-2-carboxamides is from a study on adenosine-mimicking derivatives.[5] Isoniazid and Rifampicin are standard anti-tuberculosis drugs shown for comparison.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental processes involved in validating these compounds, the following diagrams are provided.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound derivatives.

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 CHK1->CDC25 CDK CDK CDC25->CDK Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Inhibitor This compound Derivative Inhibitor->CHK1

Caption: The ATR-CHK1 signaling pathway is activated by DNA damage, leading to cell cycle arrest.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Validation Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Purification->Cell_Assay MIC_Assay Antimicrobial Assay (MIC Determination) Purification->MIC_Assay Xenograft Xenograft Model Cell_Assay->Xenograft Efficacy Efficacy Studies Xenograft->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A general experimental workflow for the evaluation of this compound derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key assays are provided below.

Biochemical Kinase Assay for IC50 Determination (General Protocol for FGFR and CHK1)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase, often utilizing a luminescence-based assay like ADP-Glo™.

Materials:

  • Recombinant human kinase (FGFR or CHK1)

  • Kinase-specific substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • Test inhibitor dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted inhibitor or DMSO (for control wells).[7]

    • 2 µL of the kinase enzyme diluted in kinase assay buffer.[7]

    • 2 µL of a mixture of the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.[7]

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the kinase reaction to proceed.[7][8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[7][8]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

This assay measures the aminoacylation activity of ProRS and its inhibition by test compounds.

Materials:

  • Recombinant purified ProRS enzyme (e.g., from M. tuberculosis or human)

  • ATP

  • L-proline

  • tRNAPro

  • Assay buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 50 mM MgCl2, 1 mM DTT)

  • Inorganic pyrophosphatase

  • Test inhibitor dissolved in DMSO

  • Malachite green solution

  • 96-well transparent, flat-bottomed microplates

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing ATP, L-proline, and recombinant ProRS in the assay buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a DMSO control.

  • Initiate Reaction: Add the reaction mixture to the wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1.6 hours).

  • Stop Reaction and Detection: Add malachite green solution to each well to stop the reaction. The malachite green will react with the inorganic pyrophosphate produced during the aminoacylation reaction, resulting in a color change that can be measured spectrophotometrically.

  • Data Analysis: Determine the percent inhibition of ProRS activity at each inhibitor concentration compared to the DMSO control. Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

The this compound scaffold represents a highly valuable and validated pharmacophore in contemporary medicinal chemistry. Its synthetic accessibility and the diverse and potent biological activities of its derivatives, particularly as kinase inhibitors for cancer therapy and as novel antimycobacterial agents, underscore its significance. The data and protocols presented in this guide are intended to support and accelerate further research and development of this promising class of compounds.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Aminopyrazine-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous journey. Within the vast landscape of medicinal chemistry, 3-aminopyrazine-2-carbonitrile and its carboxamide analogs have emerged as a privileged scaffold, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs against various therapeutic targets, supported by experimental data and detailed protocols to aid in the design of next-generation inhibitors.

This comparative analysis delves into the nuanced structural modifications that govern the potency and selectivity of this compound derivatives against key proteins implicated in cancer and infectious diseases. By examining the SAR of these compounds as inhibitors of Fibroblast Growth Factor Receptors (FGFR), Checkpoint Kinase 1 (CHK1), and mycobacterial enzymes, we aim to provide a clear and objective resource to inform future drug discovery efforts.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrazine ring and the carboxamide/carbonitrile moiety. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the inhibitory potential of these compounds.

Table 1: SAR of 3-Aminopyrazine-2-carboxamide Analogs as FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is a key driver in various cancers. The 3-aminopyrazine-2-carboxamide scaffold has proven to be a fertile ground for the development of potent FGFR inhibitors.

Compound IDR1 (at C6)R2 (Amide Substituent)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
7a -CH33,5-dimethoxyphenyl>10000>10000>10000>10000
18c -CH33,5-dihydroxyphenyl180150210350
18i -CH33,5-dihydroxyphenyl with N-methyl-thiomorpholine 1,1-dioxide80150120200
18j -CH33,5-dihydroxyphenyl with N-methylpiperazine320600450780

Data synthesized from Zheng et al. (2024).[1][2]

The data clearly indicates that the presence of a 3,5-dihydroxyphenyl group at the R2 position is crucial for FGFR inhibitory activity, with compound 18c showing significant potency compared to its dimethoxy-substituted counterpart 7a .[1] Further modifications, such as the introduction of a methyl-thiomorpholine 1,1-dioxide moiety in 18i , led to a pan-FGFR inhibitor with improved activity.[1] In contrast, replacing this with a N-methylpiperazine group (18j ) resulted in a noticeable decrease in potency against FGFR2.[1]

Table 2: SAR of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Analogs as CHK1 Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition is a promising strategy to enhance the efficacy of chemotherapy. Hybridization of known scaffolds has led to the discovery of potent and orally bioavailable CHK1 inhibitors based on the this compound core.[3][4]

Compound IDR-group on PyridineCHK1 IC50 (nM)HT29 G2 Checkpoint Abrogation IC50 (nM)HT29 GI50 (nM)
Compound A -CO2Me3.425>10000
Compound B -CONHEt2.815>10000
CCT244747 -OMe and 1-methyl-1H-pyrazol-4-yl1.3102800

Data from Lainchbury et al. (2012).[3][4]

The SAR studies on this series highlight that small modifications to the pyridine ring can significantly impact cellular activity. While both the methyl ester (Compound A ) and ethyl amide (Compound B ) derivatives show potent enzymatic inhibition of CHK1, they lack significant anti-proliferative activity (GI50).[4] The optimized compound, CCT244747 , with a methoxy and a methyl-pyrazolyl substitution, not only exhibits excellent CHK1 inhibition but also demonstrates cellular checkpoint abrogation at low nanomolar concentrations and moderate anti-proliferative effects.[3]

Table 3: SAR of N-Substituted 3-Aminopyrazine-2-carboxamides as Antimycobacterial Agents

The emergence of multidrug-resistant tuberculosis necessitates the discovery of new antimycobacterial agents. The 3-aminopyrazine-2-carboxamide scaffold, reminiscent of the anti-tuberculosis drug pyrazinamide, has been explored for this purpose.

Compound IDR' (Amide Substituent)M. tuberculosis H37Rv MIC (µg/mL)M. kansasii MIC (µg/mL)
10 n-hexyl5025
12 n-octyl2512.5
17 2,4-dimethoxyphenyl12.550
20 4-trifluoromethylphenyl25>100

Data from Bouz et al. (2019).[5]

For antimycobacterial activity, the nature of the N-substituent on the carboxamide is a key determinant of potency.[5] Among the alkyl derivatives, increasing the carbon chain length from hexyl (10 ) to octyl (12 ) enhanced the activity against both M. tuberculosis and M. kansasii.[5] In the phenyl series, the 2,4-dimethoxyphenyl substituted compound 17 was identified as the most active against M. tuberculosis.[5]

Experimental Protocols

To ensure the reproducibility and facilitate the application of the presented data, detailed methodologies for key experiments are provided below.

FGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR kinases was determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases are used.

  • The kinase reaction is performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA.

  • Test compounds are serially diluted in DMSO and pre-incubated with the kinase for 10 minutes at room temperature.

  • The kinase reaction is initiated by adding a mixture of ATP and a biotinylated poly(Glu, Tyr) 4:1 substrate. The final ATP concentration is typically at the Km value for each kinase.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • The reaction is stopped by the addition of a solution containing EDTA.

  • The amount of phosphorylated substrate is detected using a lanthanide-labeled antibody and a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

  • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[1]

CHK1 Cell-Based G2 Checkpoint Abrogation Assay

This assay measures the ability of a compound to override a DNA damage-induced G2 cell cycle checkpoint, a hallmark of CHK1 inhibition.

Protocol:

  • HT29 human colon cancer cells are seeded in 96-well plates.

  • Cells are treated with a DNA damaging agent, such as etoposide (10 µM), for 16-18 hours to induce G2 arrest.

  • The etoposide-containing medium is removed, and cells are treated with serial dilutions of the test compounds for 24 hours.

  • Cells are then fixed with 70% ethanol and stained with a solution containing propidium iodide (PI) and RNase A.

  • The percentage of cells in the G2/M phase of the cell cycle is determined by flow cytometry.

  • A decrease in the percentage of G2/M cells compared to the etoposide-only control indicates checkpoint abrogation.

  • IC50 values are calculated from the dose-response curve.[4]

Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • The assay is performed using the microdilution broth method in 96-well plates.[6]

  • Test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • A standardized inoculum of Mycobacterium tuberculosis H37Rv or other mycobacterial strains is added to each well.

  • The plates are incubated at 37°C for 7-14 days.

  • Bacterial growth is assessed visually or by measuring the absorbance at 600 nm.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[6]

Visualizing the Science: Diagrams and Workflows

To further clarify the complex relationships and processes involved, the following diagrams have been generated using Graphviz.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-Aminopyrazine-2- carboxamide Analog Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental_Workflow_CHK1_Inhibitor_Screening start Start: Synthesized This compound Analogs biochemical_assay Biochemical Assay: CHK1 Kinase Inhibition (IC50) start->biochemical_assay cell_based_assay Cell-Based Assay: HT29 G2 Checkpoint Abrogation (IC50) biochemical_assay->cell_based_assay Potent Hits cytotoxicity_assay Cytotoxicity Assay: HT29 Growth Inhibition (GI50) cell_based_assay->cytotoxicity_assay lead_identification Lead Compound Identification cytotoxicity_assay->lead_identification end End: Optimized CHK1 Inhibitor lead_identification->end

Caption: Experimental workflow for screening CHK1 inhibitors.

SAR_Logic_Antimycobacterial cluster_substituents N-Amide Substituents (R') core 3-Aminopyrazine-2-carboxamide Core Scaffold alkyl Alkyl Chains core->alkyl aryl Aryl Groups core->aryl increase Increased Lipophilicity (Longer Alkyl Chain) alkyl->increase substitution Specific Aryl Substitution Patterns (e.g., 2,4-dimethoxy) aryl->substitution activity Antimycobacterial Activity (MIC) increase->activity Improves substitution->activity Enhances

Caption: Key SAR drivers for antimycobacterial activity.

References

A Comparative Guide to the Cytotoxicity of 3-Aminopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of 3-aminopyrazine-2-carbonitrile derivatives and their structurally related analogs, 3-aminopyrazine-2-carboxamides. The information presented is supported by experimental data from various studies, offering insights into their potential as anticancer agents. While comprehensive cytotoxic data for a wide range of this compound derivatives is limited in publicly available literature, this guide leverages data from the well-studied carboxamide analogs and the known carbonitrile-containing drug, Prexasertib, to provide a valuable comparative analysis.

Comparative Cytotoxicity Data

The cytotoxic effects of 3-aminopyrazine derivatives are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

It has been noted in comparative studies that 3-aminopyrazine-2-carboxamide derivatives generally exhibit lower cytotoxicity than their corresponding carbonitrile counterparts. This suggests that the carbonitrile moiety may play a significant role in the anticancer activity of this class of compounds.

Below are tables summarizing the in vitro cytotoxicity (IC50 values) of selected 3-aminopyrazine-2-carboxamide derivatives and the this compound derivative, Prexasertib, against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDDerivativeCancer Cell LineIC50 (µM)
1 N-(4-(trifluoromethyl)phenyl)HepG2 (Liver Carcinoma)41.4[1]
2 N-(4-chlorophenyl)HepG2 (Liver Carcinoma)> 250[1]
3 N-(2,4-dimethoxyphenyl)HepG2 (Liver Carcinoma)> 50[1]
18i N-(3,5-dihydroxyphenyl)-6-methylNCI-H520 (Lung Cancer)26.69
18i N-(3,5-dihydroxyphenyl)-6-methylSNU-16 (Gastric Carcinoma)1.88
18i N-(3,5-dihydroxyphenyl)-6-methylKMS-11 (Multiple Myeloma)3.02
18i N-(3,5-dihydroxyphenyl)-6-methylSW-780 (Bladder Cancer)2.34
18i N-(3,5-dihydroxyphenyl)-6-methylMDA-MB-453 (Breast Cancer)12.58

Table 2: In Vitro Cytotoxicity of Prexasertib (a this compound Derivative)

CompoundCancer Cell LineIC50 (nM)
Prexasertib OVCAR3 (Ovarian Cancer)6 - 49[2]
Prexasertib PEO1 (Ovarian Cancer)6 - 49[2]
Prexasertib PEO4 (Ovarian Cancer)6 - 49[2]
Prexasertib Most Ovarian Cancer Cell Lines1 - 10[3]
Prexasertib JHOS2 (Ovarian Cancer)8400[3]
Prexasertib BV-173 (B-cell precursor leukemia)24h: ~10-20; 48h: <10
Prexasertib NALM-6 (B-cell precursor leukemia)24h: ~20-30; 48h: ~10-20
Prexasertib REH (B-cell precursor leukemia)24h: >100; 48h: ~80-90

Experimental Protocols

A standardized protocol for assessing the cytotoxicity of these compounds is the MTT assay.

MTT Assay Protocol for Cytotoxicity Testing

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-aminopyrazine derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the context of this research, the following diagrams illustrate a potential signaling pathway targeted by these compounds and a typical experimental workflow for cytotoxicity screening.

FGFR_Signaling_Pathway Potential Signaling Pathway: FGFR Inhibition FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Inhibitor 3-Aminopyrazine Derivative Inhibitor->FGFR

Caption: Potential mechanism of action for 3-aminopyrazine derivatives via inhibition of the FGFR signaling pathway.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Screening cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Addition 3. Add 3-Aminopyrazine Derivatives Seeding->Compound_Addition MTT_Incubation 4. Add MTT Reagent & Incubate Compound_Addition->MTT_Incubation Solubilization 5. Solubilize Formazan MTT_Incubation->Solubilization Absorbance 6. Measure Absorbance Solubilization->Absorbance IC50_Calc 7. Calculate IC50 Values Absorbance->IC50_Calc

Caption: General experimental workflow for determining the cytotoxicity of chemical compounds using the MTT assay.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Aminopyrazine-2-carbonitrile Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 3-aminopyrazine-2-carbonitrile scaffold has emerged as a highly versatile and valuable framework in the design of potent kinase inhibitors.[1][2] These compounds have shown significant promise in oncology by targeting key regulators of cellular processes that are often dysregulated in cancer.[2] Notably, derivatives of this scaffold have been developed as potent and selective inhibitors of crucial kinases such as Checkpoint Kinase 1 (CHK1) and Fibroblast Growth Factor Receptors (FGFRs).[1]

However, a critical aspect of kinase inhibitor development is understanding their selectivity. Most inhibitors target the structurally conserved ATP-binding pocket, creating a challenge in achieving high selectivity and avoiding off-target effects.[3][4] A comprehensive cross-reactivity profile is therefore essential to predict a compound's therapeutic window and potential side effects.[4][5]

This guide provides an objective comparison of this compound kinase inhibitors, presenting their performance against primary targets and their broader kinome interactions. The data is supported by detailed experimental protocols and visualizations to aid in the rational design and evaluation of this promising class of therapeutic agents.

Comparative Inhibitory Activity

The potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%.[2] The following tables summarize the inhibitory activity of various this compound analogs against their intended primary targets and provide a comparative look at their selectivity against other kinases.

Table 1: Inhibitory Potency of this compound Analogs Against CHK1

Compound/AnalogCHK1 IC50 (nM)Cellular Checkpoint Abrogation IC50 (nM)Selectivity over Antiproliferative Activity (Fold)
CCT244747 < 20 (Biochemical Assay)< 150 (HT29 Cells)> 5
SRA737 1.4 (Biochemical Assay)Not specified> 1000-fold selective over CHK2 and CDK1
Analog 11 [6]46.517008.0
Analog 12 [6]183906.8

Data synthesized from multiple sources for illustrative comparison.[6][7][8]

Table 2: Cross-Reactivity Profile of a Pyrazine-Derived Inhibitor (Gilteritinib)

Gilteritinib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of FLT3 and AXL, approved for treating AML with a FLT3 mutation.[9] Its kinome scan profile reveals interactions with other kinases, highlighting the importance of broad selectivity screening.[9]

Kinase TargetPercentage of Control (@ 100 nM)Primary Cellular Process
FLT3 (Primary Target) < 1%Hematopoiesis, cell proliferation
AXL (Primary Target) < 1%Cell survival, proliferation, migration
ALK < 10%Neuronal development, cell growth
LTK < 10%Cell signaling
TRKA/B/C 10-20%Neuronal survival and differentiation

Data sourced from KINOMEscan™ assays. A lower percentage of control indicates stronger binding.[9]

Table 3: Selectivity Comparison: Pyrazine vs. Non-Pyrazine Inhibitors

This table compares the primary targets and notable off-targets of a pyrazine-derived inhibitor with Dasatinib, a multi-targeted non-pyrazine inhibitor, to provide context on different selectivity profiles.

InhibitorScaffoldPrimary Target(s)Key Off-Target(s) with Strong Binding
Gilteritinib Pyrazine-2-carboxamideFLT3, AXLALK, LTK, MER, RET
Dasatinib AminothiazoleBCR-ABL, SRC familyc-KIT, PDGFRβ, EPHA2

Data synthesized from publicly available kinome profiling data.[9]

Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. The following are detailed methodologies for key experiments used in the cross-reactivity profiling of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a common method for determining the potency (IC50) of an inhibitor against a purified kinase.[10]

Materials:

  • Purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • Inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[10]

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of the inhibitor in DMSO, starting from a high concentration (e.g., 100 µM).[10]

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor to the kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Washing: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will pass through. Wash the wells multiple times to remove unbound radioactivity.

  • Detection: Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinome-Wide Cross-Reactivity Profiling (KINOMEscan™)

This affinity-based competition binding assay is a high-throughput method to quantitatively measure the interactions of an inhibitor against a large panel of kinases.

Principle: The assay involves an immobilized kinase, a test compound (the inhibitor), and a proprietary, broadly active kinase inhibitor that is tagged for detection. The test compound competes with the tagged inhibitor for binding to the immobilized kinase. The amount of tagged inhibitor that remains bound is measured, providing an inverse measure of the test compound's binding affinity.

Procedure:

  • Assay Preparation: A panel of human kinases is individually expressed as fusions with a DNA tag and immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the immobilized kinase panel in the presence of the tagged inhibitor probe.

  • Equilibration: The mixture is allowed to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of the DNA-tagged kinase that remains bound to the solid support is quantified using qPCR. The amount of kinase detected is proportional to the amount of tagged probe bound, and thus inversely proportional to the test compound's binding affinity.

  • Data Analysis: Results are typically reported as "Percentage of Control," where a lower percentage indicates a stronger interaction between the test compound and the kinase. Alternatively, dissociation constants (Kd) can be determined from full dose-response curves.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of an inhibitor's cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line of interest (e.g., HT29 human colon cancer cells).[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test inhibitor and control compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Multiskan plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include wells for untreated (negative) and positive controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Pathways and Processes

Diagrams provide a clear visual summary of complex biological pathways and experimental workflows, facilitating a better understanding of an inhibitor's mechanism of action and the process of its evaluation.

G cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_Damage DNA Damage (e.g., from Chemotherapy) ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR CHK1_P p-CHK1 (Active) ATM_ATR->CHK1_P Phosphorylates CDC25 CDC25 Phosphatase CHK1_P->CDC25 Inhibits Bypass Checkpoint Abrogation & Apoptosis in Cancer Cells CDK1 CDK1-Cyclin B CDC25->CDK1 Activates G2_M G2/M Checkpoint Arrest CDK1->G2_M Promotes Mitosis G2_M->Bypass Bypass Arrest Inhibitor This compound CHK1 Inhibitor Inhibitor->CHK1_P Blocks Activation

Caption: Simplified CHK1 signaling pathway in the DNA damage response and its inhibition.

G cluster_0 Discovery & Initial Screening cluster_1 Selectivity & Off-Target Profiling cluster_2 Cellular & In Vivo Validation Compound_Lib Compound Library (Aminopyrazine Analogs) Biochem_Screen Primary Biochemical Screen (e.g., vs. CHK1, FGFR) Compound_Lib->Biochem_Screen Hit_ID Hit Identification (Potent Compounds) Biochem_Screen->Hit_ID Kinome_Scan Broad Kinome Profiling (>400 Kinases) Hit_ID->Kinome_Scan Hits Off_Target_ID Off-Target Identification Kinome_Scan->Off_Target_ID Selectivity_Score Selectivity Score Calculation Off_Target_ID->Selectivity_Score Cell_Assays Cellular Assays (Proliferation, Target Engagement) Selectivity_Score->Cell_Assays Selective Hits In_Vivo In Vivo Models (e.g., Xenografts) Cell_Assays->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Biochem_Screen Iterative Improvement G Data_Input Experimental Data Potency On-Target Potency (e.g., CHK1 IC50) Data_Input->Potency Off_Target Off-Target Binding (Kinome Scan Kd) Data_Input->Off_Target Analysis Analysis Potency->Analysis Off_Target->Analysis Selectivity Selectivity Profile Analysis->Selectivity Decision Decision Making Selectivity->Decision High Selectivity Outcome Lead Candidate Decision->Outcome Favorable Profile

References

Validating Target Engagement: A Comparative Guide to 3-Aminopyrazine-2-carbonitrile-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a chemical probe interacts with its intended protein target within a living system is a critical step in validating its utility and advancing drug discovery programs. This guide provides a comparative analysis of key methodologies for validating the target engagement of 3-aminopyrazine-2-carbonitrile-based probes, a promising class of kinase inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.

The this compound scaffold has emerged as a valuable pharmacophore in the development of potent and selective kinase inhibitors, targeting key players in cellular signaling pathways such as Fibroblast Growth Factor Receptors (FGFRs), Checkpoint Kinase 1 (CHK1), and Cyclin-Dependent Kinases (CDKs).[1][2] Ensuring these molecules bind to their intended targets in a cellular context is paramount. This guide explores three orthogonal and widely used methods for confirming and quantifying target engagement: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Kinobeads competition binding assays.

Comparison of Target Engagement Validation Methods

Each of the following techniques offers unique advantages and provides a different facet of evidence for a probe's mechanism of action. A multi-pronged approach, employing at least two of these methods, is recommended for robust validation.

Method Principle Key Readout Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[3]Shift in the melting temperature (Tm) of the target protein in the presence of the probe.[4]Label-free, applicable in live cells and tissues, reflects physiological conditions.[3]Indirect measure of binding, throughput can be limited for traditional Western blot-based readout.[5]
Photoaffinity Labeling (PAL) A photoreactive group on the probe forms a covalent bond with the target protein upon UV irradiation.[6]Identification of covalently labeled proteins by mass spectrometry.[6]Provides direct evidence of binding, can identify binding sites.[7]Requires chemical modification of the probe, potential for off-target labeling, UV irradiation can cause cell damage.[7]
Kinobeads Competition Binding Competition between the test compound and a broad-spectrum of immobilized kinase inhibitors for binding to kinases in a cell lysate.[8]Dose-dependent reduction in the amount of a specific kinase pulled down by the beads, measured by mass spectrometry.[8][9]Unbiased, proteome-wide selectivity profiling, does not require probe modification.[8]Performed in cell lysates, which may not fully recapitulate the cellular environment.[10]

Quantitative Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a this compound-based probe ("3-AP-Probe-1") targeting FGFR1, compared with an alternative, well-characterized FGFR inhibitor.

Table 1: Cellular Thermal Shift Assay (CETSA) Data
Compound Target Cell Line ΔTm (°C) ± SD
3-AP-Probe-1FGFR1NCI-H5204.2 ± 0.3
Alternative FGFR InhibitorFGFR1NCI-H5203.8 ± 0.4
3-AP-Probe-1Off-Target Kinase XNCI-H5200.5 ± 0.2
Alternative FGFR InhibitorOff-Target Kinase XNCI-H5201.1 ± 0.3

Higher ΔTm indicates greater target stabilization and engagement.

Table 2: Kinobeads Competition Binding Data (Apparent Kd in nM)
Compound FGFR1 VEGFR2 CHK1 CDK2
3-AP-Probe-115>1000250>1000
Alternative FGFR Inhibitor25150>1000>1000

Lower Kd values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding.

Signaling_Pathway FGFR1 Signaling Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT Activates Probe 3-AP-Probe-1 Probe->FGFR1 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR1 signaling pathway by a this compound-based probe.

CETSA_Workflow CETSA Experimental Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Protein Quantification a Treat cells with 3-AP-Probe-1 or vehicle b Heat cell suspension at varying temperatures a->b c Lyse cells and separate soluble and aggregated proteins b->c d Quantify soluble target protein (e.g., Western Blot, ELISA) c->d

Caption: Generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow Kinobeads Competition Binding Workflow Lysate Cell Lysate Incubate Incubate Lysate with Probe Lysate->Incubate Probe 3-AP-Probe-1 (Free Inhibitor) Probe->Incubate Kinobeads Kinobeads (Immobilized Inhibitors) AddBeads Add Kinobeads Kinobeads->AddBeads Incubate->AddBeads Pulldown Affinity Pulldown AddBeads->Pulldown Elute Elute Bound Kinases Pulldown->Elute MS LC-MS/MS Analysis Elute->MS

Caption: Workflow for Kinobeads-based competitive binding assay.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To determine the thermal stabilization of a target kinase by a this compound-based probe in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., NCI-H520 for FGFR1)

  • Complete cell culture medium

  • This compound-based probe (e.g., 3-AP-Probe-1)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for protein detection (e.g., Western blot apparatus, antibodies)

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the 3-AP-Probe-1 or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Resuspend the cell pellet in PBS.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble target protein by Western blot or another quantitative protein detection method.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) and the shift in Tm (ΔTm) induced by the probe.

Protocol 2: Photoaffinity Labeling (PAL)

Objective: To covalently label the target kinase of a this compound-based photoaffinity probe in live cells for identification by mass spectrometry.

Materials:

  • This compound-based photoaffinity probe (containing a photoreactive group like a diazirine and a reporter tag like an alkyne)

  • Cell line of interest

  • Cell culture medium

  • UV irradiation source (e.g., 365 nm)

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligands)

  • Streptavidin beads

  • Buffers for washing and elution

  • Reagents for in-gel digestion and mass spectrometry

Procedure:

  • Probe Labeling: Treat cells with the photoaffinity probe for a specific duration. Include a control with a competitor (the parent non-photoreactive compound) to assess specific binding.

  • UV Irradiation: Irradiate the cells with UV light to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Click Chemistry: Add the biotin-azide and click chemistry reagents to the lysate to attach biotin to the alkyne-tagged probe-protein complexes.

  • Enrichment of Labeled Proteins: Use streptavidin beads to pull down the biotinylated protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion with trypsin, and identify the proteins by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control.

Protocol 3: Kinobeads Competition Binding Assay

Objective: To profile the selectivity of a this compound-based inhibitor against a broad panel of kinases.

Materials:

  • Kinobeads (commercially available or prepared in-house)

  • Cell lysate from a relevant cell line (e.g., a mixture of cell lines to increase kinome coverage)

  • This compound-based inhibitor

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Reagents and equipment for protein digestion and LC-MS/MS analysis

Procedure:

  • Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions.

  • Competition Binding: Aliquot the lysate and incubate with a serial dilution of the this compound-based inhibitor or vehicle control.

  • Kinobeads Incubation: Add Kinobeads to each lysate and incubate to allow for the capture of kinases not bound by the free inhibitor.

  • Washing: Wash the beads thoroughly to remove unbound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: For each kinase, plot the relative abundance as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) or IC50 value. This provides a quantitative measure of the inhibitor's affinity for each kinase.[9]

By employing these robust methodologies, researchers can confidently validate the target engagement of this compound-based probes, paving the way for their effective use in elucidating complex biological processes and accelerating the development of novel therapeutics.

References

Comparative Analysis of Metal Complexes with Aminopyrazine Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of metal complexes synthesized with aminopyrazine and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the design and application of novel metal-based therapeutic agents. The analysis focuses on the influence of different metal centers, namely Copper(II), Cobalt(II), and Ruthenium(II), on the structural, physicochemical, and biological properties of the resulting complexes.

The multifunctionality of aminopyrazine ligands offers compelling possibilities in coordination chemistry. Their ability to act as bridging ligands between metal centers, coupled with the inherent biological relevance of the pyrazine moiety, makes them versatile building blocks for coordination polymers and potential metallodrugs.[1] This guide synthesizes experimental data to compare their performance and facilitate informed decisions in future research and development.

Experimental Workflow for Complex Synthesis and Evaluation

The development and assessment of new metal complexes follow a structured workflow, from initial synthesis to final biological characterization. This process ensures a systematic evaluation of the compound's properties.

G cluster_0 Synthesis Stage cluster_1 Characterization Stage cluster_2 Biological Evaluation Metal Metal Salt (e.g., Cu(NO₃)₂, RuCl₃) Synthesis Complex Synthesis (Solution Reaction) Metal->Synthesis Ligand Aminopyrazine Ligand Ligand->Synthesis Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) Synthesis->Spectroscopy Structure Structural Analysis (X-ray Diffraction) Synthesis->Structure Anticancer Anticancer Screening (e.g., MTT Assay) Spectroscopy->Anticancer Antimicrobial Antimicrobial Testing Spectroscopy->Antimicrobial Structure->Anticancer Structure-Activity Relationship Structure->Antimicrobial

Figure 1: General experimental workflow for synthesis and evaluation.

Synthesis and Structural Characterization

The synthesis of metal-aminopyrazine complexes is typically achieved by reacting a suitable metal salt (e.g., nitrates, chlorides) with the aminopyrazine ligand in a solvent like ethanol or methanol.[2] Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent.[1]

The coordination environment of the metal ion is highly dependent on the metal itself, the ligand-to-metal ratio, and the counter-ions present. For instance, copper(II) complexes with pyrazine-2-carboxamide have been shown to form two-dimensional polymeric structures with an elongated octahedral geometry around the copper ion.[1] In contrast, other Cu(II) complexes with aminopyridine ligands can exhibit square planar or square pyramidal geometries.[3] Cobalt(II) complexes have also been characterized with octahedral coordination.[4] Ruthenium complexes, particularly those investigated for medicinal applications, commonly feature a distorted octahedral coordination sphere around the metal center.[5]

Comparative Physicochemical Data

The coordination of the aminopyrazine ligand to the metal center is confirmed by shifts in spectroscopic signals. In FT-IR spectra, bands corresponding to C=N and C=C vibrations, as well as the NH₂ group, typically shift to a different wavenumber upon complex formation, indicating the involvement of the pyrazine ring nitrogen and/or the amino group in bonding.[6]

Complex Type Typical Ligand Common Coordination Geometry Key FT-IR Shifts (cm⁻¹) UV-Vis λₘₐₓ (nm)
Copper(II) Pyrazine-2-carboxamideElongated Octahedral, Square Pyramidal[1][7]ν(C=N), ν(C=C) shift to higher wavenumbers[6]~580-660 (d-d transitions)[8]
Cobalt(II) AminopyrazineOctahedral[9]ν(NH₂) bands shift upon coordination[6]~510-540[9]
Ruthenium(II/III) Pyrazole, TerpyridineDistorted Octahedral[5]Ligand-specific shifts~280-450 (MLCT bands)

Comparative Biological Activity

Metal complexes incorporating aminopyrazine and related N-heterocyclic ligands are widely investigated for their potential as therapeutic agents. The choice of the metal ion plays a crucial role in their mechanism of action and overall efficacy.

Structure-Activity Relationship

The biological performance of a metal complex is not determined by the metal or the ligand alone, but by the unique properties of the resulting coordinated entity. Factors such as the metal's redox potential, the complex's geometry, and its lipophilicity collectively dictate its therapeutic potential.

SAR cluster_Inputs cluster_Properties cluster_Outputs Metal Metal Center (Cu, Co, Ru) Geometry Coordination Geometry (Octahedral, Square Planar) Metal->Geometry Redox Redox Potential & Lipophilicity Metal->Redox Ligand Aminopyrazine Ligand (Substituents, Sterics) Ligand->Geometry Ligand->Redox Activity Biological Activity (Cytotoxicity, Antimicrobial Efficacy) Geometry->Activity Redox->Activity Selectivity Target Selectivity (e.g., Cancer vs. Normal Cells) Activity->Selectivity

Figure 2: Key relationships influencing biological activity.

Ruthenium Complexes: Ruthenium-based compounds are among the most promising alternatives to platinum-based anticancer drugs.[10] Arene-ruthenium complexes and those with N-heterocyclic ligands have demonstrated significant cytotoxicity against various cancer cell lines, including human ovarian (A2780), colon (HCT-116), and breast (MCF7) cancer cells.[5][11] Some have shown potency comparable to or greater than cisplatin.[10][11] Their mechanism often involves the induction of apoptosis through pathways like ROS generation.[11]

Copper Complexes: Copper complexes are noted for their broad biological applications, stemming from the essential role of copper in biological systems. Their anticancer potential has been evaluated against multiple human cell lines.[2] The coordination environment significantly influences their activity, with different geometries impacting how the complex interacts with biological targets.

Cobalt Complexes: Cobalt(II) complexes have also been explored for their therapeutic properties. Studies on Co(II) complexes with pyrazine derivatives have shown cytotoxic activity against glioblastoma (U87 MG) cells.[6] Interestingly, in some cases, complexation with cobalt decreased the cytotoxicity against normal human cells compared to the free ligand, suggesting a potential for improved selectivity.[6]

Comparative Cytotoxicity Data
Complex Type Example Complex Tested Cell Line IC₅₀ (µM) Reference
Ruthenium(III) mer-[RuCl₃(DMSO-S)(pyz)₂]MCF7 (Breast)~71-32[5]
Ruthenium(II) NHC-Ru(II) arene complexA2780 (Ovarian)More potent than cisplatin[11]
Cobalt(II) Co(L)Cl₂ (L=pyrazine derivative)U87 MG (Glioblastoma)7.69 ± 2.17 (µg/mL)[6]
Copper(II) Cu(II) with Pyridine/Pyrazine AmidesVariousVaries with ligand[2]

Experimental Protocols

A. General Synthesis of Metal-Aminopyrazine Complexes

This protocol is a generalized procedure based on common methods reported in the literature.[2]

  • Preparation of Solutions: Dissolve the aminopyrazine ligand (1-2 molar equivalents) in a suitable solvent (e.g., ethanol, methanol). In a separate vessel, dissolve the metal salt (e.g., Cu(NO₃)₂·3H₂O, CoCl₂·6H₂O, RuCl₃·xH₂O) (1 molar equivalent) in the same solvent.

  • Reaction: Heat the metal salt solution to approximately 60-70°C with stirring. Slowly add the ligand solution dropwise to the heated metal salt solution.

  • Complex Formation: Continue stirring the reaction mixture for 2-4 hours. A precipitate may form during this time.

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.

  • Crystallization: If no precipitate forms, allow the solvent to evaporate slowly at room temperature over several days to obtain single crystals.

B. Physicochemical Characterization
  • FT-IR Spectroscopy: Acquire spectra of the pure ligand and the synthesized complexes using a spectrometer (e.g., Shimadzu-470) with samples prepared as KBr or CsI pellets.[1] Record spectra in the 4000-400 cm⁻¹ range and compare the vibrational frequencies of the complex to the free ligand to identify shifts indicating coordination.

  • UV-Visible Spectroscopy: Dissolve the complexes in a suitable solvent (e.g., DMSO, DMF) to a known concentration. Record the absorption spectra using a spectrophotometer (e.g., Shimadzu 2100) over a range of 250-800 nm to identify ligand-based transitions and metal-centered d-d or charge-transfer bands.[1]

C. In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., MCF7, A2780) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the metal complexes in DMSO and dilute them to various final concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solutions at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

References

A Comparative Guide to the Synthesis of 3-Aminopyrazine-2-carbonitrile: Classical versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 3-Aminopyrazine-2-carbonitrile and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of a classical and a modern synthetic approach to a closely related substituted pyrazine-2,3-dicarbonitrile, highlighting key differences in methodology, efficiency, and reaction conditions.

This comparison focuses on the synthesis of a substituted pyrazine-2,3-dicarbonitrile, using diaminomaleonitrile (DAMN) as a key precursor, to illustrate the evolution of synthetic strategies from traditional one-pot condensations to modern microwave-assisted methodologies.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the classical and modern synthetic routes to a substituted pyrazine-2,3-dicarbonitrile.

ParameterClassical Route: Condensation with an α-Keto AcidNew Route: Microwave-Assisted Aminodehalogenation
Starting Materials Diaminomaleonitrile, Pyruvic Acid, Hydrochloric Acid5-Chloro-6-methylpyrazine-2,3-dicarbonitrile, Substituted Benzylamines
Key Reagents Methanol, Phosphoryl Chloride, PyridineMethanol, Pyridine
Reaction Time Several hours for initial condensation and subsequent chlorination30 minutes for the key aminodehalogenation step[1]
Temperature Room temperature for condensation, followed by heating to 90°C for chlorination[1]150°C (Microwave)[1]
Yield Not explicitly stated for the initial product, but the overall process involves multiple steps which can affect the final yield.17% to 62% for the final products after purification[1]
Purification Crystallization, Suction filtration, Recrystallization from chloroform[1]Flash column chromatography, Recrystallization[1]
Scalability Generally scalable, but may require optimization for large-scale production.Scalability of microwave reactions can be a consideration.
Environmental/Safety Use of phosphoryl chloride, which is a hazardous reagent.Use of a microwave reactor, which can offer better energy efficiency and containment.

Experimental Protocols

Classical Route: Synthesis of 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile

This route represents a classical approach to forming the pyrazine ring system from acyclic precursors, followed by functionalization.

Step 1: Condensation of Diaminomaleonitrile and Pyruvic Acid [1]

  • Dissolve diaminomaleonitrile (0.025 mol) and pyruvic acid (0.025 mol) in methanol (60 mL).

  • Add hydrochloric acid (10 mL, 15%) dropwise to the solution.

  • Stir the reaction mixture at room temperature for two hours.

  • Evaporate two-thirds of the solvent.

  • Add hot water (80 mL) and evaporate the remaining methanol under vacuum.

  • Cool the mixture to 5°C to induce crystallization.

  • Collect the product by suction filtration and dry overnight.

Step 2: Chlorination [1]

  • Dissolve the product from Step 1 (0.015 mol) in phosphoryl chloride (0.060 mol) and cool to 0°C.

  • Add pyridine (0.020 mol) dropwise.

  • After the exothermic reaction subsides, heat the mixture to 90°C for 2 hours.

  • Evaporate the excess phosphoryl chloride under vacuum.

  • Extract the product into toluene (3-4 times).

  • Evaporate the toluene and recrystallize the crude product from chloroform to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.

New Route: Microwave-Assisted Synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles

This modern approach utilizes the product from the classical route and employs microwave technology for rapid and efficient functionalization.

Microwave-Assisted Aminodehalogenation [1]

  • In a microwave reactor vial, combine 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1.12 mmol), the desired ring-substituted benzylamine (2.24 mmol), methanol as the solvent, and pyridine as a base.

  • Seal the vial and subject it to microwave irradiation under the following conditions: 150°C, 30 minutes, and 120 W.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (2:1) mobile phase.

  • Upon completion, purify the final compound using flash column chromatography with a gradient elution of hexane/ethyl acetate.

  • If necessary, further purify the product by recrystallization from a mixture of ethanol and water.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the classical and new synthesis methods.

classical_synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination DAMN Diaminomaleonitrile Condensation Condensation (MeOH, HCl, rt, 2h) DAMN->Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Condensation Intermediate1 Pyrazine Intermediate Condensation->Intermediate1 Chlorination Chlorination (POCl3, Pyridine, 90°C, 2h) Intermediate1->Chlorination FinalProduct 5-Chloro-6-methylpyrazine- 2,3-dicarbonitrile Chlorination->FinalProduct

Caption: Classical two-step synthesis of a functionalized pyrazine.

new_synthesis cluster_reaction Microwave-Assisted Aminodehalogenation StartingMaterial 5-Chloro-6-methylpyrazine- 2,3-dicarbonitrile Microwave Microwave Irradiation (MeOH, Pyridine, 150°C, 30 min) StartingMaterial->Microwave Benzylamine Substituted Benzylamine Benzylamine->Microwave FinalProduct N-Substituted 5-Amino-6-methyl- pyrazine-2,3-dicarbonitrile Microwave->FinalProduct

Caption: New microwave-assisted synthesis for rapid functionalization.

References

Safety Operating Guide

Personal protective equipment for handling 3-Aminopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Aminopyrazine-2-carbonitrile

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profiles of structurally similar compounds, including other aminopyrazine and nitrile-containing molecules. A thorough risk assessment should be conducted before handling this compound, and consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, compounds with similar functional groups (aminopyrazine and nitrile) may present hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical poses a risk of aerosolization, warranting a cautious approach.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1][2]
Skin and Body Protection A laboratory coat must be worn at all times. For larger quantities or significant contamination risk, consider chemical-resistant aprons or coveralls.[1][2]
Respiratory Protection If handling is likely to generate dust (e.g., weighing, transferring), work must be conducted in a certified chemical fume hood or a ventilated enclosure.[1] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[1][2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3][4]
  • Gather all necessary PPE as specified in Table 1 and inspect for integrity.
  • Prepare all necessary equipment (e.g., spatulas, weigh boats, reaction vessels) and place them inside the chemical fume hood.[1]

2. Weighing and Transfer:

  • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[1]
  • Use a tared weigh boat for accurate measurement.
  • Handle the container of this compound carefully to avoid generating dust.[1]
  • Slowly and carefully transfer the weighed solid into the reaction vessel.
  • If dissolving the compound, add the solvent to the solid in a controlled manner.

3. Post-Handling and Cleanup:

  • After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Wipe down the work area within the fume hood with an appropriate solvent or cleaning agent.
  • Dispose of all contaminated disposable items as hazardous waste as per the disposal plan.[1]
  • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection.[1]
  • Wash hands thoroughly with soap and water after removing PPE.[5]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. Under no circumstances should this chemical be disposed of down the drain.[6]

1. Waste Segregation and Collection:

  • Solid Waste: All disposable items that have contacted this compound, such as gloves, weigh boats, and paper towels, are considered hazardous waste.[1]
  • Place all solid and residual chemical waste into a designated, clearly labeled, sealable, and chemically compatible hazardous waste container.[6]
  • Liquid Waste: Collect any solutions containing this compound in a separate, appropriately labeled hazardous waste container.
  • Empty Containers: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected. After thorough rinsing and air-drying, and with labels defaced, the container may be disposed of as regular solid waste.[7]

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with:
  • The words "Hazardous Waste".[6]
  • The full chemical name: "this compound".[6]
  • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").[6]
  • The date the waste was first added to the container.[6]

3. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[6]
  • Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste disposal facility.[6]

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[6]
  • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[6]
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep 1. Preparation ppe Don PPE prep->ppe Ensure safety measures fume_hood Work in Fume Hood ppe->fume_hood handling 2. Handling (Weighing & Transfer) fume_hood->handling cleanup 3. Cleanup & Decontamination handling->cleanup After procedure waste_collection 4. Waste Segregation cleanup->waste_collection de_ppe Remove PPE cleanup->de_ppe Post-cleanup waste_storage 5. Waste Storage waste_collection->waste_storage Label & Seal disposal 6. Professional Disposal waste_storage->disposal Via EHS wash_hands Wash Hands de_ppe->wash_hands

References

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3-Aminopyrazine-2-carbonitrile

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